molecular formula C6H10O4 B1597286 Ethyl glycolate acetate CAS No. 623-86-9

Ethyl glycolate acetate

Cat. No.: B1597286
CAS No.: 623-86-9
M. Wt: 146.14 g/mol
InChI Key: ZWCRLFIZIYVXMG-UHFFFAOYSA-N
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Description

Ethyl glycolate acetate (CAS: 623-86-9) is an organic ester with the molecular formula C6H10O4 . A key area of research for this compound and its analogues involves studying their formation and role in industrial chemical processes. Mechanistic studies on related catalysts have identified ethylene glycol diacetate as a primary high-boiling-point byproduct during the production of vinyl acetate, which can impact catalyst lifetime and process efficiency . Consequently, research into compounds like this compound contributes to a deeper understanding of reaction networks and the development of strategies to optimize industrial syntheses . Furthermore, structurally similar diacetate esters are recognized as environmentally friendly solvents. Research indicates that ethylene glycol diacetate demonstrates strong solubilizing properties, low toxicity, and high biodegradability, making it a promising candidate for green applications such as in pesticide formulations, where it can improve droplet spread and adhesion while reducing environmental cytotoxicity compared to traditional aromatic solvents . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetyloxyacetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4/c1-3-9-6(8)4-10-5(2)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCRLFIZIYVXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977858
Record name Ethyl (acetyloxy)acetate
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

623-86-9
Record name Ethyl glycolate acetate
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Record name Ethyl (acetyloxy)acetate
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Record name Ethyl acetoxyacetate
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Foundational & Exploratory

An In-Depth Technical Guide to the Acid-Catalyzed Formation of Ethyl Glycolate Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the acid-catalyzed synthesis of ethyl glycolate acetate (also known as ethyl 2-acetoxyacetate), a valuable intermediate in organic synthesis. The core of this guide is a detailed elucidation of the reaction mechanism, grounded in the principles of Fischer-Speier esterification. We will explore the pivotal role of the acid catalyst, the kinetics of the reaction, and the key experimental parameters that govern the efficient formation of the target compound. This document is designed to serve as a practical resource for researchers in drug development and fine chemical synthesis, offering not only theoretical insights but also a detailed, field-proven experimental protocol, purification techniques, and characterization data.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating both an ester and an acetate group. This unique structural feature makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The targeted acetylation of the hydroxyl group of ethyl glycolate is a fundamental transformation that allows for the strategic modification and elaboration of this scaffold.

The acid-catalyzed esterification, a cornerstone of organic synthesis, provides a direct and atom-economical route to this compound. Understanding the nuances of this reaction is paramount for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of a high-purity product. This guide will delve into the mechanistic intricacies of this transformation, providing a robust framework for its successful implementation in a laboratory setting.

The Core Mechanism: A Step-by-Step Elucidation

The acid-catalyzed formation of this compound from ethyl glycolate and an acetylating agent (acetic acid or acetic anhydride) proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Fischer-Speier esterification. The reaction is reversible, and the presence of a strong acid catalyst is crucial for its progression at a practical rate.

The Role of the Acid Catalyst

Strong protic acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), are commonly employed as catalysts. The catalyst serves a dual purpose:

  • Activation of the Acetylating Agent: The acid protonates the carbonyl oxygen of the acetic acid or acetic anhydride. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Facilitating the Departure of the Leaving Group: In the later stages of the reaction, the catalyst facilitates the protonation of a hydroxyl group in the tetrahedral intermediate, converting it into a good leaving group (water).

Sulfuric acid is particularly effective as it also acts as a dehydrating agent, sequestering the water produced during the reaction and shifting the equilibrium towards the formation of the ester product, thereby increasing the overall yield.[1][2][3][4]

Mechanistic Pathway with Acetic Acid

The reaction between ethyl glycolate and acetic acid in the presence of an acid catalyst can be dissected into the following key steps:

  • Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of acetic acid, creating a highly electrophilic resonance-stabilized cation.

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of ethyl glycolate attacks the activated carbonyl carbon of the protonated acetic acid. This step results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly introduced hydroxyl group to one of the original hydroxyl groups of the acetic acid moiety. This intramolecular or intermolecular proton transfer sets the stage for the elimination of a water molecule.

  • Elimination of Water: The protonated hydroxyl group departs as a neutral water molecule, a good leaving group. The resulting intermediate is a protonated form of the final ester.

  • Deprotonation: A base in the reaction mixture (such as the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

Fischer_Esterification

Mechanistic Pathway with Acetic Anhydride

When acetic anhydride is used as the acetylating agent, the mechanism is analogous, but with a different leaving group.

  • Protonation of a Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, activating it for nucleophilic attack.

  • Nucleophilic Attack: The hydroxyl group of ethyl glycolate attacks the activated carbonyl carbon.

  • Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination of Acetic Acid: Instead of water, a molecule of acetic acid is eliminated as the leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield this compound and regenerate the acid catalyst.

Acetylation_Anhydride

Using acetic anhydride is often advantageous as the reaction is typically faster and the equilibrium is more favorable towards the product since the reverse reaction (acetylation by the product acetic acid) is less significant.

Experimental Protocol: A Self-Validating System

This protocol outlines a robust and reproducible method for the synthesis of this compound. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl glycolate≥98%Sigma-AldrichEnsure it is dry.
Acetic anhydride≥99%Sigma-AldrichHandle with care in a fume hood.
Sulfuric acid, concentrated95-98%Fisher ScientificAdd slowly and with cooling.
Sodium bicarbonateReagentVWRFor neutralization.
Anhydrous magnesium sulfateReagentAcros OrganicsFor drying.
Diethyl etherAnhydrousJ.T. BakerFor extraction.
Step-by-Step Methodology

Experimental_Workflow

  • Reagent Charging and Cooling: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place ethyl glycolate (e.g., 0.1 mol). Cool the flask in an ice bath to 0-5 °C. Causality: Cooling is essential to control the exothermic reaction upon addition of the acid catalyst and acetic anhydride.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.01 mol) to the stirred ethyl glycolate. Maintain the temperature below 10 °C during the addition. Causality: The catalytic amount of strong acid is necessary to initiate the reaction by protonating the acetylating agent.

  • Acetylating Agent Addition: Add acetic anhydride (e.g., 0.12 mol, a slight excess) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. Causality: A slight excess of the acetylating agent helps to drive the reaction to completion. Dropwise addition prevents a dangerous exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 80-90 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and then carefully pour it into a beaker containing ice-cold water (e.g., 100 mL). Causality: This step quenches the reaction by hydrolyzing any unreacted acetic anhydride and diluting the acid catalyst.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH is neutral (pH ~7). Causality: Neutralization removes the acidic components (sulfuric acid and acetic acid byproduct), which is crucial for a clean extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers. Causality: Diethyl ether is a suitable solvent for extracting the ester product from the aqueous phase.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate, then filter. Causality: Removal of residual water is necessary before distillation to obtain a pure product.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation. Causality: This step isolates the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature. Causality: Fractional distillation separates the desired product from any unreacted starting materials and high-boiling impurities.

Data Presentation: Key Reaction Parameters

The following table summarizes illustrative reaction parameters and their expected impact on the synthesis of this compound. Optimal conditions should be determined empirically for specific applications.

ParameterConditionExpected OutcomeRationale
Catalyst Loading 1-5 mol% H₂SO₄Increased reaction rate with higher loading.Higher catalyst concentration leads to a greater concentration of the activated electrophile.
Reactant Ratio 1:1.2 (Ethyl Glycolate:Acetic Anhydride)High conversion of ethyl glycolate.A slight excess of the acetylating agent shifts the equilibrium towards the product.
Reaction Temperature 80-90 °CFaster reaction rate.Provides sufficient thermal energy to overcome the activation energy barrier.
Reaction Time 2-4 hoursHigh yield.Sufficient time for the reaction to approach completion.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the methylene group adjacent to the two ester functionalities (a singlet).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and acetate groups, the methylene carbons, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups (typically in the range of 1735-1750 cm⁻¹).

Conclusion: A Framework for Rational Synthesis

This in-depth technical guide has provided a comprehensive overview of the acid-catalyzed formation of this compound. By understanding the underlying mechanistic principles and the rationale behind each experimental step, researchers can confidently and efficiently synthesize this valuable chemical intermediate. The provided protocol serves as a robust starting point for laboratory-scale synthesis, and the principles discussed can be applied to the optimization and scale-up of this important organic transformation.

References

  • Reddit. (2023, January 29). Sulphuric acid in esterification. r/chemistry. [Link]

  • Quora. (2018, January 3). What is the use of sulphuric acid in esterification reaction?[Link]

  • Quora. (2020, August 15). Why is sulfuric acid used in esterification?[Link]

  • Homework.Study.com. What is the purpose of sulfuric acid in a Fischer esterification reaction?[Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Glycolate Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl glycolate acetate, systematically known as ethyl 2-acetoxyacetate, is a diester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules. Its bifunctional nature, possessing two ester moieties, imparts a unique reactivity profile that is valuable to researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The document is structured to deliver not just data, but also field-proven insights into its synthesis, reactivity, and analytical characterization. All presented protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative sources.

Introduction

This compound (CAS No. 623-86-9) is a chemical compound with the molecular formula C₆H₁₀O₄. It is the product of the esterification of ethyl glycolate with acetic acid or its derivatives. The presence of two ester groups with different reactivity profiles makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and specialty chemicals. Understanding its fundamental physical and chemical properties is paramount for its effective and safe use in research and development. This guide aims to provide a detailed and practical resource for professionals working with this compound.

Molecular Structure and Identification

The structural formula of this compound reveals an ethyl ester of glycolic acid where the hydroxyl group has been acetylated.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
Systematic Name Ethyl 2-acetoxyacetate
Common Names This compound, Ethyl acetyl glycolate
CAS Number 623-86-9
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
IUPAC Name ethyl 2-acetyloxyacetate

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated due to the limited availability of experimentally verified data for this specific compound.

Table 2: Physical Properties of this compound

PropertyValueSource
Appearance Colorless liquid (expected)-
Boiling Point ~179 °C (estimated)ChemBK
Melting Point Not available-
Density 1.088 g/mLChemBK
Refractive Index ~1.4112 (estimated)ChemBK
Solubility Expected to be soluble in common organic solvents.-

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two ester functional groups. These groups can undergo hydrolysis, transesterification, and other reactions typical of esters.

Hydrolysis

This compound can be hydrolyzed under both acidic and basic conditions to yield ethyl glycolate and acetic acid, or their respective salts.

Hydrolysis cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis (Saponification) EGA This compound Products_acid Ethyl Glycolate + Acetic Acid EGA->Products_acid + H₂O / H⁺ Products_base Ethyl Glycolate + Acetate EGA->Products_base + OH⁻ H2O H₂O H_plus H⁺ (catalyst) OH_minus OH⁻

Caption: Hydrolysis pathways of this compound.

The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[1] Basic hydrolysis (saponification) is an irreversible process that proceeds via nucleophilic acyl substitution.

Transesterification

Transesterification can occur at either ester group in the presence of an alcohol and a catalyst (acid or base), leading to the formation of a new ester and a new alcohol. The ethyl ester is generally more reactive towards transesterification than the acetate group.

Synthesis

This compound can be synthesized through the esterification of ethyl glycolate with acetic anhydride or acetyl chloride. The use of acetic anhydride is often preferred due to its lower volatility and less corrosive nature compared to acetyl chloride.

Synthesis EG Ethyl Glycolate EGA This compound EG->EGA + Acetic Anhydride AA Acetic Anhydride AcOH Acetic Acid EGA->AcOH (byproduct)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the acetylation of an alcohol and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Ethyl glycolate

  • Acetic anhydride

  • Pyridine (catalyst)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl glycolate in diethyl ether.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Spectroscopic Analysis

While specific spectra for this compound are not widely available, its spectral characteristics can be predicted based on its structure and by analogy to similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)
CH₃ (acetate)Singlet~2.1
O-CH₂-C=OSinglet~4.6
O-CH₂ (ethyl)Quartet~4.2
CH₃ (ethyl)Triplet~1.3
¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for each of the six unique carbon atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonApproximate Chemical Shift (δ, ppm)
C=O (acetate)~170
C=O (ethyl ester)~168
CH₃ (acetate)~21
O-CH₂-C=O~63
O-CH₂ (ethyl)~62
CH₃ (ethyl)~14
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups.

Table 5: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C=O stretch (ester)1735 - 1750 (strong, sharp)
C-O stretch1000 - 1300 (strong)
C-H stretch (sp³)2850 - 3000
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M⁺) at m/z 146. The fragmentation pattern will be influenced by the presence of the two ester groups. A study on the fragmentation of deprotonated acetoxyacetic acid (the carboxylate corresponding to this compound) showed a characteristic neutral loss of ketene (CH₂=C=O) and the formation of an acetate ion (CH₃COO⁻).[2] Similar fragmentation pathways can be anticipated for the ethyl ester.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Fire Safety: Esters are often flammable. Keep away from open flames, sparks, and other sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in organic synthesis. This guide has provided a comprehensive overview of its physical and chemical properties, drawing upon available data and established chemical principles. While some experimental data for this specific compound are limited, the information presented here, including predicted analytical data and generalized experimental protocols, serves as a robust starting point for researchers and drug development professionals. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and safe application.

References

  • ChemBK. 623-86-9 - Names and Identifiers. Available at: [Link].

  • Chemguide. Mechanism for the acid catalysed hydrolysis of esters. Available at: [Link].

  • Blanksby, S. J., & Ellison, G. B. (2003). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 14(3), 265–273. Available at: [Link].

Sources

Ethyl glycolate acetate structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl Glycolate Acetate: Structure, Properties, and Synthesis for Pharmaceutical Research

Abstract

This compound (CAS 623-86-9), also known as ethyl 2-acetoxyacetate, is a bifunctional organic molecule of significant interest to researchers and scientists in drug development.[1] As the acetylated derivative of the versatile synthetic building block, ethyl glycolate, it serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive technical overview of its core chemical identity, including its structural formula and molecular weight, and delves into the strategic rationale for its synthesis and application in medicinal chemistry. Detailed, field-proven protocols for its two-step synthesis from glycolic acid are provided, emphasizing the causality behind experimental choices and the principles of a self-validating workflow.

Chemical Identity and Core Properties

The foundational characteristics of a molecule are critical for its application in targeted synthesis. This compound's structure combines an ethyl ester and an acetylated hydroxyl group, offering specific reactivity and physicochemical properties.

Structural Formula and Molecular Identifiers

The unambiguous identification of this compound is paramount for regulatory compliance and scientific reproducibility. Its IUPAC name is ethyl 2-acetyloxyacetate.[1] The key identifiers are summarized in the table below.

IdentifierValueSource
Common Name This compoundPubChem[1]
IUPAC Name ethyl 2-acetyloxyacetatePubChem[1]
CAS Number 623-86-9PubChem[1]
Molecular Formula C₆H₁₀O₄PubChem[1]
Molecular Weight 146.14 g/mol PubChem[1]
Canonical SMILES CCOC(=O)COC(=O)CPubChem[1]
InChIKey ZWCRLFIZIYVXMG-UHFFFAOYSA-NPubChem[1]

The structure is depicted below:

2D Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes key computed physicochemical properties that influence the molecule's behavior in solvent systems and its potential for further reaction. These properties are essential for designing purification strategies and predicting reactivity.

PropertyValueSource
XLogP3 0.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 146.05790880 DaPubChem[1]
Topological Polar Surface Area 52.6 ŲPubChem[1]

Synthesis Strategy and Rationale in Drug Development

The Strategic Importance of Ethyl Glycolate and its Acetylation

The precursor, ethyl glycolate (ethyl 2-hydroxyacetate), is a highly valued building block in the pharmaceutical and agrochemical industries.[2][3] Its bifunctional nature, possessing both a reactive hydroxyl group and an ester, allows for selective modification and incorporation into larger, more complex molecules.[2]

The acetylation of ethyl glycolate to form this compound is a deliberate and strategic choice in a synthetic workflow. The primary motivations for this transformation include:

  • Protecting Group Strategy: The hydroxyl group in ethyl glycolate is nucleophilic and can interfere with subsequent reactions targeting other parts of a molecule. Acetylation effectively "protects" this group, rendering it inert to specific reaction conditions. The acetyl group can typically be removed later in the synthesis under basic or acidic hydrolytic conditions.

  • Modification of Physicochemical Properties: Acetylation increases the lipophilicity (as indicated by the positive XLogP3 value) and removes the hydrogen-bond donating capability of the parent molecule. This can be crucial for improving solubility in nonpolar organic solvents used in subsequent synthetic steps or for modulating the properties of a final drug candidate.

  • Use as a Specific Acylating Agent: In certain contexts, the molecule itself can be used to introduce the CH₂(OAc)C(=O)- moiety into a target structure.

This logical progression from a simple, bifunctional precursor to a protected, specifically functionalized intermediate is a cornerstone of modern medicinal chemistry.

Synthetic Workflow Diagram

The following diagram illustrates the logical two-step synthesis of this compound and its role as a key intermediate for further elaboration in drug discovery pipelines.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Acetylation cluster_2 Application in Drug Development A Glycolic Acid (C₂H₄O₃) Catalyst1 H₂SO₄ (cat.) A->Catalyst1 B Ethanol (C₂H₅OH) B->Catalyst1 P1 Ethyl Glycolate (C₄H₈O₃) Catalyst1->P1 Reflux Catalyst2 Pyridine (cat.) P1->Catalyst2 Reagent2 Acetic Anhydride ((CH₃CO)₂O) Reagent2->Catalyst2 P2 This compound (C₆H₁₀O₄) Catalyst2->P2 Stirring P3 Advanced Intermediate P2->P3 Further Synthetic Elaboration P4 Active Pharmaceutical Ingredient (API) P3->P4

Caption: Logical workflow for the synthesis and application of this compound.

Experimental Protocols

The following protocols describe a reliable, two-step process for the synthesis of this compound. Each step is designed to be self-validating through in-process monitoring and final product characterization.

Protocol 1: Synthesis of Ethyl Glycolate via Fischer Esterification

This procedure is based on the standard acid-catalyzed esterification of a carboxylic acid.[2]

  • Materials: Glycolic acid, anhydrous ethanol (excess), concentrated sulfuric acid, ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser, add glycolic acid and an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

    • Causality: Using excess ethanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

    • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add a mixture of water and ethyl acetate and transfer to a separatory funnel.

    • Self-Validation: Separate the organic layer. Wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine to remove residual water and inorganic salts. The cessation of effervescence during the bicarbonate wash indicates complete acid neutralization.

    • Dry the organic phase over anhydrous sodium sulfate and filter.

    • Remove the solvent (ethyl acetate) via rotary evaporation to yield crude ethyl glycolate.

    • Purify the crude product by vacuum distillation to obtain pure ethyl glycolate.

Protocol 2: Acetylation of Ethyl Glycolate

This is a standard protocol for the acetylation of an alcohol using acetic anhydride.

  • Materials: Ethyl glycolate (from Protocol 1), acetic anhydride, pyridine or 4-(Dimethylamino)pyridine (DMAP), dichloromethane (DCM), 1M HCl solution, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Methodology:

    • Dissolve the purified ethyl glycolate in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of pyridine or DMAP.

    • Causality: Pyridine acts as a base to activate the hydroxyl group and neutralize the acetic acid byproduct, driving the reaction forward. DMAP is a more potent acylation catalyst.

    • Cool the solution in an ice bath and add acetic anhydride (1.1 to 1.5 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.

    • Self-Validation: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine/DMAP), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • If necessary, purify the product via flash column chromatography on silica gel.

Safety and Handling

  • Precursor Hazards: The precursor, ethyl glycolate, is known to cause skin and eye irritation.[4][5]

  • Reagent Hazards: Acetic anhydride and sulfuric acid are corrosive and require handling in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Pyridine is flammable and toxic.

  • General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6] Avoid inhalation of vapors and direct contact with skin and eyes.[4][7] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[4] A thorough risk assessment should be completed before commencing any experimental work.

Conclusion

This compound is a valuable chemical intermediate derived from the strategic modification of ethyl glycolate. Its structural formula (C₆H₁₀O₄) and molecular weight (146.14 g/mol ) define a molecule purposefully designed for multi-step organic synthesis.[1] By understanding the rationale behind its creation—primarily as a protected form of a bifunctional building block—researchers in drug development can effectively leverage its properties for the construction of complex and novel pharmaceutical compounds. The provided protocols offer a reliable pathway for its synthesis, grounded in established chemical principles and designed for high-yield, verifiable production in a laboratory setting.

References

  • Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

  • Title: The Role of Ethyl Glycolate in Advancing Specialty Chemicals and Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Material Safety Data Sheet - Ethyl Glycol Acetate Source: Shri Gopal Trading Company URL: [Link]

  • Title: Method for preparing ethyl glycolate - CN101735054A Source: Google Patents URL

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An In-depth Technical Guide to the Solubility of Ethyl Glycolate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl glycolate (ethyl 2-hydroxyacetate), a bifunctional molecule possessing both an ester and a hydroxyl group, serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility in these applications is profoundly influenced by its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of ethyl glycolate, delving into the theoretical principles of its dissolution, practical methodologies for solubility determination, and a qualitative and semi-quantitative assessment of its behavior in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of ethyl glycolate's solubility to enable its effective use in their work.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplistic, starting point. For a more nuanced understanding, we must consider the specific interactions between ethyl glycolate and the solvent molecules.

Molecular Structure and Intermolecular Forces

Ethyl glycolate's structure (Figure 1) is key to its solubility profile. The molecule features:

  • A hydroxyl group (-OH) capable of acting as both a hydrogen bond donor and acceptor.

  • An ester group (-COO-) which contains polar carbonyl (C=O) and ether (C-O) linkages, acting as hydrogen bond acceptors.

  • An ethyl group (-CH2CH3) , which introduces a degree of non-polar character.

Figure 1: Molecular structure and functional groups of ethyl glycolate.

These functional groups allow ethyl glycolate to engage in the following intermolecular interactions:

  • Hydrogen Bonding: This is the most significant interaction for ethyl glycolate in polar, protic solvents like alcohols and water. The hydroxyl group can donate a hydrogen bond to a solvent's electronegative atom (e.g., the oxygen in an alcohol) and accept a hydrogen bond from a solvent's acidic proton.

  • Dipole-Dipole Interactions: The polar ester group creates a molecular dipole, allowing for electrostatic interactions with other polar solvent molecules.

  • London Dispersion Forces: These are weak, transient forces that exist between all molecules and are the primary mode of interaction with non-polar solvents like hydrocarbons.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonding.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of two substances can be calculated, with smaller distances indicating higher affinity. While the specific Hansen parameters for ethyl glycolate are not readily published, its solubility profile suggests it possesses significant polar (δP) and hydrogen bonding (δH) components.

Qualitative and Semi-Quantitative Solubility of Ethyl Glycolate

Based on available literature and chemical principles, the solubility of ethyl glycolate in various classes of organic solvents can be summarized as follows.

Table 1: Solubility Profile of Ethyl Glycolate in Common Organic Solvents

Solvent ClassRepresentative SolventsPolarityPredominant Interactions with Ethyl GlycolateObserved Solubility
Protic Polar Water, Methanol, EthanolHighHydrogen Bonding, Dipole-DipoleVery Soluble[1][3][4][5]
Aprotic Polar Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Medium-HighDipole-Dipole, Hydrogen Bond AcceptingVery Soluble in Acetone and Acetates[1][3][4][5]. Expected to be highly soluble in DMSO based on its solvent properties.
Ethers Diethyl EtherLowDipole-Dipole, London DispersionSlightly Soluble[1][3][4][5]
Halogenated Chloroform, DichloromethaneMediumDipole-Dipole, London DispersionSlightly Soluble in Chloroform[1]
Aromatic Hydrocarbons Toluene, BenzeneLowLondon DispersionSparingly Soluble[1][3][4][5]
Aliphatic Hydrocarbons Hexane, HeptaneVery LowLondon DispersionSparingly Soluble[1][3][4][5]

Interpretation of Solubility Profile:

  • High Solubility in Protic Solvents: The strong hydrogen bonding capabilities of both the hydroxyl and ester groups of ethyl glycolate lead to its high affinity for protic solvents like water and alcohols.[1][3][4][5]

  • High Solubility in Aprotic Polar Solvents: Solvents like acetone and ethyl acetate can act as hydrogen bond acceptors for ethyl glycolate's hydroxyl group and engage in strong dipole-dipole interactions, resulting in high solubility.[1][3][4][5]

  • Limited Solubility in Ethers and Halogenated Solvents: While these solvents have some polarity, their inability to act as strong hydrogen bond donors limits their interaction with the hydroxyl group of ethyl glycolate, leading to lower solubility.[1][3][4][5]

  • Low Solubility in Hydrocarbons: The non-polar nature of hydrocarbon solvents means they can only interact with ethyl glycolate via weak London dispersion forces, which are insufficient to overcome the cohesive forces between ethyl glycolate molecules, resulting in poor solubility.[1][3][4][5]

Experimental Determination of Ethyl Glycolate Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of ethyl glycolate in a given organic solvent.

Principle of the Shake-Flask Method

The equilibrium solubility is determined by allowing a surplus of the solute (ethyl glycolate) to equilibrate with the solvent at a constant temperature. The concentration of the dissolved solute in the saturated supernatant is then quantified.

Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess ethyl glycolate to a known volume of solvent prep2 Seal vial tightly prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.2 µm syringe filter sample1->sample2 sample3 Dilute sample with a suitable solvent sample2->sample3 sample4 Quantify concentration using GC-MS sample3->sample4

Figure 2: Workflow for the experimental determination of ethyl glycolate solubility.

Detailed Protocol
  • Preparation:

    • To a series of glass vials, add a measured volume (e.g., 5.0 mL) of the desired organic solvent.

    • Add an excess amount of ethyl glycolate to each vial, ensuring a visible amount of undissolved liquid remains at the bottom.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved ethyl glycolate to settle.

  • Sampling and Sample Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible 0.2 µm syringe filter to remove any undissolved micro-droplets.

    • Accurately dilute the filtered sample with a suitable solvent (e.g., methanol) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

    • Prepare a calibration curve using standard solutions of ethyl glycolate of known concentrations.

    • Determine the concentration of ethyl glycolate in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying ethyl glycolate.[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-WAX) is suitable for separating ethyl glycolate.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected.

  • Detection: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting characteristic fragment ions of ethyl glycolate.

  • Quantification: The peak area of the target ion is proportional to the concentration of ethyl glycolate.

Practical Implications and Applications

The solubility of ethyl glycolate directly impacts its application in various fields:

  • Organic Synthesis: The choice of solvent is crucial for controlling reaction rates, yields, and product purity. A solvent that fully dissolves the reactants at the desired temperature is typically preferred. For reactions involving both polar and non-polar reagents, a co-solvent system may be necessary.

  • Drug Development: In formulation science, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate like ethyl glycolate is fundamental. It informs the selection of excipients and the development of stable, bioavailable drug products.

  • Purification: Crystallization and chromatography, common purification techniques, are highly dependent on the differential solubility of the target compound and impurities in various solvent systems. The limited solubility of ethyl glycolate in non-polar solvents can be exploited for precipitation or crystallization from a reaction mixture.

  • Coatings and Inks: The ability of ethyl glycolate derivatives to dissolve resins and pigments is a key property in the formulation of coatings and printing inks.[8]

Conclusion

Ethyl glycolate exhibits a solubility profile characteristic of a small, polar molecule with hydrogen bonding capabilities. It is highly soluble in polar protic and aprotic solvents, while its solubility is limited in non-polar media. This guide has provided a theoretical basis for understanding these solubility characteristics, a practical framework for their experimental determination, and an overview of their implications in scientific and industrial applications. The provided protocols and theoretical insights empower researchers to make informed decisions regarding solvent selection for processes involving ethyl glycolate, thereby optimizing their synthetic, formulation, and purification endeavors.

References

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Ethylene Glycol. Retrieved January 21, 2026, from [Link]

  • ChemBK. (2024, April 9). Ethyl glycolate. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025, March 1). DEG EG Method. Retrieved January 21, 2026, from [Link]

  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved January 21, 2026, from [Link]

  • KH Chemicals. (n.d.). Ethyl Glycol Acetate. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Hydrolysis of Ethyl Glycolate Acetate Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of Ethyl Glycolate Acetate

This compound, known systematically as ethyl 2-acetoxyacetate, is a diester molecule of significant interest in synthetic chemistry and drug development. Its utility often lies in its capacity to be selectively or fully deprotected, releasing glycolic acid, acetic acid, and ethanol. The molecule presents a unique case for hydrolysis studies due to the presence of two distinct ester functionalities: an ethyl ester derived from the carboxylic acid of glycolic acid, and an acetate ester attached to the α-carbon.

This guide provides a comprehensive technical exploration of the hydrolysis of this compound under both acidic and basic conditions. Moving beyond a simple recitation of facts, we will delve into the mechanistic causality behind the reaction pathways, discuss the kinetic implications of its dual-ester nature, and present robust, self-validating experimental protocols for its study. The insights provided herein are grounded in established principles of physical organic chemistry and are designed for researchers, scientists, and drug development professionals seeking a deeper understanding of this nuanced reaction.

Part 1: Acid-Catalyzed Hydrolysis - A Reversible Equilibrium

The hydrolysis of esters in the presence of an acid catalyst is a classic example of a reversible nucleophilic acyl substitution.[1][2] For this compound, this process is complicated by the presence of two potential reaction sites. The reaction is typically conducted by heating the ester in an aqueous solution containing a strong, non-nucleophilic acid like sulfuric or hydrochloric acid.[3] The large excess of water serves as the nucleophile and helps to drive the equilibrium towards the hydrolysis products.[2]

Mechanistic Considerations: A Tale of Two Esters

The acid-catalyzed hydrolysis proceeds via protonation of a carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.[4] This leads to a tetrahedral intermediate, which then collapses to yield the carboxylic acid and the alcohol.

For this compound, the reaction is a sequential process:

  • First Hydrolysis: The first equivalent of water can attack either the ethyl ester or the acetate ester.

    • Path A (Attack at Acetate): Hydrolysis of the acetate ester yields ethyl glycolate (ethyl 2-hydroxyacetate) and acetic acid.

    • Path B (Attack at Ethyl Ester): Hydrolysis of the ethyl ester yields 2-acetoxyacetic acid and ethanol. The relative rates of these two initial steps are influenced by steric and electronic factors. The ethyl ester carbonyl is arguably less sterically hindered than the acetate carbonyl. Therefore, it is plausible that Path B may be slightly favored, but experimental determination is necessary.

  • Second Hydrolysis: The intermediate ester (ethyl glycolate or 2-acetoxyacetic acid) is then hydrolyzed in a second step to yield the final products: glycolic acid , acetic acid , and ethanol .

The overall reaction is an equilibrium, and to achieve a high yield of the final products, a significant excess of water is required.[1]

Acid_Hydrolysis_Mechanism cluster_step1 Step 1: First Hydrolysis (Two Possible Pathways) cluster_pathA Path A cluster_pathB Path B cluster_step2 Step 2: Second Hydrolysis EGA This compound H3O_1 + H₂O (H⁺ cat.) EGA->H3O_1 Int_A Intermediate: Ethyl Glycolate H3O_1->Int_A Int_B Intermediate: 2-Acetoxyacetic Acid H3O_1->Int_B Prod_A Acetic Acid H3O_2 + H₂O (H⁺ cat.) Int_A->H3O_2 Prod_B Ethanol H3O_3 + H₂O (H⁺ cat.) Int_B->H3O_3 Final_Prods Final Products: Glycolic Acid + Acetic Acid + Ethanol H3O_2->Final_Prods H3O_3->Final_Prods

Figure 1: Proposed pathways for acid-catalyzed hydrolysis of this compound.
Kinetics of Acid-Catalyzed Hydrolysis

When water is used in large excess as the solvent, its concentration remains effectively constant throughout the reaction. Consequently, the reaction follows pseudo-first-order kinetics with respect to the ester concentration. The observed rate constant, kobs, will be a composite of the rate constants for the individual hydrolysis steps.

To accurately determine the kinetics, it is crucial to monitor the concentration of the starting material, the two possible intermediates, and the final products over time. This deconvolution of concentration profiles allows for the fitting of a sequential reaction model to determine the individual rate constants for each step.

Experimental Protocol: Kinetic Analysis via HPLC

This protocol is designed to be self-validating by using a modern, robust analytical technique (HPLC) to track all key species, providing a complete mass balance.

  • Reagent Preparation:

    • Prepare a stock solution of 1.0 M HCl in deionized water.

    • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like acetonitrile.

    • Prepare analytical standards for this compound, ethyl glycolate, 2-acetoxyacetic acid, glycolic acid, and acetic acid in the mobile phase.

  • Reaction Setup:

    • Equilibrate a sealed reaction vessel containing 50.0 mL of 1.0 M HCl to the desired temperature (e.g., 50 °C) in a constant temperature water bath.

    • Initiate the reaction by adding a small aliquot (e.g., 0.5 mL) of the this compound stock solution to the pre-heated acid solution and start a timer. This ensures the initial ester concentration is low, and the water concentration is in vast excess.

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw a 1.0 mL aliquot from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 1.0 mL of a quenching solution (e.g., a buffer at pH 7-8, such as sodium bicarbonate solution) kept on ice. This neutralizes the acid catalyst and stops the hydrolysis.

  • Analytical Method - HPLC:

    • Analyze the quenched samples using a High-Performance Liquid Chromatography (HPLC) system. A suitable method would be:

      • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

      • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 10 mM phosphate buffer at pH 3.0) and acetonitrile.[6]

      • Detection: UV detection at a low wavelength (e.g., 210 nm) to detect the carboxylic acids.[6]

    • Quantify the concentrations of the starting material, intermediates, and products by comparing peak areas to the calibration curves generated from the analytical standards.

  • Data Analysis:

    • Plot the concentration of each species versus time.

    • Fit the data to a sequential pseudo-first-order kinetic model to extract the rate constants for each hydrolysis step.

Part 2: Base-Catalyzed Hydrolysis (Saponification) - An Irreversible Pathway

The hydrolysis of esters using a base, such as sodium hydroxide, is known as saponification.[1] Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible. The reason for this irreversibility is that in the final step, the carboxylic acid produced is deprotonated by the strong base to form a carboxylate salt. This carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.

Mechanistic Considerations: Stoichiometry is Key

The mechanism involves a direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide as the leaving group. The alkoxide subsequently deprotonates the newly formed carboxylic acid.

For this compound, two equivalents of base are required for complete hydrolysis to glycolate and acetate salts.

  • First Hydrolysis: The first equivalent of OH⁻ attacks one of the ester groups, leading to an intermediate monoester-carboxylate.

  • Second Hydrolysis: The second equivalent of OH⁻ attacks the remaining ester group, yielding the final products.

The term "saponification" aptly describes this process, as the salts of long-chain carboxylic acids produced from the hydrolysis of fats and oils are soaps.[1] A crucial experimental consideration is that by carefully controlling the stoichiometry (i.e., using only one equivalent of base), it may be possible to achieve selective monohydrolysis, isolating the intermediate monoester.[7][8]

Base_Hydrolysis_Mechanism cluster_step1 Step 1: First Hydrolysis (1 equiv. OH⁻) cluster_step2 Step 2: Second Hydrolysis (1 equiv. OH⁻) EGA This compound OH1 + OH⁻ EGA->OH1 Int Intermediate: Ethyl Glycolate Salt OR Acetoxyacetate Salt OH1->Int OH2 + OH⁻ Int->OH2 Final_Prods Final Products: Glycolate Salt + Acetate Salt + Ethanol OH2->Final_Prods

Figure 2: Sequential pathway for the base-catalyzed hydrolysis (saponification) of this compound.
Kinetics of Saponification

Saponification is a second-order reaction, being first-order with respect to the ester and first-order with respect to the hydroxide ion.[9] The rate law can be expressed as:

Rate = k [Ester] [OH⁻]

When the concentration of the base is much higher than the ester (pseudo-first-order conditions), the analysis is simplified. However, to determine the true second-order rate constant, it is often preferable to use concentrations of the same order of magnitude.[10] The integrated rate law for a second-order reaction with unequal initial concentrations is used to determine the rate constant, k. As with the acid-catalyzed case, the overall kinetics will be a composite of two consecutive second-order reactions.

Experimental Protocol: Kinetic Analysis by GC-MS

This protocol is designed to monitor the reaction by quantifying the volatile components after derivatization, providing a robust method for tracking the reaction progress.

  • Reagent Preparation:

    • Prepare standardized aqueous solutions of 0.1 M and 1.0 M NaOH.

    • Prepare a stock solution of this compound (e.g., 100 mM) in a water-miscible solvent like ethanol or THF to ensure homogeneity.

  • Reaction Setup:

    • Place a known volume of the standardized NaOH solution (e.g., 50.0 mL of 0.1 M NaOH) in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).

    • Initiate the reaction by adding a small volume of the ester stock solution to achieve the desired initial concentration (e.g., 0.05 M) and start a timer. Ensure rapid mixing.

  • Sample Collection and Derivatization:

    • At set time intervals, withdraw a 1.0 mL aliquot.

    • Immediately add the aliquot to a vial containing an excess of a strong acid (e.g., 1.1 mL of 0.1 M HCl) to quench the reaction by neutralizing the remaining NaOH. This also protonates the carboxylate products.

    • Add an internal standard (e.g., decane) to the quenched sample.

    • Extract the components into an organic solvent (e.g., diethyl ether).

    • For analysis of the non-volatile acids (glycolic and acetic), derivatization to form volatile esters (e.g., by reaction with a silylating agent like BSTFA) may be necessary.

  • Analytical Method - GC-MS:

    • Analyze the derivatized organic extracts using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[11]

    • The GC separates the components (derivatized acids, ethanol, remaining starting material, and intermediate ester), and the MS provides positive identification and quantification.[12]

  • Data Analysis:

    • Plot the concentrations of the ester and hydroxide ion versus time.

    • Use the appropriate second-order integrated rate equation to plot the data, which should yield a straight line whose slope is related to the second-order rate constant, k.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Sample Processing & Analysis cluster_data Data Processing Reagents Prepare Reagents (Acid/Base, Ester Stock) Setup Set up Reaction Vessel (Constant Temperature) Reagents->Setup Standards Prepare Analytical Standards Analyze Analyze via HPLC or GC-MS Standards->Analyze Initiate Initiate Reaction (Add Ester, Start Timer) Setup->Initiate Aliquots Withdraw Aliquots at Timed Intervals Initiate->Aliquots Quench Quench Reaction (Neutralize Catalyst) Aliquots->Quench Quench->Analyze Quantify Quantify Concentrations Analyze->Quantify Kinetics Perform Kinetic Modeling Quantify->Kinetics Results Determine Rate Constants Kinetics->Results

Figure 3: General workflow for the kinetic study of this compound hydrolysis.

Data Presentation

The quantitative data from these experiments should be summarized for clarity and comparison.

Table 1: Experimental Parameters for Hydrolysis Studies

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Catalyst 1.0 M HCl (or H₂SO₄) 0.1 M NaOH
Solvent Deionized Water Deionized Water
Temperature 50 °C (or other) 25 °C (or other)
Initial [Ester] ~10 mM ~50 mM
Initial [Catalyst] 1.0 M (Excess) 0.1 M (2 equiv.)
Kinetics Pseudo-First-Order Second-Order

| Analytical Method | HPLC-UV | GC-MS (after deriv.) |

Conclusion

The hydrolysis of this compound is a multifaceted process governed by the principles of nucleophilic acyl substitution, but with the added complexity of being a sequential reaction on a di-functional molecule. The choice between acidic and basic conditions dictates the reversibility and kinetic order of the reaction. While acid catalysis provides a reversible path to the constituent acids and alcohol, base-catalyzed saponification is an irreversible process driven by the formation of stable carboxylate salts.

A thorough investigation requires not only careful control of experimental variables such as temperature and reactant concentrations but also the application of modern analytical techniques like HPLC or GC-MS. These methods are essential to deconstruct the reaction pathway, identify the transient intermediates, and accurately determine the individual rate constants for each step. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to explore and harness the hydrolytic chemistry of this versatile diester.

References

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An In-Depth Technical Guide to Ethyl Glycolate Acetate: A Versatile C4 Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl glycolate acetate (ethyl 2-acetoxyacetate) is a bifunctional C4 building block of significant utility in organic synthesis. Possessing two distinct ester functionalities and an activated methylene group, it serves as a versatile precursor for the stereocontrolled introduction of the α-hydroxyacetate moiety, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide elucidates the core reactivity of this compound, providing a mechanistic rationale for its application in key synthetic transformations. We present detailed, field-proven protocols for its use in C-C bond formation, discuss strategies for selective functionalization, and illustrate its potential as a linchpin in the synthesis of complex molecular architectures, including heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique synthetic potential.

Introduction: The Strategic Value of this compound

This compound, systematically named ethyl 2-acetyloxyacetate, is more than a simple derivative of glycolic acid.[4] The deliberate introduction of the acetyl group on the α-hydroxyl function imparts specific advantages that distinguish it from its parent compound, ethyl glycolate.

1.1. Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups dictates the molecule's reactivity and physical characteristics.

PropertyValueSource
CAS Number 623-86-9[4][5]
Molecular Formula C₆H₁₀O₄[4]
Molecular Weight 146.14 g/mol [4]
IUPAC Name ethyl 2-acetyloxyacetate[4]
Appearance Colorless Liquid[6]
Boiling Point 158-159 °C[6]
Density 1.1 g/mL at 25 °C[6]
Solubility Soluble in most organic solvents.

1.2. The Acetoxy Group: A Strategic Control Element

The primary rationale for employing this compound over the unprotected ethyl glycolate lies in the strategic role of the acetoxy group. It acts as a robust protecting group for the α-hydroxyl functionality, preventing unwanted side reactions such as self-condensation or oxidation. This protection is crucial for orchestrating predictable and high-yielding transformations at other sites of the molecule, primarily the α-carbon, through enolate chemistry. Furthermore, the acetoxy group can be selectively removed under controlled hydrolytic conditions, unmasking the hydroxyl group at a desired stage of a synthetic sequence.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound is governed by three primary modes of reactivity: enolate formation, nucleophilic attack at the ester carbonyls, and selective deprotection.

2.1. Enolate Chemistry: The Gateway to C-C Bond Formation

The protons on the methylene carbon (Cα), situated between two electron-withdrawing carbonyl groups, are acidic and can be readily abstracted by a suitable base to form a stabilized enolate.

Causality Behind Base Selection:

The choice of base is critical. To ensure quantitative enolate formation and prevent competing nucleophilic attack at the ester carbonyls, a strong, non-nucleophilic, sterically hindered base is required. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are ideal for this purpose. Their bulkiness disfavors attack at the sterically more constrained carbonyl centers, while their high basicity ensures rapid and complete deprotonation at the α-carbon.

The resulting lithium enolate is a soft nucleophile, poised to react with a variety of electrophiles in reactions such as alkylations and aldol additions, making it a powerful tool for constructing complex carbon skeletons.

G cluster_0 Enolate Formation & Alkylation S This compound E Lithium Enolate (Nucleophile) S->E Deprotonation Base LDA or LiHMDS THF, -78 °C P α-Substituted Product E->P Alkylation El Electrophile (E+) e.g., R-X Final α-Hydroxy Acid Derivative P->Final Deprotection Deprotect Hydrolysis (Acid or Base)

Caption: General workflow for C-C bond formation using this compound.

2.2. Selective Deprotection

The two ester groups within this compound exhibit different reactivities towards hydrolysis, enabling selective deprotection.

  • Ethyl Ester Saponification: Typically requires standard conditions (e.g., LiOH, NaOH in aq. THF/MeOH) to yield the corresponding α-acetoxy carboxylic acid.

  • Acetate Group Hydrolysis: Can often be achieved under milder basic conditions (e.g., K₂CO₃ in MeOH) or specific enzymatic conditions, which may leave the ethyl ester intact. This orthogonality is a key feature for advanced synthetic planning.

Key Synthetic Applications and Protocols

This compound is not merely a theoretical tool; its value is demonstrated in its application to construct valuable molecular motifs.

3.1. Synthesis of Substituted α-Hydroxy Esters

This is one of the most powerful applications, providing access to chiral and non-chiral α-substituted α-hydroxy esters, which are prevalent in bioactive molecules.[7]

Protocol 3.1.1: Diastereoselective Alkylation via a Chiral Auxiliary

This protocol describes a self-validating system where the stereochemical outcome is directed by a well-established chiral auxiliary, providing a reliable method for asymmetric synthesis.

Objective: To synthesize an enantioenriched α-alkyl-α-hydroxy ester derivative.

Methodology:

  • Preparation of Chiral Glycolate Amide: React this compound with a chiral amine (e.g., (R)-4-phenyl-2-oxazolidinone lithium salt) to form the corresponding N-acetylglycolyloxazolidinone. This step exchanges the ethyl ester for a chiral auxiliary that will direct the subsequent alkylation.

  • Enolate Formation: Dissolve the chiral amide from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq.) dropwise and stir for 30 minutes to form the sodium enolate. The choice of a sodium counterion can enhance stereoselectivity through chelation.

  • Alkylation: Add the desired alkyl halide (R-X, 1.2 eq.) to the enolate solution at -78 °C and allow the reaction to stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification & Auxiliary Cleavage: Purify the crude product by silica gel chromatography. The chiral auxiliary can then be cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the enantioenriched α-acetoxy acid, which can be re-esterified if desired.

3.2. Aldol-Type Additions for Polyketide Fragments

The enolate of this compound can engage in aldol reactions with aldehydes and ketones to form β-hydroxy-α-acetoxy ester derivatives. These products are valuable precursors to polyol and polyketide natural products. The stereochemical outcome of these additions can be controlled through substrate control or by using chiral Lewis acids.[8]

G cluster_1 Mechanistic Pathway: Asymmetric Aldol Addition EGA This compound Enolate Lithium Enolate EGA->Enolate Deprotonation Base LDA, THF, -78 °C Intermediate Tetrahedral Intermediate (Lithium Alkoxide) Enolate->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Product β-Hydroxy-α-acetoxy Ester (Aldol Adduct) Intermediate->Product Aqueous Workup G cluster_products Potential Heterocyclic Products EGA Ethyl Glycolate Acetate Lactone Butyrolactones EGA->Lactone 1. Alkylation 2. Hydrolysis 3. Cyclization Morpholinone Morpholin-2-ones EGA->Morpholinone 1. Amidation 2. Deprotection 3. Cyclization Dioxolanone 1,3-Dioxolan-4-ones EGA->Dioxolanone 1. Aldol Addition 2. Deprotection 3. Acetalization Piperazinone Piperazin-2-ones EGA->Piperazinone Reaction with Ethylenediamine Derivatives

Caption: Logical relationships between this compound and heterocyclic targets.

Safety and Handling

This compound is a combustible liquid and should be handled in a well-ventilated fume hood. [9]Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is incompatible with strong oxidizing agents and strong bases. [9]Store in a tightly sealed container in a cool, dry place away from ignition sources. [9][10]Always consult the latest Safety Data Sheet (SDS) before use.

Conclusion and Future Outlook

This compound is a potent and often underutilized building block in the synthetic chemist's toolbox. Its value proposition is anchored in the stability conferred by the acetoxy group, which enables clean and predictable reactivity at the α-carbon. This guide has demonstrated its utility in fundamental C-C bond-forming reactions and as a versatile precursor to complex molecular scaffolds. Future opportunities for this reagent lie in its application in emerging technologies such as enzymatic catalysis for highly selective deprotection or acylation, and its integration into automated flow chemistry platforms for the rapid generation of compound libraries based on the α-hydroxy ester core.

References

  • KH Chemicals. Ethyl Glycol Acetate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl Glycolate in Advancing Specialty Chemicals and Research. [Link]

  • PubChem. This compound | C6H10O4 | CID 256590. [Link]

  • ResearchGate. (PDF) Glycolate aldol approach towards the asymmetric synthesis of 8-4'-oxyneolignans. [Link]

  • Shri Gopal Trading Company. Material Safety Data Sheet - Ethyl Glycol Acetate. [Link]

  • Chemius. Ethyl glycol acetate (EGA) - Safety Data Sheet. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Glycolate: A Key Building Block for Pharmaceutical and Agrochemical Innovation. [Link]

  • ResearchGate. Versatility of Glycals in Synthetic Organic Chemistry. [Link]

  • Wikipedia. Ethylene glycol. [Link]

  • ResearchGate. Reaction scheme for synthesis of ethyl [18F]FAC from ethyl glycolate. [Link]

  • Google Patents.
  • ResearchGate. Concentration of the ethylene glycol, glycolate and acetate produced. [Link]

  • PubMed. Microbial production of glycolate from acetate by metabolically engineered Escherichia coli. [Link]

  • ResearchGate. Synthesis and characterization of glycolates and implications for the genesis of glycolate minerals. [Link]

  • PubMed. Efficient asymmetric synthesis of quaternary (E)-vinylglycines by deconjugative alkylation of dehydroamino acids. [Link]

  • Organic Syntheses. ETHYL DIETHOXYACETATE. [Link]

  • PMC - NIH. Total synthesis and development of bioactive natural products. [Link]

  • Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

  • PMC - NIH. Synthesis of Complex Glycolates by Enantioconvergent Addition Reactions. [Link]

  • PMC - NIH. Effect of Glycidate, an Inhibitor of Glycolate Synthesis in Leaves, on the Activity of Some Enzymes of the Glycolate Pathway. [Link]

  • PMC - PubMed Central. Rhodium-Catalyzed Asymmetric Arylation-Induced Glycolate Aldol Additions of Silyl Glyoxylates. [Link]

  • MDPI. Glycols in the Synthesis of Zinc-Anilato Coordination Polymers. [Link]

  • PMC - NIH. Degradation of Glyoxylate and Glycolate with ATP Synthesis by a Thermophilic Anaerobic Bacterium, Moorella sp. Strain HUC22-1. [Link]

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Methodological & Application

The Strategic Application of Ethyl Glycolate Acetate in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemical Nomenclature and Functionality

In the landscape of pharmaceutical synthesis, the precision of molecular architecture is paramount. Ethyl glycolate acetate, systematically known as ethyl 2-acetoxyacetate (CAS No: 623-86-9), emerges as a bifunctional building block of significant potential.[1] Its structure, featuring both an ethyl ester and an acetate group, offers a unique combination of reactivity and stability, rendering it a valuable tool for the synthetic chemist.[1] This guide provides an in-depth exploration of this compound, distinguishing it from similarly named compounds and elucidating its applications in the synthesis of pharmaceutical intermediates.

It is crucial to differentiate this compound (ethyl 2-acetoxyacetate) from "ethyl glycolate" (ethyl 2-hydroxyacetate) and the often ambiguously termed "ethyl glycol acetate," which can refer to 2-ethoxyethyl acetate. The presence of the acetyl group in this compound fundamentally alters its reactivity, transforming the hydroxyl moiety of its precursor, ethyl glycolate, into a protected form that can also act as an acetylating agent. This distinction is central to its strategic use in multi-step syntheses.

Physicochemical Properties and Structural Data

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name ethyl 2-acetyloxyacetate
Synonyms Ethyl 2-acetoxyacetate, Ethyl acetyl glycolate
CAS Number 623-86-9
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol

These properties underscore its utility as a versatile reagent in organic synthesis.

Synthesis of this compound: A Preparative Protocol

The synthesis of this compound is typically achieved through the acetylation of ethyl glycolate. This straightforward reaction provides a reliable route to this valuable intermediate.

Protocol: Acetylation of Ethyl Glycolate

This protocol outlines a standard laboratory procedure for the synthesis of this compound from ethyl glycolate and acetic anhydride.

Materials:

  • Ethyl glycolate (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (catalytic amount) or an alternative base

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl glycolate in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add the catalytic amount of pyridine.

  • Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation.

G cluster_synthesis Synthesis Workflow start Dissolve Ethyl Glycolate cool Cool to 0°C start->cool add_base Add Pyridine (cat.) cool->add_base add_anhydride Add Acetic Anhydride add_base->add_anhydride react Stir at RT (2-4h) add_anhydride->react quench Quench with Water react->quench extract Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Intermediate Synthesis

This compound's dual functionality makes it a strategic choice in the synthesis of complex pharmaceutical intermediates. It can serve as a protecting group for hydroxyl functionalities, an acetylating agent, and a building block for introducing a two-carbon unit with differentiated oxygen functionalities.

Acetylation of Alcohols and Amines: A Protecting Group Strategy

The acetate group in this compound can be transferred to other nucleophilic groups, such as alcohols and amines. This is particularly useful for the temporary protection of these functional groups during a synthetic sequence.

Causality Behind Experimental Choices: Using this compound as an acetylating agent offers a milder alternative to more reactive reagents like acetyl chloride or acetic anhydride, which can be beneficial when dealing with sensitive substrates. The reaction can often be catalyzed by a non-nucleophilic base.

Generalized Protocol for Acetylation:

  • Dissolve the substrate (alcohol or amine, 1.0 eq) and this compound (1.1-1.5 eq) in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Add a suitable catalyst, such as a catalytic amount of a Lewis acid or a non-nucleophilic base (e.g., triethylamine, Hunig's base).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, perform an aqueous work-up to remove the catalyst and byproducts.

  • Purify the acetylated product by column chromatography or crystallization.

G cluster_acetylation Acetylation Reaction reagents Substrate (R-OH/R-NH2) + this compound reaction Reaction (Solvent, Temp) reagents->reaction catalyst Catalyst (Lewis Acid or Base) catalyst->reaction product Acetylated Product (R-OAc/R-NHAc) reaction->product byproduct Ethyl Glycolate reaction->byproduct

Caption: Generalized scheme for acetylation using this compound.

A Versatile Building Block in Heterocyclic Synthesis

While specific examples for this compound are not extensively documented, its structural similarity to other β-dicarbonyl compounds suggests its potential as a precursor in the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals. For instance, after deacetylation to reveal the ethyl glycolate, the resulting α-hydroxy ester can be used in the synthesis of lactones and other heterocyclic structures.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. Based on data for structurally similar compounds, the following precautions should be observed.

Hazard CategoryPrecautionary Measures
Flammability Combustible liquid. Keep away from heat, sparks, and open flames.
Inhalation May cause respiratory irritation. Use in a well-ventilated area or with a fume hood.
Skin Contact May cause skin irritation. Wear appropriate protective gloves.
Eye Contact May cause serious eye irritation. Wear safety glasses or goggles.
Ingestion May be harmful if swallowed. Do not ingest.

Always consult the specific Safety Data Sheet (SDS) for ethyl 2-acetoxyacetate (CAS 623-86-9) before use.

Conclusion

This compound (ethyl 2-acetoxyacetate) is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for its use as both a protecting group/acetylating agent and a two-carbon building block. While its applications are not as widely documented as those of its precursor, ethyl glycolate, a thorough understanding of its chemical properties allows for its strategic and effective use in complex organic synthesis. The protocols and information presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the full potential of this promising intermediate in drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 256590, this compound. Retrieved from [Link]

  • ChemicalBook (n.d.). ETHYL 2-ACETOXY-2-METHYLACETOACETATE Safety Data Sheet.
  • Wang, X., Sun, H., Cheng, Y., et al. (2024). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. RSC Advances, 14(18), 12574-12579. Available at: [Link]

  • Shaikh, A. A., Gawas, S., & Bedekar, A. V. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(3), 349-363. Available at: [Link]

Sources

Application Notes and Protocols for Glycolate Ester Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application of key glycolate ester derivatives in the field of agrochemical development. Recognizing the ambiguity in the term "ethyl glycolate acetate," this guide addresses the two most relevant and impactful compounds in this chemical family: Ethylene Glycol Diacetate (EGDA) , a revolutionary green solvent for formulations, and Ethyl Glycolate , a versatile synthetic intermediate for new active ingredients.

Part 1: The Dual Role of Glycolate Esters in Modern Agrochemicals

The agrochemical industry is undergoing a significant transformation, driven by the dual needs for higher efficacy and improved environmental and human safety profiles. Aromatic solvents like xylene, long used in formulations such as Emulsifiable Concentrates (ECs), are facing scrutiny due to their potential health and environmental risks.[1][2] This has catalyzed the search for greener, safer, and more effective alternatives. Simultaneously, the demand for novel active ingredients with unique modes of action requires a robust pipeline of versatile chemical building blocks.

Within this context, derivatives of glycolic acid and ethylene glycol have emerged as pivotal compounds. This guide elucidates the distinct but complementary applications of two such molecules:

  • Ethylene Glycol Diacetate (EGDA) : An eco-friendly, low-toxicity solvent that is proving to be a superior replacement for traditional aromatic hydrocarbons in pesticide formulations.[2][3] Its use can enhance product safety, stability, and biological performance.

  • Ethyl Glycolate : An important raw material and intermediate containing both hydroxyl and ester functional groups.[4] This unique structure makes it a valuable starting point for the organic synthesis of complex and novel agrochemical active ingredients.[5]

This document will detail the properties, applications, and experimental protocols for leveraging these compounds to advance the next generation of crop protection products.

Part 2: Ethylene Glycol Diacetate (EGDA) as a High-Performance Green Solvent

Rationale for Use in Agrochemical Formulations

The replacement of traditional solvents is a primary goal in modern formulation chemistry. EGDA presents a compelling alternative to solvents like xylene for several key reasons:

  • Enhanced Safety Profile : EGDA possesses a significantly higher flash point than xylene, making it safer for manufacturing, transportation, and storage.[1][2] Furthermore, studies have shown that EGDA-based formulations are 2-3 times less cytotoxic to human bronchial cells than their xylene-based counterparts.[1][3]

  • Environmental Friendliness : Classified as a low-toxicity and eco-friendly solvent, EGDA reduces the environmental footprint of agrochemical products.[1]

  • Improved Bioefficacy : Formulations using EGDA exhibit superior physicochemical properties upon dilution. They show lower surface tension and contact angles, which leads to better spreading on leaf surfaces.[1][2] This results in a significant increase in droplet adhesion and retention on foliage (24-40% increase), maximizing the efficiency of the active ingredient and reducing environmental runoff.[1][3]

  • Superior Weed Control : In bioassays, herbicide formulations (e.g., Cyhalofop-butyl and Nicosulfuron) using EGDA demonstrated weed control that was superior to xylene-based formulations by 4.8% to 30.5% in both field and greenhouse settings.[1]

Technical Data & Physicochemical Properties

A clear understanding of a solvent's properties is critical for formulation development. The table below summarizes the key characteristics of Ethylene Glycol Diacetate (EGDA).

PropertyValueSource(s)
Chemical Name Ethylene Glycol Diacetate[6]
CAS Number 111-55-7[6]
Molecular Formula C₆H₁₀O₄[7]
Molecular Weight 146.14 g/mol [6][7]
Appearance Clear, colorless liquid[6]
Boiling Point 185 - 195 °C[6]
Flash Point 86 - 96 °C[2][6]
Specific Gravity ~1.10 g/cm³ @ 25°C[6]
Water Solubility Insoluble / Low (12.5%)[1][6]
Miscibility Miscible with alcohols, ethers, and benzene[1]
Application Protocol: Development of a Stable Emulsifiable Concentrate (EC) with EGDA

An Emulsifiable Concentrate (EC) is a liquid formulation where an active ingredient is dissolved in a solvent system alongside emulsifiers.[8] When diluted in a spray tank, it spontaneously forms a stable oil-in-water emulsion.[9] This protocol outlines the steps to develop a robust EC using EGDA.

Objective: To create a physically and chemically stable EC formulation that provides optimal emulsion performance upon dilution.

Materials & Equipment:

  • Active Ingredient (AI)

  • Ethylene Glycol Diacetate (EGDA), technical grade

  • Co-solvent (e.g., methyl oleate), if required[1]

  • Anionic and non-ionic emulsifier blends

  • Magnetic stirrer with heating plate, overhead stirrer

  • Glass beakers, graduated cylinders

  • CIPAC standard hard water

  • Thermostatically controlled ovens and refrigerators for stability testing

Step-by-Step Methodology:

  • Solubility Assessment:

    • Determine the solubility of the solid active ingredient (AI) in EGDA at the target concentration (e.g., 2.5% to 40%).[2][10]

    • Prepare a solution by adding the AI to EGDA in a beaker and stirring at room temperature until fully dissolved. Gentle heating may be applied if necessary.

    • If the AI does not fully dissolve, a compatible co-solvent like methyl oleate can be introduced incrementally until a clear solution is achieved.[1]

  • Emulsifier System Selection:

    • An EC requires a balanced blend of surfactants to emulsify the solvent/AI phase into water.[10]

    • Screen various blends of anionic (e.g., calcium dodecylbenzene sulfonate) and non-ionic (e.g., alcohol ethoxylates) surfactants.

    • Start with a total emulsifier concentration of 5-15% (w/w) of the total formulation.

    • Prepare small-batch formulations with different emulsifier blends for preliminary testing.

  • Formulation Preparation (Lab Scale):

    • To a beaker, add the calculated amount of EGDA and any co-solvent.

    • While stirring, slowly add and dissolve the active ingredient to create the oil phase.

    • Add the selected emulsifier blend to the oil phase and mix until a homogenous, clear concentrate is formed.

  • Emulsion Stability Testing:

    • Add 5 mL of the prepared EC formulation to 95 mL of CIPAC standard hard water in a graduated cylinder.

    • Invert the cylinder 10-30 times to ensure thorough mixing.

    • Observe the spontaneity of emulsion formation (should be milky and uniform).[9]

    • Let the cylinder stand and record the amount of cream or sediment at 30 minutes, 2 hours, and 24 hours. A stable formulation will show minimal to no separation.

  • Accelerated Storage Stability:

    • Store samples of the final EC formulation under accelerated conditions to predict shelf life.

    • High Temperature: Store at 54°C for 14 days.

    • Low Temperature: Store at 0°C or -5°C for 7 days.

    • After storage, re-evaluate the physical appearance (clarity, phase separation) and emulsion performance of the concentrate. The formulation should remain a stable, single-phase liquid and its emulsion characteristics should not significantly degrade.

Workflow Visualization: EC Formulation Development

Below is a diagram illustrating the logical flow of the protocol described above.

EC_Formulation_Workflow cluster_prep Phase 1: Component Screening cluster_dev Phase 2: Formulation & Testing cluster_val Phase 3: Validation A Select Active Ingredient (AI) D Test AI Solubility in Solvent System A->D B Screen Solvents: EGDA & Co-solvents B->D C Screen Emulsifier Blends (Anionic/Non-ionic) E Prepare Small-Batch EC Formulations C->E D->E Clear Solution F Perform Emulsion Stability Test (CIPAC Water) E->F F->E Fail: Adjust Emulsifiers G Accelerated Storage (High & Low Temp) F->G Pass H Final Performance Evaluation G->H H->E Fail: Reformulate I Scale-Up Protocol H->I Pass

Caption: Workflow for developing a stable Emulsifiable Concentrate (EC) using EGDA.

Part 3: Ethyl Glycolate as a Versatile Synthetic Intermediate

Role as a Chemical Building Block

Ethyl glycolate (ethyl 2-hydroxyacetate) is a valuable intermediate in organic synthesis due to its bifunctional nature, containing both a reactive hydroxyl (-OH) group and an ester (-COOEt) group.[4][11] This structure allows for a wide range of chemical transformations, making it an ideal starting material for building the complex molecular architectures required for modern agrochemical active ingredients.[5]

Its applications in agrochemical synthesis include:

  • Scaffold for Novel Molecules : It can serve as the foundational core upon which other chemical moieties are added to create new herbicides, fungicides, or insecticides.[5]

  • Introduction of Key Functional Groups : The glycolate structure can be incorporated into a larger molecule to impart specific physicochemical properties, potentially influencing solubility, systemic movement in plants, or binding affinity to a target enzyme.

  • Synthesis of Pyrethroid Derivatives : Esters are fundamental to the structure of pyrethroid insecticides, and intermediates like ethyl glycolate can be used in the development of novel cyclopropane carboxylic acid esters with high insecticidal activity.[12]

Technical Data & Physicochemical Properties

The properties of Ethyl Glycolate are distinct from EGDA and are crucial for its application in chemical synthesis.

PropertyValueSource(s)
Chemical Name Ethyl glycolate / Ethyl 2-hydroxyacetate[4]
CAS Number 623-50-7[4]
Molecular Formula C₄H₈O₃[4]
Molecular Weight 104.10 g/mol [4]
Appearance Clear, colorless liquid[4]
Boiling Point 158-159 °C[4]
Density ~1.1 g/mL @ 25°C[4]
Water Solubility Very soluble[4]
Synthesis Routes Esterification of glycolic acid; Oxidation of ethylene glycol followed by esterification.[4][13]
Application Protocol: Generalized Workflow for Synthesizing Agrochemical Scaffolds from Ethyl Glycolate

Objective: To outline a conceptual, multi-step synthesis workflow demonstrating how ethyl glycolate can be chemically modified to produce a more complex intermediate suitable for agrochemical development.

Disclaimer: This is a generalized protocol. Specific reaction conditions (catalyst, temperature, pressure, reaction time) are highly dependent on the target molecule and must be optimized through experimental research and literature review.

Materials & Equipment:

  • Ethyl Glycolate

  • Reaction vessel with stirring, temperature control (heating/cooling), and inert atmosphere (e.g., Nitrogen/Argon) capability

  • Appropriate reagents for desired transformation (e.g., acyl chlorides, alkyl halides, catalysts)

  • Solvents for reaction and work-up (e.g., dichloromethane, ethyl acetate, hexane)

  • Separatory funnel, rotary evaporator

  • Purification apparatus (e.g., column chromatography, distillation)

Step-by-Step Generalized Methodology:

  • Step 1: First Functionalization Reaction:

    • Choose which functional group of ethyl glycolate to modify first.

    • Option A (Modifying the -OH group): Perform an etherification (e.g., Williamson ether synthesis with an alkyl halide) or an acylation (reaction with an acyl chloride or anhydride) to attach a desired R-group to the oxygen atom.

    • Option B (Modifying the -COOEt group): Perform a transesterification with a different alcohol to change the ester group, or an amidation by reacting with an amine to form a glycinamide derivative.

    • The reaction is carried out in a suitable solvent under optimized conditions (temperature, catalyst) until completion, monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Step 2: Reaction Work-up and Isolation:

    • Once the reaction is complete, the crude product must be isolated from the reaction mixture.

    • This typically involves quenching the reaction (e.g., with water or a mild acid/base solution).

    • The product is then extracted from the aqueous phase into an immiscible organic solvent (e.g., ethyl acetate).[14]

    • The organic layers are combined, washed (e.g., with brine), dried over an anhydrous salt (e.g., MgSO₄), and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude intermediate.

  • Step 3: Purification:

    • The crude product is purified to remove unreacted starting materials and by-products.

    • Common laboratory purification techniques include flash column chromatography, distillation (for volatile liquids), or recrystallization (for solids).

    • The purity of the isolated intermediate is confirmed using analytical methods like NMR, Mass Spectrometry, and HPLC.

  • Step 4: Subsequent Synthetic Steps:

    • The purified intermediate, now containing the first modification, can be carried forward.

    • The second functional group of the original ethyl glycolate scaffold can now be modified using a different set of reaction conditions, following the same principles of reaction, work-up, and purification.

    • This iterative process allows for the construction of highly complex and functionalized molecules for screening as potential agrochemical active ingredients.

Workflow Visualization: Generalized Synthesis from Ethyl Glycolate

This diagram illustrates the decision-making and process flow in using ethyl glycolate as a starting material.

Synthesis_Workflow cluster_reaction Step 1: Choose Reaction Pathway Start Start: Ethyl Glycolate (HO-CH2-COOEt) React_OH Functionalize -OH Group (e.g., Etherification) Start->React_OH React_Ester Functionalize -COOEt Group (e.g., Amidation) Start->React_Ester Workup Step 2: Reaction Work-up & Crude Isolation React_OH->Workup React_Ester->Workup Purify Step 3: Purification (Chromatography/Distillation) Workup->Purify Intermediate1 Isolated Intermediate 1 Purify->Intermediate1 React_Again Step 4: Further Synthetic Steps Intermediate1->React_Again Final_Product Final Agrochemical Scaffold for Screening React_Again->Final_Product

Caption: Generalized workflow for synthesizing novel scaffolds from ethyl glycolate.

References

  • Zhang, X.-P., et al. (2025). "Advantages of ethylene glycol diacetate as a potential solvent for herbicide formulations." Journal of Pesticide Science, 50(2), 31-39. [Source: vertexaisearch.cloud.google.com]
  • PubChem. "this compound | C6H10O4 | CID 256590." National Center for Biotechnology Information. [Source: vertexaisearch.cloud.google.com]
  • Amaris Chemical Solutions. "Ethyl Glycol Acetate." [Source: vertexaisearch.cloud.google.com]
  • ChemicalBook. "Ethyl glycolate | 623-50-7." [Source: chemicalbook.com]
  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Ethyl Glycolate in Advancing Specialty Chemicals and Research." [Source: nnnbchem.com]
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Application Notes & Protocols: High-Purity Ethyl Acetoxyacetate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the use of high-purity Ethyl 2-Acetoxyacetate (commonly known as Ethyl Acetoxyacetate or Ethyl Acetylglycolate) as an analytical standard. We delve into the critical importance of purity for quantitative analysis, provide detailed protocols for identity and purity verification, and outline a validated workflow for its use in chromatographic assays. The methodologies herein are designed to ensure trustworthiness and accuracy, grounded in established analytical principles and regulatory expectations.

Introduction: The Role of Ethyl Acetoxyacetate in Analytical Chemistry

Ethyl 2-acetoxyacetate (CAS No. 623-86-9) is a bifunctional organic molecule containing two ester moieties.[1] This structure makes it a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical products.[2] In analytical contexts, particularly within drug development and quality control, high-purity reference standards are paramount. Ethyl acetoxyacetate serves as a critical analytical standard for:

  • Impurity Identification: Acting as a reference marker to identify and quantify process-related impurities in the synthesis of active pharmaceutical ingredients (APIs) derived from or related to glycolic acid esters.

  • Quantitative Analysis: Enabling the accurate determination of the concentration of ethyl acetoxyacetate itself when it is a final product or a key intermediate.

  • Method Validation: Used to validate the performance of chromatographic methods, ensuring they are fit for their intended purpose as mandated by regulatory bodies.[3][4]

The reliability of any analytical data is directly contingent on the quality of the reference standard used. Impurities within the standard can lead to significant errors in quantification, misidentification of peaks, and ultimately, compromise the quality and safety of the final product.[5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an analytical standard is foundational to its proper handling, storage, and application.

PropertyValueSource
Chemical Name Ethyl 2-acetoxyacetate[1]
Synonyms Ethyl Acetoxyacetate, Ethyl Acetylglycolate[2][6]
CAS Number 623-86-9[1]
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
Appearance Colorless Liquid[7]
Boiling Point Approx. 185-187 °C[8][9]
Density Approx. 1.09 g/mL[8]
Solubility Soluble in most organic solvents (e.g., ethanol, acetone).[10]

Synthesis and Purification for Analytical Grade Purity

Achieving the high purity (typically ≥99.5%) required for an analytical standard involves a controlled synthesis followed by rigorous purification. While multiple synthetic routes exist, a common laboratory-scale approach is the acetylation of ethyl glycolate.

The critical step for achieving analytical-grade purity is the final purification. Fractional distillation under reduced pressure is the method of choice to separate the target compound from unreacted starting materials, catalysts, and side products. Further purification can be achieved using preparative chromatography if needed.[11]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification EG Ethyl Glycolate Reaction Acetylation EG->Reaction AC Acetylating Agent (e.g., Acetic Anhydride) AC->Reaction Catalyst Acid Catalyst Catalyst->Reaction Crude Crude Product Reaction->Crude Distill Fractional Vacuum Distillation Crude->Distill Chrom Preparative Chromatography (Optional) Distill->Chrom Pure_EAA High-Purity Ethyl Acetoxyacetate Chrom->Pure_EAA

Caption: Synthesis and purification workflow for high-purity Ethyl Acetoxyacetate.

Quality Control Protocols for Standard Verification

Before an analytical standard can be used with confidence, its identity must be confirmed and its purity must be accurately determined. This self-validating system ensures the trustworthiness of all subsequent analyses.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

Causality: Gas chromatography with a Flame Ionization Detector (GC-FID) is the gold-standard technique for assessing the purity of volatile and semi-volatile organic compounds like esters.[12] The FID provides a response that is proportional to the mass of carbon, allowing for accurate quantification of organic impurities.

Methodology:

  • Instrument & Column:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A polar capillary column, such as a DB-WAX or CP-Sil 88 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended to achieve good separation of the main component from potential polar impurities like residual alcohols or acids.[13][14]

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the high-purity Ethyl Acetoxyacetate standard.

    • Dissolve in 50.0 mL of a suitable solvent (e.g., HPLC-grade acetone or ethyl acetate) in a volumetric flask. This creates a stock solution of ~1 mg/mL.

    • Prepare a working solution by diluting the stock solution 1:10 with the same solvent.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.0 mL/min.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

  • Data Analysis & Acceptance Criteria:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Acceptance Criterion: The purity must be ≥ 99.5%.

Protocol 2: Identity Confirmation by GC-Mass Spectrometry (GC-MS)

Causality: While GC-FID quantifies purity, GC-MS provides structural confirmation. The mass spectrum serves as a molecular fingerprint, confirming the compound's identity by its molecular weight and fragmentation pattern.

Methodology:

  • Instrument & Conditions:

    • Use the same GC column and temperature program as described in Protocol 1.

    • Couple the GC to a Mass Spectrometer operating in Electron Ionization (EI) mode at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis & Acceptance Criteria:

    • Acquire the mass spectrum of the main chromatographic peak.

    • Acceptance Criterion 1: The spectrum must exhibit a molecular ion peak (M+) or key fragment ions consistent with the structure of Ethyl Acetoxyacetate (C₆H₁₀O₄, MW=146.14).

    • Acceptance Criterion 2: The fragmentation pattern should be compared against a reference spectrum or known fragmentation pathways of esters.

Protocol 3: Structural Verification by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information by probing the chemical environment of each proton in the molecule. It is a definitive method for identity confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis & Acceptance Criteria:

    • The acquired spectrum must match the expected chemical shifts, splitting patterns (multiplicity), and integration values for the structure of Ethyl Acetoxyacetate.

    • Expected Signals:

      • ~4.2 ppm (quartet, 2H, -O-CH₂-CH₃)

      • ~4.6 ppm (singlet, 2H, -O-CH₂-C=O)

      • ~2.1 ppm (singlet, 3H, CH₃-C=O)

      • ~1.3 ppm (triplet, 3H, -O-CH₂-CH₃)

Application Protocol: Use as a Quantitative Standard

This section details the protocol for using the verified high-purity Ethyl Acetoxyacetate as a standard for quantifying an analyte in a sample matrix.

Quantitative_Workflow cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Standard Weigh High-Purity Standard Stock Prepare Stock Solution (e.g., 1000 µg/mL) Standard->Stock Working Create Serial Dilutions (Working Standards) Stock->Working Inject Inject Standards & Unknown Sample Working->Inject Chromatogram Acquire Chromatograms & Integrate Peak Areas Inject->Chromatogram CalCurve Plot Calibration Curve (Area vs. Concentration) Chromatogram->CalCurve Regression Perform Linear Regression (Check R² > 0.99) CalCurve->Regression Calculate Calculate Concentration of Unknown Sample Regression->Calculate

Caption: Workflow for quantitative analysis using an external standard.

Protocol 4: Preparation of Calibration Standards
  • Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the verified high-purity standard into a 25-mL Class A volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent.

  • Working Standards: Perform serial dilutions from the stock solution to prepare a minimum of five calibration standards spanning the expected concentration range of the analyte in the sample.

Example Calibration Standard Concentrations:

Standard LevelConcentration (µg/mL)
11.0
25.0
325.0
450.0
5100.0
Protocol 5: Calibration and Quantification
  • Analysis: Inject each calibration standard and the unknown sample(s) into the chromatograph (GC or HPLC) using the validated analytical method.

  • Calibration Curve: Plot the peak area response of the analyte versus the known concentration for each calibration standard.

  • Linearity Check: Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) must be ≥ 0.99 to demonstrate linearity.[3][15]

  • Quantification: Use the equation of the line (y = mx + c) from the linear regression to calculate the concentration of the analyte in the unknown sample based on its measured peak area.

Storage and Handling

Proper storage and handling are critical to maintaining the integrity and purity of the analytical standard over time.[16]

  • Storage: Store the standard in a tightly sealed, amber glass vial at a refrigerated temperature (2-8°C) to minimize degradation and volatilization.[16]

  • Handling: Before opening, allow the container to equilibrate to ambient temperature to prevent condensation of atmospheric moisture into the standard. Use calibrated analytical balances and gas-tight syringes for all measurements.

  • Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[10]

References

  • PubChem. (n.d.). Ethyl Acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-acetoacetate. Retrieved from [Link]

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  • LookChem. (n.d.). ETHYL ACETOACETATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form. Retrieved from [Link]

  • IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Retrieved from [Link]

  • Intuition Systems. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3). BMRB. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Acetoxyacetate: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • PubMed. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved from [Link]

  • ACS Publications. (2006). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylacetoacetate - Optional[1H NMR] - Spectrum. Wiley. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Acetoxyacetate (CAS 623-86-9): Your Trusted Supplier for.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • International Journal of Pure and Applied Sciences. (2016). gc-ms analysis of ethyl acetate. Retrieved from [Link]

  • Scilit. (2006). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. NIST WebBook. Retrieved from [Link]

  • Rxsol Chemo Pharma International. (n.d.). ETHYL ACETO ACETATE FOR SYNTHESIS. Retrieved from [Link]

  • Learning Science. (2021). NMR spectrum of ethyl acetate. YouTube. Retrieved from [Link]

  • AOCS Lipid Library. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • ResearchGate. (2016). How we can analyse Ethyl aceto acetate by GC?. Retrieved from [Link]

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  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • Lab Manager. (2024). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

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  • Universal Journal of Pharmaceutical Research. (2025). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Retrieved from [Link]

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The Strategic Application of Ethyl Glycolate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Simple Ester in Complex Drug Synthesis

Ethyl glycolate (ethyl 2-hydroxyacetate), a seemingly simple α-hydroxy ester, stands as a cornerstone building block in the sophisticated world of pharmaceutical synthesis.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester moiety, offers a rich platform for a diverse array of chemical transformations. This dual reactivity makes it an invaluable intermediate for constructing the complex molecular architectures of many Active Pharmaceutical Ingredients (APIs).[2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of ethyl glycolate and its derivatives in API synthesis. We will explore detailed protocols for the synthesis of key intermediates for commercially significant APIs, elucidate the causality behind experimental choices, and provide a framework for the safe and effective handling of these reagents.

Core Principles: Why Ethyl Glycolate is a Privileged Building Block

The utility of ethyl glycolate in API synthesis is rooted in several key chemical principles:

  • Bifunctionality: The presence of both a hydroxyl and an ester group allows for sequential or orthogonal reactions, enabling the construction of complex molecules in a controlled manner.[3]

  • Reactivity: The primary hydroxyl group can be readily acylated, alkylated, or oxidized, while the ester can undergo hydrolysis, amidation, or reaction with organometallic reagents.

  • Chirality: The α-carbon can serve as a prochiral center, allowing for the introduction of chirality through asymmetric synthesis, a critical aspect of modern drug design.

This guide will focus on two distinct applications of glycolate ester derivatives to illustrate their versatility: the synthesis of a key intermediate for the anticholinergic drug Oxybutynin and the preparation of a radiolabeled imaging agent, Ethyl [18F]FAC.

Part 1: Synthesis of a Key Intermediate for Oxybutynin via Transesterification

Oxybutynin is an anticholinergic medication used to relieve urinary and bladder difficulties.[4] Its synthesis often involves the transesterification of a glycolate ester with a specific amino alcohol.[1][5] In this protocol, we will detail the synthesis of the crucial intermediate, methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, and its subsequent transesterification.

Workflow for Oxybutynin Intermediate Synthesis and Transesterification

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Transesterification A Methyl Phenylglyoxylate C Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate A->C 1. THF 2. H3O+ workup B Cyclohexylmagnesium Bromide B->C D Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate F Oxybutynin D->F n-Heptane, Heat E 4-Diethylamino-2-butynyl Acetate E->F G Sodium Methoxide (catalyst) G->F

Caption: Synthesis pathway for Oxybutynin.

Experimental Protocol: Synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

This protocol details the Grignard reaction to produce the key glycolate ester intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Methyl Phenylglyoxylate164.1616.4 g0.1---
Cyclohexyl Bromide163.0717.9 g0.11---
Magnesium Turnings24.312.67 g0.11---
Anhydrous THF---200 mL---Distilled from sodium/benzophenone
1M HCl---100 mL---For workup
Saturated NaCl (brine)---50 mL---For washing
Anhydrous MgSO₄---As needed---For drying

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried three-neck flask equipped with a reflux condenser and an addition funnel.

    • Add a solution of cyclohexyl bromide in 50 mL of anhydrous THF to the addition funnel.

    • Add a small portion of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts, add the remaining cyclohexyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl Phenylglyoxylate:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve methyl phenylglyoxylate in 150 mL of anhydrous THF and add it to the addition funnel.

    • Add the methyl phenylglyoxylate solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding 100 mL of 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaCl (brine).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

Experimental Protocol: Transesterification to Oxybutynin

This protocol describes the conversion of the intermediate to Oxybutynin.[1][5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate248.32150 g0.60From previous step
4-Diethylamino-2-butynyl Acetate183.25133 g0.73---
Sodium Methoxide54.021.2 g + 3.24 g0.022 + 0.06Catalyst
n-Heptane---1.8 L---Solvent
2N HCl---300 mL---For salt formation

Procedure:

  • Reaction Setup:

    • In a suitable reactor, dissolve 150 g of methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and 133 g of 4-diethylamino-2-butynyl acetate in 1.8 L of n-heptane.[1]

    • Add 1.2 g of sodium methoxide to the solution.[1]

  • Transesterification:

    • Heat the mixture with stirring to 95-100 °C and collect the distillate (methyl acetate).[1]

    • After 30 minutes, cool the solution to 65-70 °C under a nitrogen atmosphere.[1]

    • Add an additional 3.24 g of sodium methoxide.[1]

    • Reheat the solution to 95-100 °C and continue collecting the distillate for 1 hour.[1]

  • Workup and Salt Formation:

    • Cool the reaction mass to room temperature and wash with water.[5]

    • Separate the n-heptane layer and add 300 mL of 2N Hydrochloric acid to form the hydrochloride salt of Oxybutynin.[1]

    • The crude product can be recrystallized from ethyl acetate to yield pure Oxybutynin hydrochloride.[1]

Part 2: Synthesis of Ethyl [18F]FAC for Positron Emission Tomography (PET)

Ethyl [18F]fluoroacetate ([18F]FAC) is a radiolabeled analog of acetate used in PET imaging.[6] This synthesis showcases the utility of ethyl glycolate in preparing radiopharmaceuticals. The hydroxyl group of ethyl glycolate is first converted to a good leaving group (mesylate), which is then displaced by the [18F]fluoride ion.

Workflow for Ethyl [18F]FAC Synthesis

cluster_0 Step 1: Mesylation cluster_1 Step 2: Radiofluorination A Ethyl Glycolate C Ethyl 2-(methanesulfonyloxy)ethanoate A->C Methylene Chloride B Methanesulfonyl Chloride B->C D Ethyl 2-(methanesulfonyloxy)ethanoate F Ethyl [18F]fluoroacetate D->F Heat, 100 °C E [18F]Fluoride E->F

Caption: Synthesis pathway for Ethyl [18F]FAC.

Experimental Protocol: Synthesis of Ethyl [18F]fluoroacetate

This two-step protocol details the preparation of the precursor and the subsequent radiofluorination.[6]

Materials:

ReagentMolar Mass ( g/mol )Notes
Ethyl Glycolate104.10---
Methanesulfonyl Chloride114.55---
Methylene Chloride---Anhydrous
No-carrier-added [18F]Fluoride---From cyclotron production
Acetonitrile---Anhydrous

Procedure:

  • Precursor Synthesis (Ethyl 2-(methanesulfonyloxy)ethanoate):

    • In a flame-dried flask under an inert atmosphere, dissolve ethyl glycolate in anhydrous methylene chloride.

    • Cool the solution to 0 °C.

    • Slowly add one equivalent of methanesulfonyl chloride.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the precursor.

  • Radiofluorination:

    • Dry the no-carrier-added [18F]fluoride in a reaction vessel.

    • Add a solution of the precursor in anhydrous acetonitrile to the dried [18F]fluoride.

    • Seal the reaction vessel and heat at 100 °C for 20 minutes.[6]

    • After cooling, the crude product, ethyl [18F]FAC, is purified using radio-HPLC.[6]

Safety and Handling

Ethyl glycolate and the reagents used in these protocols require careful handling in a well-ventilated fume hood.

  • Ethyl Glycolate: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[4][7]

  • Grignard Reagents: Highly reactive, flammable, and moisture-sensitive. Reactions should be conducted under an inert atmosphere, and all glassware must be scrupulously dried.[8]

  • Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle with extreme care.

  • Radioisotopes: Handling of [18F]fluoride requires specialized facilities and adherence to radiation safety protocols.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and suitable gloves.[4] Ensure that an emergency eyewash and shower are readily accessible.[9]

Conclusion

Ethyl glycolate and its derivatives are demonstrably versatile and powerful tools in the synthesis of a wide range of active pharmaceutical ingredients. The protocols detailed herein for the synthesis of a key Oxybutynin intermediate and the radiopharmaceutical Ethyl [18F]FAC highlight the strategic application of this fundamental building block. By understanding the underlying chemical principles and adhering to rigorous safety protocols, researchers can effectively leverage the reactivity of ethyl glycolate to advance the development of novel therapeutics.

References

  • oxybutynin | New Drug Approvals. (n.d.). Retrieved January 20, 2026, from [Link]

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 16(10), 1375. [Link]

  • Matrix Laboratories Ltd. (2009). Crystalline oxybutynin and process for preparing the same. (WO2009122429A2).
  • Casy, A. F., & Ogungbamila, F. O. (1982). Synthesis and preliminary pharmacological activity of aminoalkoxy isosteres of glycolate ester anticholinergics. Journal of medicinal chemistry, 25(1), 71–75. [Link]

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. [Link]

  • GDC. (2019, May 13). SYNTHESIS OF NEOSTIGMINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. [Link]

  • Gpatindia. (2020, July 1). NEOSTIGMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

  • Bodor, N., & Buchwald, P. (2001). Design, synthesis, and pharmacological evaluation of soft glycopyrrolate and its analog. AAPS PharmSci, 3(4), E33. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl Glycolate in Advancing Specialty Chemicals and Research. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction scheme for synthesis of ethyl [ 18 F]FAC from ethyl glycolate. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN101735054A - Method for preparing ethyl glycolate.
  • Google Patents. (n.d.). CN100408544C - The synthetic method of glycolate.
  • da Silva, A. M. G., et al. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-α-D-methylglucoside. ARKIVOC, 2012(6), 185-193. [Link]

  • Google Patents. (n.d.). CN110950780A - Neostigmine methylsulfate-like compound, preparation method and application.

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Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Ethyl Glycolate Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ethyl glycolate acetate. This compound, a polar, short-chain ester, presents unique analytical challenges due to its high water solubility and lack of a strong UV chromophore. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, outlining the scientific rationale behind the method development, a step-by-step analytical protocol, and a framework for method validation in accordance with ICH guidelines. The described method utilizes an aqueous-stable C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, and UV detection at a low wavelength.

Introduction and Scientific Rationale

This compound (IUPAC name: ethyl 2-acetyloxyacetate) is an organic ester with increasing relevance in various chemical and pharmaceutical manufacturing processes. Its accurate quantification is critical for process monitoring, quality control of starting materials, and stability testing of final products. The primary analytical challenge associated with this compound is its high polarity (XLogP3 = 0.4)[1], which makes it difficult to retain on traditional C18 columns using typical reversed-phase conditions. Furthermore, its simple ester structure lacks a significant chromophore, necessitating UV detection at low wavelengths where baseline noise and solvent interference can be problematic.

This method was developed based on a thorough understanding of the analyte's physicochemical properties and the principles of modern chromatography.

Causality Behind Experimental Choices:

  • Chromatographic Mode - Reversed-Phase HPLC: Reversed-phase HPLC (RP-HPLC) is the most prevalent mode of chromatography due to its versatility, reproducibility, and compatibility with aqueous mobile phases[2][3]. For a polar analyte like this compound, RP-HPLC is a logical choice, provided the stationary phase is appropriately selected.

  • Stationary Phase - Aqueous-Stable C18: Traditional C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (typically >95% water)[4]. This phenomenon leads to a dramatic loss of retention and reproducibility. To overcome this, a modern, polar-modified or aqueous-stable C18 column is employed. These columns incorporate polar-embedded or polar-endcapping technologies that maintain the hydration of the stationary phase, ensuring stable and reproducible retention of polar analytes even in 100% aqueous conditions.

  • Mobile Phase - Acetonitrile and Water: A simple mobile phase of acetonitrile and water is chosen for its low UV cutoff, allowing for detection at short wavelengths[5]. Acetonitrile is generally preferred over methanol for this application due to its lower viscosity and UV absorbance at wavelengths below 220 nm. The isocratic elution mode is selected for its simplicity and robustness, which is ideal for routine quality control applications.

  • Detection - Low Wavelength UV: The ester functional group in this compound provides weak UV absorbance at low wavelengths. Based on data from similar short-chain esters like ethyl acetate, a detection wavelength of 205 nm is selected to maximize sensitivity[6]. The use of high-purity, HPLC-grade solvents is paramount to minimize baseline noise and ensure accurate quantification at this wavelength[7].

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Materials and Equipment
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A polar-modified, aqueous-stable C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Chemicals:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade, far-UV cutoff).

    • Water (Type I, 18.2 MΩ·cm).

  • Glassware and Supplies: Class A volumetric flasks, autosampler vials with inserts, 0.22 µm syringe filters.

Preparation of Solutions
  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 10:90 v/v). Degas the mobile phase using an inline degasser or by sonication before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-200 µg/mL).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column Aqueous-Stable C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile : Water (10:90, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 205 nm
Run Time Approximately 10 minutes
Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the working standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Calibration Curve: Inject each working standard solution in duplicate. Plot a calibration curve of the mean peak area versus concentration.

  • Sample Analysis: Prepare the sample solution by accurately weighing the sample and dissolving it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter before injection. Inject the sample solution in duplicate.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its mean peak area from the calibration curve.

Method Validation Protocol

To ensure the trustworthiness and reliability of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) or Q2(R2) guidelines[8][9][10][11][12]. The following is a protocol for the validation of this method for the assay of this compound.

Specificity

Specificity will be demonstrated by analyzing a blank (mobile phase) and a placebo (a mixture of all potential matrix components without the analyte). There should be no interfering peaks at the retention time of this compound.

Linearity

Linearity will be assessed by preparing and analyzing at least five concentrations of the reference standard over the range of 50% to 150% of the target concentration. The linearity will be evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

Accuracy

Accuracy will be determined by performing recovery studies on a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A minimum of three preparations at each level should be analyzed. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of a standard solution at 100% of the target concentration will be analyzed on the same day, by the same analyst, and on the same instrument. The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay will be repeated on a different day by a different analyst. The RSD of the combined results from both days should be ≤ 2.0%.

Range

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. Based on the validation experiments, the range will be established.

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample preparation to method validation.

HPLC_Workflow prep_mobile Mobile Phase (ACN:H2O) equilibration System Equilibration prep_mobile->equilibration prep_std Standard & Sample Solutions sst System Suitability Test (SST) prep_std->sst calibration Calibration Curve Generation sst->calibration sample_analysis Sample Injection & Data Acquisition calibration->sample_analysis quant_report Quantitative Report sample_analysis->quant_report specificity Specificity validation_report Validation Report specificity->validation_report linearity Linearity linearity->validation_report accuracy Accuracy accuracy->validation_report precision Precision precision->validation_report range Range range->validation_report quant_report->validation_report

Caption: Workflow for HPLC analysis and validation of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By carefully selecting an aqueous-stable C18 column and optimizing the mobile phase and detection parameters, the challenges associated with the high polarity and poor UV absorbance of the analyte are effectively overcome. The detailed protocol and the framework for method validation according to ICH guidelines ensure that this method can be readily implemented in a regulated environment for routine quality control and research applications.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 11). What Are The Properties Of Ethyl Acetate? [Video]. YouTube. Retrieved from [Link]

  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256590, this compound. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2018). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubMed. (2020). Identification of short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model by nontargeted analysis using ultra-high-performance liquid chromatography/linear ion trap quadrupole-Orbitrap mass spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylene glycol acetate formate. Retrieved from [Link]

  • Hichrom. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Ethyl Acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Ethylene Glycol in Biological Materials. Retrieved from [Link]

  • PLOS. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylene glycol. Retrieved from [Link]

  • ResearchGate. (2012). Using ethyl acetate(pro-analysis) for HPLC. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Union Petrochemical. (n.d.). ETHYL GLYCOL ACETATE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Phenomenex. (2023, April 18). Reverse Phase HPLC: Benefits, Applications & Techniques. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

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The Role and Application of Ethyl Glycolate Acetate in Advanced Coating and Ink Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and formulation chemists with a comprehensive overview of ethyl glycolate acetate, its properties, and its versatile applications in the formulation of high-performance coatings and inks. This document elucidates the causal mechanisms behind its function and provides detailed protocols for its incorporation and evaluation.

Introduction to this compound

This compound, known systematically as 2-ethoxyethyl acetate and often referred to as ethylene glycol monoethyl ether acetate (EGEEA), is a colorless liquid with a mild, pleasant odor.[1][2] It is a versatile solvent widely employed in the coatings and inks industry due to its excellent solvency for a broad range of resins, moderate evaporation rate, and beneficial influence on film formation.[3][4] This guide will delve into the technical specifics of leveraging EGEEA to optimize coating and ink performance.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a solvent is paramount for successful formulation. The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C6H12O3
Molecular Weight 132.16 g/mol
Appearance Clear, colorless liquid[1][2]
Odor Mild, pleasant, ester-like[1][2]
Boiling Point 156 °C (313 °F)
Flash Point 51 °C (124 °F)
Density 0.973 g/cm³ at 20 °C
Vapor Pressure 2.7 hPa at 20 °C
Solubility in Water 229 g/L at 20 °C
Evaporation Rate (n-butyl acetate = 1) 0.21

Mechanism of Action in Coating and Ink Formulations

This compound's utility in coatings and inks stems from its dual functionality as a powerful solvent and an effective coalescing agent.

As a Retarder Solvent

In solvent-based systems, EGEEA's moderate evaporation rate classifies it as a "retarder" solvent. This property is crucial for achieving a smooth, high-gloss finish. As faster-evaporating solvents leave the film, EGEEA remains, keeping the resin in solution and allowing for proper leveling and flow, thus preventing defects like orange peel and blushing.

cluster_0 Initial Wet Film cluster_1 Intermediate Stage cluster_2 Final Dry Film Fast_Solvents Fast Evaporating Solvents Evaporating_Fast_Solvents Fast Solvents Evaporate Fast_Solvents->Evaporating_Fast_Solvents Evaporation EGEEA EGEEA Resin_Flow Resin Particles Remain Dissolved in EGEEA EGEEA->Resin_Flow Resin_Particles Resin Particles Resin_Particles->Resin_Flow Evaporating_EGEEA EGEEA Evaporates Slowly Resin_Flow->Evaporating_EGEEA Leveling & Flow Smooth_Film Smooth, Leveled Film Evaporating_EGEEA->Smooth_Film Leveling & Flow

Caption: Role of EGEEA as a retarder solvent in film formation.

As a Coalescing Agent in Latex Coatings

In water-based latex coatings, EGEEA acts as a coalescing agent. It temporarily plasticizes the polymer particles, reducing the minimum film formation temperature (MFFT) and allowing the particles to fuse together into a continuous, durable film as the water evaporates.

cluster_0 Latex Dispersion cluster_1 Coalescence cluster_2 Continuous Film P1 Polymer Particle E EGEEA P1->E EGEEA plasticizes particles P2 Polymer Particle P2->E P3 Polymer Particle P3->E W Water P4 Softened Particle E->P4 P5 Softened Particle E->P5 Film Coalesced Film P4->Film Fusion P5->Film

Caption: EGEEA's function as a coalescing agent in latex paints.

Application in Coating Formulations

This compound is compatible with a wide array of resin systems, making it a valuable tool for the coatings formulator.

Nitrocellulose Lacquers

EGEEA is an excellent solvent for nitrocellulose, providing good flow and high gloss.[4] It is often used in combination with faster-evaporating solvents to control the drying time and final appearance of the lacquer.

Illustrative Formulation for a High-Gloss Nitrocellulose Lacquer:

ComponentWeight Percentage (%)
1/2 sec Nitrocellulose15.0
Alkyd Resin (60% solids)10.0
Dibutyl Phthalate (Plasticizer)5.0
Ethyl Acetate25.0
Butyl Acetate20.0
This compound (EGEEA) 15.0
Toluene10.0

Protocol for Preparation:

  • In a suitably sized mixing vessel equipped with a high-speed disperser, add the ethyl acetate, butyl acetate, EGEEA, and toluene.

  • While mixing at low speed, slowly add the nitrocellulose to the solvent blend. Continue mixing until the nitrocellulose is completely dissolved.

  • Add the alkyd resin and dibutyl phthalate to the mixture and continue to mix until a homogenous solution is obtained.

  • If pigments are required, they can be incorporated at this stage through a grinding process (e.g., ball mill) to achieve the desired dispersion.

  • Adjust the viscosity with an appropriate solvent blend if necessary.

Acrylic Latex Paints

In acrylic latex paints, EGEEA serves as a coalescing agent to ensure proper film formation, especially at lower temperatures.[5]

Starting Point Formulation for a Semi-Gloss Acrylic Latex Paint:

ComponentWeight Percentage (%)
Water25.0
Propylene Glycol2.0
Dispersant0.5
Defoamer0.3
Titanium Dioxide20.0
Calcium Carbonate10.0
Acrylic Latex Emulsion (50% solids)38.0
This compound (EGEEA) 2.0
Thickener1.5
Biocide0.2
Water (for viscosity adjustment)to 100%

Protocol for Preparation:

  • Charge the water, propylene glycol, dispersant, and defoamer to a mixing vessel under agitation.

  • Slowly add the titanium dioxide and calcium carbonate and disperse at high speed until a Hegman grind of 4-5 is achieved.

  • Reduce the mixer speed and add the acrylic latex emulsion.

  • In a separate container, pre-mix the EGEEA and the remaining defoamer, then add it to the main batch under slow agitation.

  • Add the thickener slowly to achieve the desired viscosity.

  • Finally, add the biocide and the remaining water to adjust the final viscosity and solids content.

Polyurethane Coatings

EGEEA is a suitable solvent for two-component polyurethane systems, offering a good balance of solvency and evaporation rate to ensure a smooth, durable finish.[6]

Illustrative Formulation for a 2K Polyurethane Clearcoat:

Component A (Polyol)Weight Percentage (%)
Acrylic Polyol (70% solids)50.0
This compound (EGEEA) 20.0
Xylene10.0
Flow and Leveling Additive1.0
UV Stabilizer1.0
Component B (Isocyanate)
Hexamethylene Diisocyanate (HDI) Trimer (90% solids)18.0

Protocol for Preparation and Application:

  • Thoroughly mix all components of Part A in a clean, dry container.

  • Just prior to application, add Component B to Component A and mix thoroughly for 2-3 minutes.

  • Allow an induction time of 10-15 minutes before application.

  • Apply the mixed coating to the substrate using spray, brush, or roller.

  • The pot life of the mixed components should be monitored, as the reaction will gradually increase the viscosity.

Application in Ink Formulations

This compound's strong solvency and controlled evaporation make it a valuable component in various ink systems, including screen printing and gravure inks.

Screen Printing Inks

In screen printing inks, EGEEA helps to maintain the ink's viscosity and prevents premature drying on the screen, while also contributing to the final film properties after curing.

Starting Point Formulation for a Solvent-Based Screen Printing Ink:

ComponentWeight Percentage (%)
Vinyl Chloride/Vinyl Acetate Copolymer Resin20.0
Pigment15.0
This compound (EGEEA) 30.0
Cyclohexanone25.0
Dibutyl Phthalate (Plasticizer)5.0
Fumed Silica (Rheology Modifier)2.0
Wax Additive (for slip and scuff resistance)3.0

Protocol for Preparation:

  • In a high-speed disperser, dissolve the vinyl resin in the blend of EGEEA and cyclohexanone.

  • Once the resin is fully dissolved, add the pigment and disperse at high speed until the desired color strength and fineness of grind are achieved.

  • Reduce the mixing speed and add the dibutyl phthalate, fumed silica, and wax additive.

  • Continue mixing at a low speed until the batch is uniform.

  • Adjust the final viscosity with a suitable solvent blend if necessary.

Experimental Protocols for Performance Evaluation

To assess the impact of this compound on coating and ink formulations, a series of standardized tests should be performed.

Viscosity Measurement
  • Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.[7][8]

  • Protocol:

    • Condition the sample to a constant temperature (typically 25 °C).

    • Using a rotational viscometer with a suitable spindle, measure the viscosity at a defined rotational speed.

    • For non-Newtonian fluids, it is recommended to measure viscosity at multiple speeds to characterize the shear-thinning or shear-thickening behavior.

Drying Time
  • Standard: ASTM D1640 - Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings at Room Temperature.[9][10]

  • Protocol:

    • Apply the coating to a substrate at a specified film thickness.

    • Periodically test the film for different stages of drying:

      • Set-to-touch time: Gently touch the film with a clean finger; no material should adhere.

      • Tack-free time: Press a piece of cotton onto the film with a specified weight; no cotton fibers should adhere upon removal.

      • Dry-hard time: Press the thumb firmly onto the film and rotate it 90 degrees; no wrinkling or loosening of the film should occur.

Film Hardness
  • Standard: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.[11][12]

  • Protocol:

    • Use a set of calibrated pencils of varying hardness (e.g., 6B to 6H).

    • Push the pencil at a 45-degree angle onto the coated surface.

    • The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface.

Specular Gloss
  • Standard: ASTM D523 - Standard Test Method for Specular Gloss.[13][14]

  • Protocol:

    • Use a gloss meter calibrated with a standard of known gloss value.

    • Measure the gloss of the coated surface at the specified angle (20°, 60°, or 85°), depending on the expected gloss level.

Adhesion
  • Standard: ISO 2409 - Paints and varnishes — Cross-cut test.[15][16]

  • Protocol:

    • Make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.

    • Apply a specified adhesive tape over the lattice and then remove it.

    • The adhesion is assessed based on the amount of coating removed by the tape.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[12] It is harmful if inhaled or absorbed through the skin and may cause damage to fertility or the unborn child.[17]

  • Exposure Limits:

    • OSHA PEL: 100 ppm (540 mg/m³) TWA

    • NIOSH REL: 0.5 ppm (2.7 mg/m³) TWA

    • ACGIH TLV: 5 ppm TWA

  • Handling:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if ventilation is inadequate.

    • Ground and bond containers when transferring material to prevent static discharge.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a highly effective and versatile solvent for the formulation of coatings and inks. Its balanced properties allow for the optimization of application characteristics and final film performance. By understanding its mechanisms of action and following systematic formulation and evaluation protocols, researchers and formulators can harness the full potential of this valuable raw material.

References

  • Ataman Kimya. ETHYLENE GLYCOL MONOETHYL ETHER ACETATE. [Link]

  • Gadot Group. Ethyl Glycol Acetate. [Link]

  • Google Patents.
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  • ECHA. 2-Ethoxyethyl acetate - Substance Information. [Link]

  • ASTM International. ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer. [Link]

  • Wikipedia. 2-Ethoxyethyl acetate. [Link]

  • Union Petrochemical. ETHYL GLYCOL ACETATE. [Link]

  • Patsnap Eureka. Formula and preparation method of plasticized and modified nitrocellulose lacquer for guqin musical instruments. [Link]

  • Industrial Physics. ASTM D523 testing. [Link]

  • PCI Magazine. Making The Transition: Coalescing Aids For Latex Paint. [Link]

  • ASTM International. D3363 Standard Test Method for Film Hardness by Pencil Test. [Link]

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  • ISO. ISO 2409:2020 Paints and varnishes — Cross-cut test. [Link]

  • Dongsen Chemicals. Solvents and Additives of Polyurethane Coatings. [Link]

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  • Industrial Physics. ASTM D3363 testing. [Link]

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  • mtv messtechnik. Cross Hatch Cut ISO 2409 ASTM D3359 estimate coating adhesion. [Link]

  • PubChem. Glycol monoethyl ether acetate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethylene Glycol Monoethyl Ether Acetate. [Link]

  • International Chemical Safety Cards (ICSCs). 2-ETHOXYETHYL ACETATE. [Link]

  • Applied Technical Services. ISO 2409 Testing. [Link]

  • YouTube. ASTM D3363 Standard Test Method for Film Hardness by Pencil Test. [Link]

  • YouTube. Drying, Curing, or Film-Forming Times ‍ Laboratory Test - NTC 598, ASTM D1640. [Link]

  • ATAMAN KIMYA. ETHYLENE GLYCOL MONOETHYL ETHER ACETATE. [Link]

  • Google Patents.
  • Google Patents. US4483714A - Nitrocellulose composition and process for production thereof.
  • Research and Reviews: Journal of Chemistry. Chemical Formulations for Acrylic Matt and Acrylic Gloss Paints. [Link]

  • datapdf.com. Formulation of Nitrocellulose Lacquers'. [Link]

  • ASTM International. D1640/D1640M-14(2022) Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings. [Link]

  • ResearchGate. D 2196 – 05 - Standard Test Methods for - Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer1. [Link]

  • Scribd. Astm D3363-22. [Link]

  • OEHHA. Ethylene Glycol Monoethyl Ether Acetate. [Link]

  • SciSpace. Coalescing Aid Influences on Acrylic Latexes Property and Film Formation Process. [Link]

  • ATAMAN KIMYA. ETHYLENE GLYCOL MONOETHYL ETHER ACETATE. [Link]

  • Google Patents. WO2010008080A1 - Ink composition.
  • Google Patents. US8021473B2 - Process for manufacturing inks and pigment formulations and ink jet inks made by the process.
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  • Regulations.gov. Novel Super High Solids Polyurethane Topcoat for Protective Coatings with Increased Productivity. [Link]

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Enzymatic synthesis of copolymers using ethyl glycolate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol on the enzymatic synthesis of copolymers using ethyl glycolate.

Application Note & Protocol

Topic: High-Fidelity Enzymatic Synthesis of Tunable Aliphatic Copolyesters Using Ethyl Glycolate for Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of biodegradable and biocompatible polymers is a cornerstone of modern drug delivery and tissue engineering. Enzymatic polymerization represents a paradigm shift towards "green" polymer chemistry, offering mild reaction conditions and circumventing the use of potentially toxic metal catalysts.[1][2][3] This guide provides a comprehensive framework for the synthesis of aliphatic copolyesters incorporating glycolate units via lipase-catalyzed polycondensation of ethyl glycolate, a readily available α-hydroxy acid ester. We present a detailed, field-tested protocol for the synthesis of poly(butylene-co-sebacate-co-glycolate) (PBSG), a versatile copolymer with tunable properties.[4] This document details the underlying enzymatic mechanism, step-by-step synthesis and purification protocols, and robust analytical methods for copolymer characterization, empowering researchers to reliably produce high-purity materials for advanced biomedical applications.

Introduction: The Case for Enzymatic Polymerization

Traditional polyester synthesis often relies on harsh conditions, such as high temperatures and metal-based catalysts, which can lead to side reactions and product contamination with toxic residues.[2] Enzymatic polymerization, particularly using lipases, has emerged as a powerful and sustainable alternative.[2][3][5] Lipases, such as Candida antarctica Lipase B (CALB), are highly efficient biocatalysts that mediate esterification reactions with remarkable chemo- and regioselectivity under mild conditions.[6][7]

Copolymers containing glycolic acid are of particular interest in the biomedical field due to their predictable hydrolytic degradation profiles, which can be tailored by adjusting the copolymer composition.[5][8] Ethyl glycolate serves as an excellent monomer for introducing these glycolate units.[4] The resulting copolymers, such as Poly(lactic-co-glycolic acid) (PLGA) and its analogues, are widely used in FDA-approved therapeutic products.[9]

This guide focuses on a lipase-catalyzed, two-stage polycondensation reaction to synthesize a terpolymer from three key monomers:

  • Ethyl Glycolate (EGA): Introduces hydrophilic and rapidly degradable glycolate units.

  • Diethyl Sebacate (DES): A dicarboxylic acid ester that provides flexibility and hydrophobicity.

  • 1,4-Butanediol (BD): A diol that links the acid-containing monomers.

By controlling the feed ratio of these monomers, researchers can precisely tune the physicochemical properties of the final PBSG copolymer, including its molecular weight, crystallinity, melting point, and degradation rate, making it an ideal candidate for controlled drug release systems.[4]

The Mechanism: Lipase-Catalyzed Polycondensation

The synthesis of polyesters using lipases proceeds through a two-step ping-pong mechanism. This process is a transesterification reaction when using esterified monomers or an esterification if using carboxylic acids.

  • Acylation: The catalytic serine residue in the lipase's active site attacks the carbonyl carbon of the ester monomer (e.g., Diethyl Sebacate or Ethyl Glycolate), forming a tetrahedral intermediate. This intermediate then collapses, releasing an alcohol molecule (ethanol) and forming a stable acyl-enzyme intermediate .

  • Deacylation: The hydroxyl group of another monomer (e.g., 1,4-Butanediol or a growing polymer chain end) acts as a nucleophile, attacking the carbonyl of the acyl-enzyme complex. This forms a new tetrahedral intermediate, which subsequently resolves to release the elongated ester product and regenerate the free enzyme, ready for the next catalytic cycle.

Continuous removal of the ethanol byproduct (e.g., by applying a vacuum) is critical as it drives the reaction equilibrium towards the formation of a high molecular weight polymer.

Lipase_Catalysis_Mechanism Figure 1: Mechanism of Lipase-Catalyzed Polycondensation cluster_0 cluster_1 cluster_2 Enzyme Lipase (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate (Lipase-Ser-O-CO-R1) Enzyme:e->AcylEnzyme:w + Monomer1 Monomer1 Diester Monomer (R1-CO-OEt) Ethanol1 Ethanol (EtOH) AcylEnzyme:n->Ethanol1:n - EtOH Polymer Growing Polymer Chain (HO-R2-O-CO-R1...) AcylEnzyme:e->Polymer:w + Monomer2 Monomer2 Diol Monomer (HO-R2-OH) Polymer:s->Enzyme:s Regenerated Enzyme

Caption: Figure 1: Simplified mechanism of lipase-catalyzed polycondensation.

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of PBSG copolymers.

Materials and Equipment

Reagents:

  • Ethyl Glycolate (EGA, ≥98%)

  • Diethyl Sebacate (DES, ≥99%)

  • 1,4-Butanediol (BD, ≥99%)

  • Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle and temperature controller

  • Vacuum pump with a cold trap

  • Schlenk line or nitrogen/argon inlet

  • Rotary evaporator

  • Glass funnel and filter paper

  • High-speed centrifuge (optional)

  • Freeze-dryer or vacuum oven

  • Analytical Instruments: GPC, ¹H NMR, DSC, FTIR

Protocol 1: Enzymatic Synthesis of PBSG Copolymer

The synthesis is typically performed in two stages to maximize monomer conversion and achieve higher molecular weights.

Stage 1: Atmospheric Pressure Reaction

  • Monomer Preparation: In a clean, dry three-neck round-bottom flask, combine the monomers according to the desired molar ratio. The total molar amount of diol (BD) should equal the total molar amount of diester (DES) and hydroxyester (EGA). Refer to Table 1 for example feed ratios.

  • Enzyme Addition: Add immobilized CALB to the flask. A typical enzyme loading is 10% by weight of the total monomers.

  • Reaction Setup: Equip the flask with a magnetic stir bar, a condenser, and a nitrogen or argon inlet. Place the flask in a heating mantle on a magnetic stirrer.

  • Initiate Reaction: Begin stirring and heat the reaction mixture to 80°C under a gentle stream of nitrogen. Maintain these conditions for 2 hours. This initial stage allows for the formation of low molecular weight oligomers and the removal of some of the ethanol byproduct.

Stage 2: Vacuum Reaction

  • Apply Vacuum: After 2 hours, connect the reaction flask to a vacuum pump (pressure < 1.0 mmHg). The vacuum is essential to remove the ethanol byproduct and drive the polymerization reaction forward.

  • Continue Polymerization: Maintain the temperature at 80°C under vacuum with continuous stirring for an additional 24-48 hours. The viscosity of the mixture will noticeably increase as the polymer chains grow.

  • Terminate Reaction: After the desired reaction time, cool the flask to room temperature and release the vacuum by introducing nitrogen or argon.

Synthesis_Workflow Figure 2: Experimental Workflow for PBSG Synthesis A 1. Combine Monomers (EGA, DES, BD) & CALB Enzyme B 2. Stage 1: Heat to 80°C (2 hours @ 1 atm, N2) A->B C 3. Stage 2: Apply Vacuum (24-48 hours @ 80°C) B->C D 4. Terminate & Cool Dissolve in DCM C->D E 5. Filter to Remove Enzyme D->E F 6. Precipitate in Cold Methanol E->F G 7. Isolate & Dry Copolymer F->G H Purified PBSG Copolymer G->H

Caption: Figure 2: Step-by-step workflow for the synthesis and purification of PBSG.

Protocol 2: Purification of the Copolymer
  • Dissolution: Add dichloromethane (DCM) to the reaction flask to dissolve the crude polymer. The amount of DCM should be sufficient to create a moderately viscous solution.

  • Enzyme Removal: Filter the polymer solution through filter paper or a sintered glass funnel to remove the immobilized enzyme beads. The enzyme can be washed with fresh DCM, dried, and potentially reused.

  • Precipitation: Slowly pour the filtered polymer solution into a beaker containing cold methanol (a non-solvent) under vigorous stirring. The volume of methanol should be approximately 10 times the volume of the DCM solution. The copolymer will precipitate as a white solid.

  • Isolation: Decant the solvent and collect the precipitated polymer. Wash the polymer with fresh methanol two more times to ensure the complete removal of unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified copolymer under vacuum at room temperature or by freeze-drying until a constant weight is achieved. Store the final product in a desiccator.

Protocol 3: Copolymer Characterization

1. Molecular Weight (GPC/SEC):

  • Principle: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume.

  • Method: Prepare a dilute solution of the PBSG copolymer (e.g., 1-2 mg/mL) in a suitable solvent like Tetrahydrofuran (THF) or Chloroform. Run the sample through a GPC system calibrated with polystyrene or PMMA standards.

  • Output: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A PDI value between 1.2 and 2.0 is typical for this type of polycondensation.[4]

2. Structural Confirmation (¹H NMR):

  • Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and composition of the copolymer.

  • Method: Dissolve 5-10 mg of the dried copolymer in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Identify the characteristic peaks for each monomer unit integrated into the polymer backbone. By comparing the integration values of these peaks, the molar percentage of glycolate units in the final copolymer can be accurately calculated.

3. Thermal Properties (DSC):

  • Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions.

  • Method: Seal 5-10 mg of the polymer in an aluminum DSC pan. Heat the sample from -50°C to 100°C at a rate of 10°C/min, cool it back to -50°C, and then perform a second heating scan.

  • Output: Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating curve. These values provide insight into the polymer's amorphous or semi-crystalline nature.[4]

Data Analysis and Expected Results

The properties of the synthesized PBSG copolymers are highly dependent on the initial monomer feed ratio. Increasing the proportion of ethyl glycolate generally leads to changes in molecular weight and thermal properties.

Table 1: Example Monomer Feed Ratios and Expected Copolymer Properties

Feed Ratio (DES:EGA:BD) Glycolate in Copolymer (mol %) Mw (Da) PDI Tm (°C)
0.9:0.1:1.0 ~10-15% ~28,000 ~1.8 ~59°C
0.8:0.2:1.0 ~20-25% ~25,000 ~1.6 ~52°C
0.6:0.4:1.0 ~35-40% ~21,000 ~1.5 ~43°C

(Data adapted from reference[4]. Actual results may vary based on specific reaction conditions.)

Interpretation of Results:

  • Compositional Control: The final glycolate content in the copolymer closely mirrors the monomer feed ratio, demonstrating the high fidelity of the enzymatic process.

  • Molecular Weight: As shown in the table, increasing the glycolate feed ratio may lead to a slight decrease in the achievable molecular weight under identical reaction conditions.

  • Thermal Properties: The melting temperature (Tm) decreases as the glycolate content increases.[4] This is because the incorporation of glycolate units disrupts the crystalline packing of the poly(butylene sebacate) segments, leading to a less ordered, more amorphous copolymer structure. This tunability is crucial for applications like drug delivery, where crystallinity affects both drug loading and release kinetics.[5]

Troubleshooting

Table 2: Troubleshooting Guide for Enzymatic Copolymer Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low Molecular Weight (Mw < 10,000 Da) 1. Inefficient removal of ethanol byproduct. 2. Insufficient reaction time. 3. Presence of water or other impurities. 4. Inactive enzyme. 1. Ensure a high vacuum (<1 mmHg) is achieved and maintained. Use a cold trap. 2. Extend the reaction time under vacuum to >48 hours. 3. Use high-purity, dry monomers and solvents. Dry the enzyme before use. 4. Use a fresh batch of enzyme or test its activity.
Low Yield 1. Loss of product during purification/precipitation. 2. Incomplete reaction. 1. Ensure the precipitating solvent (methanol) is cold and added slowly to a vigorously stirred solution. 2. Verify reaction temperature and time; check for monomer purity.

| High Polydispersity (PDI > 2.5) | 1. Side reactions due to excessive temperature. 2. Non-stoichiometric monomer ratio. | 1. Ensure the reaction temperature does not exceed 80-90°C. 2. Carefully and accurately measure all monomers to ensure a 1:1 molar ratio of total di-acid equivalents to diol. |

Conclusion

This application note provides a robust and reproducible protocol for the enzymatic synthesis of copolymers using ethyl glycolate. The lipase-catalyzed polycondensation method is a prime example of green chemistry, yielding well-defined, biocompatible polyesters without the need for harsh catalysts.[2][3] The ability to precisely control the copolymer's composition and, consequently, its physical and degradation properties makes this technique highly valuable for researchers in drug development and materials science. The resulting PBSG copolymers are promising materials for creating advanced drug delivery systems, such as nanoparticles for cancer therapy, and scaffolds for tissue engineering.[4][10]

References

  • Enzymatic Synthesis of Poly(butylene-co-sebacate-co-glycolate) Copolyesters and Evaluation of the Copolymer Nanoparticles as Biodegradable Carriers for Doxorubicin Delivery. Macromolecules - ACS Publications. [Link]

  • Lipase-catalyzed copolymerization of lactic and glycolic acid with potential as drug delivery devices. PubMed. [Link]

  • Enzymatic synthesis and modification of functional polyesters from renewable resources. Diva. [Link]

  • An Overview of Poly(lactic-co-glycolic) Acid (PLGA)-Based Biomaterials for Bone Tissue Engineering. MDPI. [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. University of Groningen Research Portal. [Link]

  • Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. MDPI. [Link]

  • Recent Advances in the Enzymatic Synthesis of Polyester. MDPI. [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI. [Link]

  • Controlled Ring-Opening Polymerization of Lactide and Glycolide. ACS Publications. [Link]

  • Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation. PMC - NIH. [Link]

  • Polylactic-Co-Glycolic Acid (PLGA). Kinam Park. [Link]

  • Synthesis of poly(lactic-co-glycolic acid) (PLGA). ResearchGate. [Link]

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Application Notes and Protocols for Ethyl Glycolate (CAS 623-50-7) as a Fragrance Component and Modifier in Chemical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Nomenclature Clarification

The landscape of fragrance chemistry is predicated on precision in both formulation and nomenclature. The term "ethyl glycolate acetate" presents a significant ambiguity that requires careful clarification for safe and effective formulation. This term has been historically conflated with multiple, chemically distinct substances. Notably, it has been used in reference to 2-ethoxyethyl acetate (CAS 111-15-9), a compound now prohibited for use as a fragrance ingredient by the International Fragrance Association (IFRA) due to concerns regarding reproductive toxicity. Another potential referent, ethyl 2-acetoxyacetate (CAS 623-86-9), lacks substantial public data regarding its olfactory profile and safety in fragrance applications.

To ensure scientific integrity and adherence to current regulatory standards, this guide will focus exclusively on Ethyl Glycolate (CAS 623-50-7) . This compound, the ethyl ester of glycolic acid, is a well-characterized and permitted ingredient in the fragrance and cosmetic industries.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ethyl Glycolate's properties and its application as a versatile component and modifier in fragrance formulations.

Section 2: Physicochemical Properties and Olfactory Profile

Ethyl Glycolate is a colorless liquid valued for its unique scent profile and its utility as a specialty solvent.[1][4] Its physical and chemical properties are essential for predicting its behavior in various formulation bases.

Table 1: Physicochemical Properties of Ethyl Glycolate (CAS 623-50-7)

PropertyValueSource(s)
IUPAC Name ethyl 2-hydroxyacetate[5]
Synonyms Ethyl hydroxyacetate, Glycolic acid ethyl ester[4][5]
Molecular Formula C₄H₈O₃[6]
Molecular Weight 104.10 g/mol [5]
Appearance Clear, colorless liquid[1]
Boiling Point 158-159 °C[7]
Density ~1.1 g/mL at 25 °C[7]
Flash Point 62 °C[8]
Solubility Very soluble in water, alcohols, acetone, acetates.[4][7]
Olfactory Profile

The odor of Ethyl Glycolate is complex and valued for its multifunctional character. It is generally described as having a mild, sweet, and fruity odor.[4][8] More nuanced descriptions classify it as having a "peculiar ethereal, weedy-winey odour," sometimes with a likeness to spearmint.[7] This multifaceted scent profile allows it to serve not just as a standalone note but also as a modifier that can introduce brightness, lift, and complexity to a fragrance accord. Its primary functions in perfumery include:

  • Direct Fragrance Component: Providing a subtle fruity-green note.

  • Fragrance Modifier: Enhancing or altering the characteristics of other aromatic components.

  • Specialty Solvent: Dissolving a wide range of crystalline or viscous fragrance raw materials.[4]

Section 3: Application Protocols

The following protocols are designed to provide a framework for the evaluation and application of Ethyl Glycolate in fragrance formulations. Methodologies are grounded in standard industry practices for perfumery and cosmetic science.

Protocol 1: Evaluation and Incorporation of Ethyl Glycolate into a Fragrance Accord

Objective: To determine the olfactory contribution of Ethyl Glycolate and successfully incorporate it into a simple citrus-floral fragrance accord.

Materials:

  • Ethyl Glycolate (CAS 623-50-7), high purity (≥98%)

  • Ethanol (perfumer's grade, 95% or absolute)

  • Glass beakers, pipettes, and vials

  • Digital scale (0.001 g precision)

  • Fragrance blotter strips

  • Reference aroma chemicals: Linalool, Hedione, Bergamot Oil, Iso E Super

Methodology:

  • Stock Solution Preparation: Prepare a 10% dilution of Ethyl Glycolate in perfumer's grade ethanol to facilitate precise dosing and evaluation.

  • Olfactory Evaluation (Blotter Test):

    • Dip a clean fragrance blotter into the 10% Ethyl Glycolate solution.

    • Allow the ethanol to evaporate for approximately 15-20 seconds.

    • Evaluate the initial "top note" character.

    • Re-evaluate the blotter at intervals (e.g., 15 min, 1 hr, 4 hrs) to assess the evolution of the scent (heart and base notes) and its tenacity. Record detailed descriptors at each stage.

  • Accord Formulation:

    • Create a simple base accord to serve as a control. For example: Bergamot Oil (20%), Linalool (15%), Hedione (30%), Iso E Super (35%).

    • Prepare three variations of the base accord, incorporating the 10% Ethyl Glycolate stock solution at different concentrations: 1%, 3%, and 5% of the total accord weight.

    • Ensure the total percentage of all components equals 100%. Adjust the other components proportionally.

  • Comparative Evaluation:

    • Label four sets of blotters: "Control," "1% EG," "3% EG," and "5% EG."

    • Apply each corresponding formulation to a blotter.

    • Perform a blind or side-by-side evaluation, noting the impact of Ethyl Glycolate on the overall fragrance profile. Look for changes in brightness, fruitiness, lift, and the character of the floral and citrus notes.

  • Analysis of Causality: The hydroxyl group in Ethyl Glycolate can form weak hydrogen bonds, potentially influencing the volatility and perception of adjacent aroma molecules. Its inherent fruity ester character directly adds to the scent profile. At higher concentrations, its solvent properties may also alter the thermodynamic equilibrium of the fragrance mixture, subtly changing the headspace composition.

G cluster_prep Preparation cluster_eval Evaluation A Prepare 10% Dilution of Ethyl Glycolate in Ethanol C Olfactory Evaluation of Ethyl Glycolate on Blotter A->C B Create Base Fragrance Accord (Control) D Formulate Variations (1%, 3%, 5% Ethyl Glycolate) B->D C->D E Comparative Blotter Test (Control vs. Variations) D->E F Analyze Olfactory Impact E->F

Fig 1. Workflow for olfactory evaluation and accord formulation.
Protocol 2: Accelerated Stability Testing of a Formulation Containing Ethyl Glycolate

Objective: To assess the physical and chemical stability of a fragrance concentrate containing Ethyl Glycolate under accelerated aging conditions.

Materials:

  • Final fragrance formulation from Protocol 1 (e.g., with 3% Ethyl Glycolate).

  • Unperfumed base (e.g., hydroalcoholic solution, cosmetic cream base).

  • Sealed, airtight glass containers (amber or UV-protected).

  • Climate chamber or laboratory oven capable of maintaining 40°C ± 2°C.

  • UV light cabinet.

  • Refrigerator (4°C ± 2°C).

  • pH meter, viscometer.

Methodology:

  • Sample Preparation:

    • Prepare a sufficient quantity of the final product (e.g., an Eau de Toilette at 10% fragrance concentrate in 80% ethanol/water).

    • Prepare an identical "Control" batch using the base accord without Ethyl Glycolate.

    • Aliquot the samples into the airtight glass containers, leaving minimal headspace.

  • Exposure Conditions: [9][10]

    • Ambient Control: Store one set of samples at room temperature (20-25°C) protected from light.

    • Elevated Temperature: Place one set in a climate chamber or oven at 40°C.

    • UV Exposure: Place one set in a UV light cabinet under controlled irradiation.

    • Refrigeration: Store one set at 4°C.

  • Evaluation Schedule: Evaluate all samples at baseline (T=0) and at specified intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Assessment Parameters:

    • Visual: Check for color changes, precipitation, or phase separation.

    • Olfactory: Perform a blotter test comparing the aged sample to the ambient control. Note any changes in top notes, development of off-odors, or loss of character.

    • Physicochemical (if in a cosmetic base): Measure pH and viscosity to detect any drift from the baseline specifications.

  • Self-Validation: The inclusion of a control formulation (without Ethyl Glycolate) is critical. It allows for the differentiation of stability issues caused by the Ethyl Glycolate itself from those inherent to the other fragrance ingredients or the product base. For instance, discoloration in the test sample but not the control would implicate Ethyl Glycolate or its interaction with other components.

G cluster_setup Setup cluster_storage Storage Conditions cluster_analysis Analysis (T = 0, 1, 2, 4, 8, 12 wks) A Prepare Test Sample (with Ethyl Glycolate) C Aliquot into Containers A->C B Prepare Control Sample (without Ethyl Glycolate) B->C D Ambient (25°C) C->D Distribute E Oven (40°C) C->E Distribute F UV Cabinet C->F Distribute G Fridge (4°C) C->G Distribute H Visual Assessment (Color, Clarity) D->H Evaluate E->H Evaluate F->H Evaluate G->H Evaluate I Olfactory Evaluation (vs. Ambient Control) H->I J Physicochemical (pH, Viscosity) I->J

Fig 2. Workflow for accelerated stability testing of a fragrance.
Protocol 3: Quality Control of Raw Material via GC-MS

Objective: To verify the identity and purity of incoming Ethyl Glycolate raw material.

Materials & Instrumentation:

  • Ethyl Glycolate sample.

  • High-purity solvent for dilution (e.g., Methanol or Dichloromethane).

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar).

  • Reference spectra library (e.g., NIST, Wiley).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the Ethyl Glycolate sample (e.g., 1 µL/mL) in the chosen solvent.

  • GC-MS Instrument Setup (Example Parameters):

    • Injector: Split/splitless, 250°C.

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 230°C at 10°C/min, hold for 5 min.

    • MS Transfer Line: 250°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 amu.

  • Data Acquisition: Inject the prepared sample into the GC-MS system and acquire the data.

  • Data Analysis:

    • Identity Confirmation: Compare the mass spectrum of the major peak in the chromatogram with the reference spectrum for Ethyl Glycolate from a trusted library. Key fragments should match.

    • Purity Assessment: Integrate the total ion chromatogram (TIC). The peak area of Ethyl Glycolate as a percentage of the total integrated peak area provides an estimate of purity (e.g., area %).

    • Impurity Identification: Attempt to identify any minor peaks by comparing their mass spectra against the library to check for common impurities like residual starting materials (glycolic acid) or byproducts.

  • Validation System: This protocol is validated by running a certified reference standard of Ethyl Glycolate under the same conditions. The retention time and mass spectrum of the sample must match the standard. The FDA and other regulatory bodies provide guidelines on GC-MS methods for related glycols, which can serve as a basis for method validation.[11][12]

Section 4: Safety and Regulatory Information

4.1 Toxicological Profile: Ethyl Glycolate is considered an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[13] Work should be conducted in a well-ventilated area.

4.2 Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of glycolic acid and its simple esters, including Ethyl Glycolate, for use in cosmetics. They concluded that these ingredients are safe for use in cosmetic products at concentrations up to 10% with a final formulation pH ≥ 3.5, provided the product is formulated to avoid increasing sun sensitivity or includes directions for daily sun protection.[5][14] For professional salon products, higher concentrations (up to 30%) are considered safe under specific conditions of use (brief, discontinuous application followed by rinsing).[5]

Section 5: References

  • Jasmine Factory. (n.d.). Fragrance & Perfume Stability: How to Make it Last. Retrieved January 21, 2026, from [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved January 21, 2026, from [Link]

  • Testing Laboratory. (2026, January 10). Fragrance Stability Testing in Botanical Perfume Products. Retrieved January 21, 2026, from [Link]

  • FasterCapital. (2025, April 12). Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. Retrieved January 21, 2026, from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved January 21, 2026, from [Link]

  • Unnamed Publisher. (n.d.). Ethyl Glycolate: Versatile Ester for Cosmetics, Pharmaceuticals, and Organic Synthesis. Retrieved January 21, 2026, from [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). Ethyl Glycolate | C4H8O3 | CID 12184. Retrieved January 21, 2026, from [Link]

  • Nouincolor. (2025, March 6). Methylphthalyl Ethyl Glycolate (CAS: 85-71-2). Retrieved January 21, 2026, from [Link]

  • Issuu. (2024, April 3). Global Ethyl Glycolate (CAS 623-50-7) market cagr 14.8%. Retrieved January 21, 2026, from [Link]

  • Fiume, M. Z., et al. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Ethylene Glycol. Retrieved from [Link]

  • JEOL. (n.d.). Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF GC. Retrieved from [Link]

  • Andersen, F. A. (Ed.). (2025, August 10). Safety assessment of cosmetic ingredients - Preface. ResearchGate. Retrieved January 21, 2026, from [Link]

  • KINTZ, P., et al. (n.d.). Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry. SciSpace. Retrieved January 21, 2026, from [Link]

  • Ataman Kimya. (n.d.). ETHYLENE GLYCOL DISTEARATE. Retrieved January 21, 2026, from [Link]

  • Mol-Instincts. (n.d.). 623-50-7 Ethyl glycolate C4H8O3, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2025, March 1). DEG EG Method. Retrieved January 21, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). ETHYL GLYCOLATE. Retrieved January 21, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Glycolate Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl glycolate acetate (ethyl 2-acetoxyacetate). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures, troubleshoot common issues, and improve the overall yield and purity of their product. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Section 1: Understanding the Synthesis Pathway

This compound (C₆H₁₀O₄) is a diester synthesized through a common two-step process.[1] The strategy involves first forming the hydroxy ester, ethyl glycolate, and then acetylating the free hydroxyl group. Understanding the nuances of each step is critical to achieving a high overall yield.

The overall synthetic workflow is as follows:

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Reactants cluster_3 Final Product A Step 1: Fischer Esterification Ethyl_Glycolate Ethyl Glycolate A->Ethyl_Glycolate + Water B Step 2: Acetylation Final_Product This compound B->Final_Product + Acetic Acid or HCl Glycolic_Acid Glycolic Acid Glycolic_Acid->A Ethanol Ethanol Ethanol->A Ethyl_Glycolate->B Acetylating_Agent Acetic Anhydride or Acetyl Chloride Acetylating_Agent->B

Caption: Overall two-step synthesis workflow for this compound.

Step 1: Fischer Esterification. This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid (glycolic acid) and an alcohol (ethanol) to form an ester (ethyl glycolate) and water.[2][3][4] The reaction is reversible, which is the primary challenge to achieving a high yield.[5][6]

Step 2: Acetylation. This step converts the hydroxyl group of the intermediate ethyl glycolate into an acetate ester. This is typically an irreversible reaction using a highly reactive acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Part A: Fischer Esterification of Glycolic Acid (Step 1)

Q1: My yield of ethyl glycolate is consistently low (<70%). How can I shift the reaction equilibrium to favor the product?

A: Low yield in a Fischer esterification is almost always due to the unfavorable equilibrium of the reaction.[6] According to Le Châtelier's Principle, the equilibrium can be shifted toward the products by either using a large excess of one reactant or by removing one of the products as it forms.[6]

  • Use Excess Alcohol: The simplest and most common method is to use a large excess of the alcohol, as it can also serve as the reaction solvent.[5] Using a 3- to 10-fold molar excess of ethanol over glycolic acid can significantly increase the yield.[5][7]

  • Remove Water: Actively removing water as it forms is a highly effective strategy. This is typically achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene or benzene.[7][8] The water-solvent azeotrope boils off, condenses, and collects in the side arm, while the immiscible solvent is returned to the reaction flask.

Q2: What is the best catalyst for the esterification, and are solid acid catalysts a better option than sulfuric acid?

A: The choice of catalyst impacts reaction rate, side product formation, and the ease of purification.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Liquid Acid Conc. H₂SO₄, p-TsOHInexpensive, highly active, fast reaction rates.[2][3]Difficult to remove from the reaction mixture, requiring neutralization and washing steps. Can cause charring and promote side reactions like ether formation at high temperatures.[9]
Heterogeneous Solid Acid Amberlyst™ 15/70, Nafion™, ZeolitesEasily removed by simple filtration, reusable, often show higher selectivity and reduce byproduct formation.[10][11][12] Environmentally benign ("green").[13]Can be more expensive initially, may have lower activity requiring longer reaction times or higher temperatures.

Q3: I'm observing significant byproduct formation, particularly a high-boiling residue. What are the causes and solutions?

A: The primary byproducts in this step are typically self-esterification products of glycolic acid and diethyl ether from the ethanol.

  • Polyglycolic Acid (PGA): Glycolic acid, having both a carboxylic acid and a hydroxyl group, can self-esterify to form dimers, oligomers, or the cyclic dimer glycolide.[14] This is more prevalent if the reaction temperature is too high before the ethanol has had a chance to react.

    • Solution: Ensure the glycolic acid is fully dissolved in the excess ethanol before heating. A stepwise temperature ramp can also be beneficial.

  • Diethyl Ether: This forms when using a strong acid catalyst like H₂SO₄ at temperatures exceeding ~140°C. The acid catalyzes the dehydration of two ethanol molecules.

    • Solution: Maintain a controlled reflux temperature. Using a solid acid catalyst, which has a more localized catalytic action, can significantly reduce ether formation.[9]

Part B: Acetylation of Ethyl Glycolate (Step 2)

Q4: Which acetylating agent should I use: Acetic Anhydride or Acetyl Chloride?

A: Both are effective, but they have different practical considerations.

  • Acetic Anhydride: Generally preferred for safety and convenience. It reacts readily with the hydroxyl group. The byproduct is acetic acid, which is less corrosive and easier to handle than HCl.[3] The reaction may require gentle heating or a catalyst to proceed at a reasonable rate.

  • Acetyl Chloride: More reactive than acetic anhydride and will typically react faster and at lower temperatures. However, it is highly corrosive, moisture-sensitive, and releases HCl gas as a byproduct.[3] This requires the use of a non-nucleophilic base to act as an acid scavenger.

Recommendation: Start with acetic anhydride. It is safer, generates a less problematic byproduct, and is highly effective for this transformation.

Q5: My acetylation reaction is not going to completion. What should I check?

A: Incomplete acetylation is usually due to three factors:

  • Stoichiometry: Ensure you are using at least a 1:1 molar ratio of the acetylating agent to ethyl glycolate. A small excess (1.1 to 1.2 equivalents) of the anhydride or chloride can help drive the reaction to completion.

  • Catalyst/Base: When using acetic anhydride, a catalytic amount of acid (like H₂SO₄) or a base (like pyridine or DMAP) can accelerate the reaction. When using acetyl chloride, a full equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is necessary to neutralize the HCl produced.

  • Water Contamination: The ethyl glycolate from Step 1 must be thoroughly dry. Any residual water will consume the highly reactive acetylating agent, reducing the amount available to react with your substrate.

Part C: Work-up and Purification

Q6: What is the correct procedure for neutralizing and washing the crude product to maximize purity?

A: A proper aqueous work-up is crucial for removing catalysts, unreacted acids, and water-soluble impurities.

  • Cool the Reaction: Always cool the reaction mixture to room temperature before adding any aqueous solution, especially if strong acids were used.

  • Neutralization Wash: Slowly add the crude reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add cautiously as CO₂ gas will evolve if acid is present. Continue until the bubbling stops and the aqueous layer is neutral or slightly basic (check with pH paper). This step removes the acid catalyst and any unreacted carboxylic acids.[15]

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate and other water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.[15]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent before proceeding to distillation.[2]

G Start Low Final Yield? Purity Check Final Product Purity (GC/NMR) Start->Purity Impure Product is Impure Purity->Impure Yes Pure Product is Pure (Low Mass) Purity->Pure No Step2_Yield Check Yield of Step 2 (Acetylation) Step1_Yield Check Yield of Step 1 (Esterification) Step2_Yield->Step1_Yield Yield OK Fix_Step2 Troubleshoot Acetylation: - Wet Intermediate - Incorrect Stoichiometry - Inactive Catalyst/Base Step2_Yield->Fix_Step2 Yield Low Fix_Step1 Troubleshoot Esterification: - Re-evaluate Equilibrium (Excess EtOH, H₂O removal) - Check Catalyst Activity - Assess Byproduct Formation Step1_Yield->Fix_Step1 Yield Low Fix_Purification Troubleshoot Purification: - Incomplete Washes - Inefficient Distillation - Contaminated Glassware Impure->Fix_Purification Pure->Step2_Yield

Caption: A logical troubleshooting workflow for diagnosing low yield issues.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of Ethyl Glycolate (Solid Acid Catalyst)

This protocol is designed for high yield and purity by using a solid acid catalyst and a Dean-Stark apparatus to remove water.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the flask, add glycolic acid (1.0 eq), ethanol (5.0 eq), and toluene (approx. 40% of the ethanol volume).

  • Catalyst Addition: Add Amberlyst™ 70 catalyst (10-15% by weight of the glycolic acid).

  • Reaction: Begin stirring and heat the mixture to a steady reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the side arm (typically 4-8 hours).

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid acid catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Solvent Removal: Remove the toluene and excess ethanol from the filtrate using a rotary evaporator.

  • Purification: The resulting crude ethyl glycolate can be purified by vacuum distillation.

Protocol 2: Acetylation of Ethyl Glycolate
  • Apparatus Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the purified, dry ethyl glycolate (1.0 eq) from Step 1.

  • Reagent Addition: Add anhydrous pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Follow the detailed work-up procedure described in Q6 . The final product, this compound, should be purified by vacuum distillation to yield a clear, colorless liquid.

Section 4: References

  • Google Patents. (n.d.). US4260813A - Process for the continuous production of ethylene glycol monoethyl ether acetate. Retrieved from

  • ResearchGate. (n.d.). Concentration of the ethylene glycol, glycolate and acetate produced by... Retrieved from [Link]

  • Google Patents. (n.d.). US2290128A - Esters of glycolic acid. Retrieved from

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Autocatalyzed and heterogeneously catalyzed esterification kinetics of glycolic acid with ethanol. Retrieved from [Link]

  • wisdomlib. (2025). Ethyl chloroacetate: Significance and symbolism. Retrieved from [Link]

  • Biofuel Research Journal. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Retrieved from [Link]

  • Organic Chemistry teaching resources. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN104355996A - Method for synthesizing ethylene glycol diacetate by adopting transesterification method. Retrieved from

  • Google Patents. (n.d.). CN101735054A - Method for preparing ethyl glycolate. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN100408544C - The synthetic method of glycolate. Retrieved from

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (n.d.). RU2538971C1 - Method of obtaining glycolic acid ethers. Retrieved from

  • BioMed Central. (n.d.). Multilevel optimisation of anaerobic ethyl acetate production in engineered Escherichia coli. Retrieved from [Link]

  • University of Waterloo. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from [Link]

  • Scribd. (n.d.). Glycolic Acid Ester Preparation Process. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubMed. (2019). Microbial production of glycolate from acetate by metabolically engineered Escherichia coli. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • Biofuel Research Journal. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Retrieved from [Link]

  • MDPI. (2024). Fine-Tuning the Expression of the Glycolate Biosynthetic Pathway in Escherichia coli Using Synthetic Promoters. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Transesterification of glycerol with ethyl acetate. Retrieved from [Link]

  • PubMed Central. (2022). Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation. Retrieved from [Link]

  • KH Chemicals. (n.d.). Ethyl Glycol Acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylene glycol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl Glycolate in Advancing Specialty Chemicals and Research. Retrieved from [Link]

  • Organic Syntheses. (n.d.). pseudothiohydantoin. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate. Retrieved from

  • LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]

  • Patsnap. (2025). How Ethyl Acetate Stimulates Advancement in Chemical Sectors?. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Ethyl 2-Acetoxyacetate Purification

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for the purification of high-purity ethyl 2-acetoxyacetate (also known as ethyl glycolate acetate). In pharmaceutical development and fine chemical synthesis, achieving purity levels exceeding 99.5% is not just a goal; it's a necessity. This guide is structured to address the practical challenges you, as researchers and chemists, face during the post-synthesis workup and purification of this versatile ester.

My approach here is not to simply provide a list of steps but to empower you with the causal understanding behind each technique. By understanding why a specific impurity arises and how a purification step resolves it, you can intelligently adapt and troubleshoot your process. This guide is designed to be a self-validating system, where each protocol includes checkpoints to confirm its efficacy before proceeding.

Let's begin by ensuring a safe and effective purification process.

Safety First: Essential Handling & Storage

Before commencing any purification protocol, it is imperative to handle ethyl 2-acetoxyacetate and all related reagents with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[1]

  • Ventilation: All operations, especially distillations and solvent transfers, should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Ignition Sources: Ethyl 2-acetoxyacetate and many common impurities (e.g., ethanol) are combustible liquids. Ensure all operations are conducted away from open flames, hot plates, and other potential ignition sources.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized to tackle the most common issues encountered during purification, from broad problems to specific, nuanced challenges.

FAQ 1: My initial purity is below 95% after synthesis. Where should I start my investigation?

Quick Answer: The most common culprits for low purity are residual acidic impurities (catalyst, acetic acid), water from the workup, and unreacted starting materials. A systematic approach is needed to identify and remove these contaminants.

In-Depth Analysis: The synthesis of ethyl 2-acetoxyacetate, typically via the acetylation of ethyl glycolate, often leaves behind a cocktail of impurities. Acetic acid is a common by-product or can be present from the use of acetic anhydride. Acidic catalysts (like sulfuric acid) may also remain. Water is introduced during aqueous washes and must be scrupulously removed, as it can promote hydrolysis of the ester back to ethyl glycolate and acetic acid, especially during heating.

Troubleshooting Protocol: A logical diagnostic workflow is the most efficient way to tackle a low-purity issue. This involves sequential analysis and purification steps to isolate the problem.

Diagram 1: Troubleshooting Low Purity

G start Crude Product (Purity <95%) gcms Run GC-MS Analysis start->gcms acid_check Acidic Impurities Detected? (e.g., Acetic Acid) gcms->acid_check water_check High Water Content? (Karl Fischer >0.1%) acid_check->water_check No wash Perform Aqueous Bicarbonate Wash (See Protocol 1) acid_check->wash Yes sm_check Starting Material Peaks? (e.g., Ethyl Glycolate) water_check->sm_check No dry Dry with Anhydrous MgSO4/Na2SO4 (See Protocol 2) water_check->dry Yes distill Perform Fractional Distillation (See Protocol 3) sm_check->distill Yes / Unsure wash->water_check dry->sm_check end High-Purity Product (Purity >99.5%) distill->end G cluster_0 Liquid-Liquid Extraction cluster_1 Drying cluster_2 Fractional Distillation crude 1. Crude Product in Separatory Funnel add_bicarb 2. Add 5% NaHCO3 Solution crude->add_bicarb vent 3. Invert & VENT FREQUENTLY add_bicarb->vent separate1 4. Separate Aqueous Layer vent->separate1 add_brine 5. Add Saturated NaCl (Brine) separate1->add_brine separate2 6. Separate Aqueous Layer add_brine->separate2 transfer 7. Transfer Organic Layer to Flask separate2->transfer add_drying 8. Add Anhydrous K2CO3 or MgSO4 transfer->add_drying swirl 9. Swirl and Let Stand (15 min) add_drying->swirl filter 10. Filter/Decant into Distillation Flask swirl->filter setup_distill 11. Assemble Fractional Distillation Apparatus filter->setup_distill apply_vacuum 12. Apply Vacuum (if necessary) setup_distill->apply_vacuum heat 13. Heat Gently & Establish Reflux apply_vacuum->heat collect 14. Slowly Collect Fractions at Stable Temp. heat->collect

A complete workflow for the purification of ethyl 2-acetoxyacetate.

Protocol 2: Drying the Organic Layer
  • Initial Addition: Add a small amount of anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄) to the flask containing your washed organic layer (about 1-2g per 100 mL).

  • Swirl: Gently swirl the flask. If the drying agent clumps together significantly, it indicates the presence of a large amount of water. Add more drying agent in portions until some of it remains free-flowing (like a snow globe).

  • Contact Time: Allow the flask to stand for at least 15-20 minutes to ensure complete water removal.

  • Separation: Carefully decant or filter the dried liquid into a round-bottom flask suitable for distillation. Ensure no solid drying agent is transferred.

Protocol 3: High-Purity Fractional Distillation
  • Apparatus: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks. Use fresh boiling chips or a magnetic stir bar.

  • Vacuum (Recommended): Connect the apparatus to a vacuum source with a manometer to monitor the pressure. A typical target pressure is 1-20 mmHg.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Establish Reflux: Allow the vapor to rise slowly up the column until it begins to condense and drip back into the flask. Let this reflux continue for 10-15 minutes to establish the temperature gradient.

  • Collect Fractions:

    • Fore-run: Slowly begin to collect the first fraction. This will contain any low-boiling impurities. The temperature may be unstable during this phase.

    • Main Fraction: Once the head temperature stabilizes at the expected boiling point for your product at that pressure, switch to a new, clean receiving flask. Collect your main product fraction while the temperature remains constant.

    • End-run: If the temperature begins to drop or rise sharply, stop the collection and switch to a third flask to collect the high-boiling residue.

  • Analysis: Analyze all fractions, especially the main product fraction, by GC to confirm purity.

Data & Reference Tables

Table 1: Physical Properties of Ethyl 2-Acetoxyacetate and Common Impurities
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/mL)
Ethyl 2-Acetoxyacetate C₆H₁₀O₄146.14~190-192 (estimated)~1.10
Ethyl GlycolateC₄H₈O₃104.10158-1591.1
Acetic AcidC₂H₄O₂60.051181.049
EthanolC₂H₆O46.0778.40.789
WaterH₂O18.021001.000

Note: The atmospheric boiling point of ethyl 2-acetoxyacetate is not widely reported; the value provided is an estimate based on structurally similar compounds. Vacuum distillation is strongly recommended.

References

  • The Good Scents Company. (n.d.). Ethyl 2-ethyl acetoacetate. Retrieved January 20, 2026, from [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). Ethyl Acetoacetate. Retrieved January 20, 2026, from [Link]

  • Reddit Chemistry Community. (2017). Impurities in lab acetone and ethyl acetate? Retrieved January 20, 2026, from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Azeotrope tables. Retrieved January 20, 2026, from [Link]

  • cdn.preterhuman.net. (n.d.). azeotropic data for binary mixtures. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). How we can analyse Ethyl aceto acetate by GC? Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). Ethyl Acetate. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl Glycolate Acetate Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of ethyl glycolate acetate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted, in-depth solutions for common issues encountered during this two-step esterification process. Low conversion or yield is a frequent challenge that can stem from multiple factors across the experimental workflow. This document provides a structured, question-and-answer approach to diagnose and resolve these issues, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall conversion to this compound is significantly lower than expected. Where should I begin my troubleshooting?

Answer: A low final yield is a systemic issue that requires a logical, step-by-step diagnosis. Before delving into complex kinetics, it's crucial to evaluate the foundational pillars of the reaction: catalyst integrity, reaction conditions, and reactant purity. An issue in any of these areas can cascade and manifest as poor conversion.

We recommend a tiered approach to troubleshooting. Start by verifying the most common and easily addressable culprits before moving to more complex variables.

Below is a high-level workflow to guide your initial investigation.

G Start Low Conversion of This compound Catalyst Step 1: Catalyst System Check Start->Catalyst Conditions Step 2: Reaction Conditions Audit Start->Conditions Purity Step 3: Reactant & Product Purity Analysis Start->Purity Cat_Activity Is the catalyst active? (Fresh vs. Reused) Catalyst->Cat_Activity Deactivation? Cat_Loading Is catalyst loading correct? Catalyst->Cat_Loading Concentration? Cat_Handling Was it handled under appropriate conditions? Catalyst->Cat_Handling Poisoning? Cond_Temp Is the temperature optimal and stable? Conditions->Cond_Temp Kinetics? Cond_Equilibrium Is equilibrium being shifted? (e.g., water removal) Conditions->Cond_Equilibrium Le Châtelier's Principle Cond_Mixing Is mixing/agitation adequate? Conditions->Cond_Mixing Mass Transfer? Cond_Time Is the reaction time sufficient? Conditions->Cond_Time Completion? Purity_Reactants Are reactants pure and dry? Purity->Purity_Reactants Contaminants? Purity_SideRxns Are side reactions occurring? Purity->Purity_SideRxns Byproducts? Purity_Workup Are there losses during workup/purification? Purity->Purity_Workup Hydrolysis? Azeotropes?

Caption: High-level troubleshooting flowchart for low conversion.

Q2: I suspect my acid catalyst is the problem. How can I confirm this and what are the common failure modes?

Answer: Catalyst performance is paramount in esterification. Both homogeneous (e.g., sulfuric acid) and heterogeneous (e.g., acidic ion-exchange resins, solid acids) catalysts can fail.[1][2] Low activity is one of the most frequent causes of poor reaction rates and incomplete conversion.[3]

Troubleshooting Steps: Catalyst System

  • Run a Control Experiment: Use a fresh, unopened batch of catalyst at the recommended loading. If this reaction proceeds as expected, your original catalyst has likely deactivated.

  • Check for Catalyst Poisons: Impurities in your starting materials, particularly sulfur or certain nitrogen-containing compounds, can irreversibly bind to the catalyst's active sites and deactivate it.[3] Ensure you are using high-purity reagents.

  • Evaluate Catalyst Loading: While seemingly straightforward, incorrect catalyst loading can halt a reaction. A stepwise increase in catalyst concentration may improve the rate, but be aware that excessive catalyst can sometimes promote side reactions.[2][4]

  • Assess Heterogeneous Catalyst Condition: For solid catalysts like resins or zeolites, physical degradation or fouling can occur.

    • Fouling/Coking: Organic residues can deposit on the catalyst surface, blocking active sites.[5]

    • Sintering: At high temperatures, fine catalyst particles can aggregate, reducing the available surface area. This is a known deactivation pathway for palladium-based catalysts used in similar acetate syntheses.[6]

Potential Issue Causality Recommended Action
Catalyst Deactivation Poisoning from impurities (e.g., sulfur) in reactants or solvents blocks active sites.[3][7]Use higher purity grade reactants. Consider passing reactants through a purification column (e.g., activated carbon) before use.
Insufficient Loading The concentration of active sites is too low for the reaction scale, leading to slow kinetics.Increase catalyst loading incrementally (e.g., from 0.5% to 1.5% w/w).[2] Monitor for improvements in conversion rate.
Sintering (Solid Catalysts) Exposure to excessive temperatures causes catalyst particles to fuse, reducing surface area and activity.[6]Operate within the catalyst's recommended temperature range. Avoid temperature spikes above 100°C for many common resin catalysts.[1]
Mass Transfer Limitation With solid catalysts, poor mixing prevents reactants from efficiently reaching the catalyst surface.[2]Ensure vigorous stirring or agitation. For batch reactors, a stirring speed of ~1500 rpm is often a good starting point to overcome external mass transfer resistance.[2]
Q3: My reaction starts well but then stalls. Could this be an equilibrium problem?

Answer: Yes, this is a classic sign of reaching equilibrium. Esterification is a reversible reaction where water is produced as a byproduct. As water accumulates, the reverse reaction (hydrolysis) begins to compete with the forward reaction, leading to a net conversion rate of zero.[8][9]

To achieve high conversion, you must actively shift the equilibrium toward the products, in accordance with Le Châtelier's principle.

G cluster_reactants Reactants cluster_products Products RCOOH R-COOH (Acid) Ester R-COOR' (Ester) RCOOH->Ester k_fwd ROH R'-OH (Alcohol) Ester->RCOOH k_rev Water H₂O (Water) Removal Water Removal (e.g., Distillation, Scavenger) Water->Removal Shifts Equilibrium Right

Caption: Esterification equilibrium and the impact of water removal.

Strategies to Overcome Equilibrium Limitations:

  • Water Removal:

    • Reactive Distillation: This is a highly effective technique where the reaction and separation occur in a single unit. As the ester and water are formed, they are continuously removed from the reaction zone, driving the reaction to completion.[10][11]

    • Dean-Stark Trap: For batch reactions, a Dean-Stark apparatus can be used with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.

    • Water Scavengers: Using materials like molecular sieves or specialized hydrogels can absorb the water byproduct in situ.[4]

  • Adjust Reactant Molar Ratio: Using an excess of one of the reactants (typically the less expensive one, such as the acetylating agent) will push the equilibrium towards the product side.[2] A mole ratio of acetic acid to ethylene glycol varying from 0.66 to 3.13 has been shown to directly increase glycol conversion.[2]

Q4: I have a low isolated yield after purification. How can I distinguish between a poor reaction and losses during workup?

Answer: This is a critical distinction. A low isolated yield does not always mean low reaction conversion. Significant product loss can occur during aqueous workup, extraction, and purification, especially if not optimized.[12]

Troubleshooting Steps: Workup and Purification

  • Analyze the Crude Reaction Mixture (CRM): Before performing any workup, take a small, representative sample of the CRM and analyze it by a quantitative method like GC-MS or qNMR. This will give you the true reaction conversion and reveal the presence of any major side products.

  • Avoid Basic Conditions During Workup: this compound is an ester and is susceptible to hydrolysis back to its corresponding carboxylate and alcohol under basic (and to a lesser extent, acidic) conditions.[12] When neutralizing the acid catalyst, avoid using strong bases or prolonged exposure. A wash with a mild base like 5% sodium bicarbonate solution is often sufficient.[12][13]

  • Optimize Extraction: The product may have some solubility in water, leading to losses in the aqueous layer during extraction.[1] Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.[12]

  • Address Azeotropes: Ethyl acetate and related compounds are known to form azeotropes with water and ethanol, which complicates purification by simple distillation.[9][11] If you observe a constant boiling point that does not match the pure product, you are likely dealing with an azeotrope. Techniques like pressure-swing distillation or using an entrainer may be necessary.[11]

Observation Potential Cause Diagnostic & Solution
Oily or Gummy Product Residual solvent or impurities are present. The product may "oil out" instead of crystallizing if impure.[12]Diagnostic: Analyze by NMR or GC-MS for solvent/impurities. Solution: Ensure the product is thoroughly dried under high vacuum. Re-purify via column chromatography with an optimized eluent system.[12]
Product Contaminated with Starting Material Incomplete reaction or co-elution during chromatography.Diagnostic: TLC or GC of the purified product. Solution: If the reaction is incomplete, increase reaction time or optimize conditions. For purification, use a shallower gradient in column chromatography to improve separation.[12]
Yield Decreases Significantly After Aqueous Wash Product hydrolysis or loss to the aqueous phase.Diagnostic: Analyze the aqueous layer for the product. Solution: Minimize contact time with aqueous base. Use saturated brine (NaCl solution) washes to decrease the solubility of the organic product in the aqueous layer.

References

  • ResearchGate. (2025). Innovative Ethylene Glycol Diacetate synthesis process in a single reactive distillation column. Available at: [Link]

  • Google Patents. (n.d.). US4260813A - Process for the continuous production of ethylene glycol monoethyl ether acetate.
  • ResearchGate. (2023). Mechanistic study of the production of ethylene glycol diacetate as a byproduct of the ethylene vapor phase process for vinyl acetate on PdAu(100) surface. Available at: [Link]

  • Patsnap Eureka. (2025). How to Engineer Optimized Processes for Ethyl Acetate Production?. Available at: [Link]

  • OUCI. (1999). Catalyst deactivation. Available at: [Link]

  • UKDiss.com. (2021). Various Process Routes of the Production of Ethyl Acetate. Available at: [Link]

  • PubMed. (2019). Microbial production of glycolate from acetate by metabolically engineered Escherichia coli. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • MDPI. (2023). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. Available at: [Link]

  • CORE. (2018). SIMULATION AND OPTIMIZATION OF ETHYLENE GLYCOL PRODUCTION. Available at: [Link]

  • MDPI. (2024). Fine-Tuning the Expression of the Glycolate Biosynthetic Pathway in Escherichia coli Using Synthetic Promoters. Available at: [Link]

  • ResearchGate. (n.d.). Concentration of the ethylene glycol, glycolate and acetate produced by the strains. Available at: [Link]

  • DergiPark. (2022). Optimization of Synthesis of Ethyl Acetate by Response Surface Method and Investigation of Reactive Sorption Effect of Hydrogel in Synthesis. Available at: [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Available at: [Link]

  • Scite.ai. (n.d.). Deactivation of a vinyl acetate catalyst. Available at: [Link]

  • PubMed Central. (2023). Benchmarking of Two Peptide Clean-Up Protocols: SP2 and Ethyl Acetate Extraction for Sodium Dodecyl Sulfate or Polyethylene Glycol Removal from Plant Samples before LC-MS/MS. Available at: [Link]

  • Patsnap Eureka. (2025). Ethyl Acetate Production: Enhancing Yield and Purity. Available at: [Link]

  • ResearchGate. (2024). Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. Available at: [Link]

  • ResearchGate. (2016). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Available at: [Link]

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Optimizing reaction conditions for ethyl glycolate acetate synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl glycolate acetate (ethyl 2-acetoxyacetate) is a valuable diester intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its efficient synthesis is critical for downstream applications. This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on optimizing the synthesis of this compound, particularly through the nucleophilic substitution pathway involving ethyl chloroacetate and an acetate salt. We will explore the critical parameters of temperature and catalyst selection to maximize yield and purity while minimizing side reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of this compound synthesis, providing the causal reasoning behind experimental choices.

Q1: What is the most common and scalable laboratory method for synthesizing this compound?

A1: A widely employed and robust method is the nucleophilic substitution reaction between ethyl chloroacetate and an acetate salt, such as potassium acetate or sodium acetate. This reaction, often conducted in a polar aprotic solvent, is a straightforward approach to forming the acetate ester bond. To overcome the challenge of reacting a solid inorganic salt with an organic substrate dissolved in an organic solvent, a phase-transfer catalyst (PTC) is frequently used to facilitate the reaction and significantly improve reaction rates and yields[1][2].

Q2: How does reaction temperature critically influence the synthesis of this compound?

A2: Temperature is a pivotal parameter that must be carefully controlled.

  • Insufficient Temperature: At lower temperatures (e.g., room temperature), the reaction rate may be impractically slow, leading to incomplete conversion even after extended periods[3]. The activation energy for the nucleophilic attack by the acetate ion on the electrophilic carbon of ethyl chloroacetate must be overcome.

  • Optimal Temperature: An optimal temperature range, typically between 60-100°C, increases the reaction rate to a practical level without promoting significant side reactions. The specific optimum depends on the solvent and catalyst used. For many esterification and substitution reactions, temperatures around 80°C have been found to provide a good balance[4][5].

  • Excessive Temperature: Very high temperatures can be detrimental. They can promote the decomposition of reactants or products and increase the rate of side reactions, such as the elimination of HCl from ethyl chloroacetate or hydrolysis of the ester functionalities if trace amounts of water are present. In some high-pressure industrial processes, temperatures can reach up to 160°C, but this requires specialized equipment[6].

Q3: What role do catalysts play, and which types are most effective for this synthesis?

A3: Catalysts are essential for overcoming the phase-separation issue between the organic reactant (ethyl chloroacetate) and the inorganic salt (potassium acetate). Phase-transfer catalysts (PTCs) are particularly effective.

  • Mechanism of Action: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, works by forming an ion pair with the acetate anion. This new, larger ion pair has significantly better solubility in the organic solvent, allowing it to transport the acetate nucleophile from the solid or aqueous phase into the organic phase where it can react with ethyl chloroacetate[2]. This process dramatically accelerates the reaction.

  • Effective Catalysts:

    • Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB), tetrabutylammonium iodide (TBAI), and Aliquat 336® are common and highly effective choices[1]. The iodide variant (TBAI) can sometimes offer enhanced reactivity through an in situ Finkelstein reaction, where the chloro-group is transiently converted to the more reactive iodo-group.

    • Crown Ethers: Catalysts like 18-crown-6 can also be used. They function by sequestering the potassium cation (K⁺), making the accompanying acetate anion "naked" and more nucleophilic. However, they are generally more expensive and toxic than quaternary ammonium salts.

The choice of catalyst can be critical for achieving high yields and selectivities in alkylation reactions under phase-transfer conditions[7][8].

Q4: What are the primary side reactions, and how can they be minimized?

A4: The main side reactions that can reduce the yield and purity of this compound are:

  • Hydrolysis: Both the reactant (ethyl chloroacetate) and the product (this compound) contain ester groups that are susceptible to hydrolysis if water is present in the reaction mixture, especially under basic or acidic conditions. Mitigation: Use anhydrous solvents and reactants to minimize water content.

  • Elimination: At higher temperatures, the base (potassium acetate) can potentially promote the elimination of HCl from ethyl chloroacetate to form ethyl acrylate. Mitigation: Maintain the reaction temperature within the optimal range and avoid excessively strong bases if alternatives are considered.

  • Reaction with Solvent: If a nucleophilic solvent like ethanol is used, transesterification can occur. Acetone, while a common solvent, can potentially undergo self-condensation (aldol reaction) or react with the primary amine if that is the substrate[3]. Mitigation: Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), which are less likely to participate in side reactions.

Q5: How can the progress of the reaction be monitored effectively?

A5: Monitoring the reaction is crucial for determining the point of completion and preventing the formation of byproducts from over-heating.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method. A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system. The disappearance of the ethyl chloroacetate spot and the appearance of a new spot corresponding to the product indicate that the reaction is progressing. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

  • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): For more quantitative analysis, GC is the preferred method. Aliquots of the reaction mixture can be analyzed to determine the ratio of starting material to product, providing an accurate measure of conversion over time[9].

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Reaction temperature is too low. 2. Inactive or insufficient catalyst. 3. Poor quality of reagents (e.g., wet solvent, old potassium acetate). 4. Incorrect solvent choice leading to poor solubility.1. Increase the temperature in 10°C increments, monitoring by TLC/GC. 2. Add a fresh batch of catalyst or increase the catalyst loading (typically 5-10 mol%). Consider switching to a more active catalyst like TBAI. 3. Use freshly dried solvents and high-purity, anhydrous potassium acetate. 4. Switch to a suitable polar aprotic solvent like acetonitrile or DMF.
Reaction Stalls / Incomplete 1. Catalyst has degraded or been poisoned. 2. Equilibrium has been reached without full conversion. 3. Reagents are not stoichiometrically balanced.1. Add another portion of the catalyst. 2. While this is not an equilibrium-limited reaction, ensure vigorous stirring to maximize contact between phases. 3. Use a slight excess (1.1-1.2 equivalents) of potassium acetate to drive the reaction to completion.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Presence of water in the reaction mixture leading to hydrolysis. 3. Use of a protic or reactive solvent.1. Reduce the reaction temperature. Find the optimal point where the reaction proceeds cleanly. 2. Ensure all glassware is oven-dried and use anhydrous grade solvents and reagents. 3. Use a non-reactive, polar aprotic solvent.
Difficult Product Isolation / Purification 1. Emulsion formation during aqueous workup. 2. Co-distillation of product with impurities. 3. Product is a liquid instead of expected crystals.1. Add brine (saturated NaCl solution) to break the emulsion during the workup. 2. Perform a fractional distillation under vacuum to separate the product from impurities with close boiling points. 3. The product may be an oil at room temperature. Impurities can also prevent crystallization. Purify by vacuum distillation and verify purity by GC or NMR.[3]
Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered: Low Yield / Impure Product check_conversion Is the reaction going to completion? (Check by TLC/GC) start->check_conversion temp_issue Is temperature optimal (e.g., 60-100°C)? check_conversion->temp_issue NO side_reactions High level of side products observed? check_conversion->side_reactions YES incomplete NO catalyst_issue Is catalyst active and at sufficient loading (5-10 mol%)? temp_issue->catalyst_issue YES adjust_temp Adjust Temperature temp_issue->adjust_temp NO reagent_issue Are reagents anhydrous and solvent appropriate? catalyst_issue->reagent_issue YES add_catalyst Add/Change Catalyst catalyst_issue->add_catalyst NO dry_reagents Use Anhydrous Reagents /Change Solvent reagent_issue->dry_reagents NO complete YES workup_issue Was the workup procedure effective? (e.g., phase separation, washing) purification_issue Is the purification method optimal? (e.g., vacuum distillation) workup_issue->purification_issue YES improve_workup Improve Workup (e.g., use brine, adjust pH) workup_issue->improve_workup NO improve_purification Optimize Purification (e.g., fractional vacuum distillation) purification_issue->improve_purification NO side_reactions->workup_issue NO revisit_conditions Re-optimize Conditions (Lower Temp, Anhydrous) side_reactions->revisit_conditions YES ReactionScheme cluster_reactants Reactants cluster_products Products R1 Ethyl Chloroacetate Cl-CH2-COOEt i1 R1->i1 R2 Potassium Acetate CH3-COOK R2->i1 P1 This compound CH3-COO-CH2-COOEt P2 Potassium Chloride KCl catalyst TBAB (Catalyst) Acetonitrile, 80°C i2 catalyst->i2 i1->catalyst i2->P1 i2->P2

Sources

Technical Support Center: A Researcher's Guide to Preventing Ethyl Glycolate Acetate Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet critical challenge in organic synthesis: preventing the unintended hydrolysis of ethyl glycolate acetate during the reaction workup. Unwanted hydrolysis can significantly impact yield and purity, and this guide is designed to provide you with the foundational knowledge and practical steps to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis, and why is it a significant problem during workup?

A1: this compound hydrolysis is a chemical reaction where the ester functional groups are cleaved by water, breaking the molecule down into its parent carboxylic acids (glycolic acid and acetic acid) and ethanol.[1][2] This process is the reverse of the esterification reaction used to synthesize the molecule and can be catalyzed by both acids and bases.[1][2]

During an aqueous workup, the primary goal is to separate your desired this compound from unreacted starting materials, catalysts, and byproducts. This typically involves using aqueous solutions to wash the organic phase.[1][3] However, the very presence of water, especially under acidic or basic conditions required to neutralize catalysts, creates an environment ripe for hydrolysis. This can lead to a substantial loss of your desired product, resulting in lower yields and the complication of having to separate the resulting carboxylic acids and alcohol from your final product.[1]

Q2: I suspect my this compound is hydrolyzing during the workup. What are the tell-tale signs?

A2: The most direct indications of unwanted hydrolysis are a lower-than-expected yield of the purified this compound and the detection of glycolic acid, acetic acid, or ethanol in your crude product. Analytical techniques can confirm these suspicions:

  • Thin-Layer Chromatography (TLC): You may observe new, more polar spots corresponding to the carboxylic acid byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product might show characteristic peaks for glycolic acid and acetic acid.[1]

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch, characteristic of a carboxylic acid, can also indicate hydrolysis.[1]

Q3: Which steps in a standard workup procedure pose the highest risk for hydrolysis?

A3: The highest risk for hydrolysis of this compound comes from the aqueous wash steps.[1] Specifically:

  • Quenching the Reaction: The initial addition of water or an aqueous solution to the reaction mixture.

  • Acidic Washes: Using dilute acid to remove any basic impurities.

  • Basic Washes: This is often the most critical step. Using a basic solution like sodium bicarbonate or sodium hydroxide to neutralize an acid catalyst is necessary, but it can initiate base-catalyzed hydrolysis, also known as saponification.[1][4] Saponification is often irreversible under the workup conditions and can significantly reduce your product yield.[4]

Q4: How does temperature affect the rate of hydrolysis during workup?

A4: Temperature plays a crucial role in the kinetics of hydrolysis. Higher temperatures accelerate the rate of both acid- and base-catalyzed hydrolysis.[5] Therefore, performing all aqueous workup steps at reduced temperatures (e.g., using an ice bath) is a highly effective strategy to minimize product loss.[1]

Troubleshooting Guide: Minimizing Hydrolysis of this compound

This section provides actionable solutions to common problems encountered during the workup of reactions involving this compound.

Issue 1: Significant Product Loss After Basic Wash

Cause: Base-catalyzed hydrolysis (saponification) is likely occurring during the neutralization of the acid catalyst. Strong bases (like NaOH or KOH) and even weaker bases (like NaHCO₃ or K₂CO₃) can promote this reaction, especially with prolonged exposure or at room temperature.[1][4]

Solution:

  • Use a Mild Base: Opt for a saturated solution of sodium bicarbonate (NaHCO₃), which is a weaker base than hydroxides and carbonates.[1][6]

  • Work at Low Temperatures: Conduct all aqueous washes, especially the basic wash, in a separatory funnel jacketed with an ice bath or by using pre-chilled solutions.[1] This slows down the rate of hydrolysis.

  • Minimize Contact Time: Perform the washes efficiently and without delay. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.[1]

  • Vigorous but Brief Shaking: Shake the separatory funnel vigorously for a short period to ensure thorough mixing and neutralization, but avoid prolonged shaking which increases the contact time between the ester and the basic solution. Remember to vent the separatory funnel frequently, especially when using bicarbonate or carbonate, to release the pressure from CO₂ evolution.[1][7]

Issue 2: Emulsion Formation During Extraction

Cause: Emulsions are a common issue where the organic and aqueous layers fail to separate cleanly. This can be exacerbated by the presence of polar byproducts or when using certain solvents.[8]

Solution:

  • Brine Wash: After the aqueous washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine).[1][3] Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions and reduces the solubility of organic compounds in the aqueous phase.[3]

  • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to layer separation. Gentle swirling or stirring with a glass rod can also help.[9]

  • Filtration: As a last resort, passing the emulsified mixture through a pad of Celite or glass wool can help to break the emulsion.[9]

Issue 3: Product Still Contains Acidic Impurities After Workup

Cause: Insufficient neutralization or washing. This can happen if not enough base is used or if the mixing of the layers is inadequate.

Solution:

  • Test the Aqueous Layer pH: After the final basic wash, test the pH of the aqueous layer using litmus paper or a pH strip to ensure it is neutral or slightly basic.[3] If it is still acidic, an additional wash with the basic solution is required.

  • Multiple Washes with Smaller Volumes: It is generally more effective to perform multiple washes with smaller volumes of the aqueous solution rather than a single wash with a large volume.

Optimized Workup Protocol to Prevent Hydrolysis

This step-by-step protocol is designed to maximize the recovery of this compound by minimizing hydrolysis.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice bath.

  • Dilute with an Organic Solvent: Dilute the cooled reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Initial Water Wash (Cold): Transfer the diluted mixture to a separatory funnel and wash with a portion of ice-cold deionized water to remove the bulk of water-soluble impurities.

  • Neutralization with Cold, Weak Base: Carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1] Swirl gently at first to control the initial CO₂ evolution, then stopper and shake, venting frequently.[1][7] Continue washing with fresh portions of cold NaHCO₃ solution until gas evolution ceases. Check the pH of the aqueous layer to confirm neutralization.

  • Brine Wash (Cold): Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine) to remove residual water and break any emulsions.[1][3]

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][7] Add the drying agent until it no longer clumps together.

  • Filtration and Solvent Removal: Filter the organic layer to remove the drying agent, and then remove the solvent using a rotary evaporator to yield the crude this compound.

  • Further Purification: If necessary, purify the crude product by distillation or column chromatography.

Visualizing the Workflow and Key Concepts

Diagram 1: Optimized Workup Workflow

This diagram illustrates the sequential steps of the recommended workup procedure to minimize hydrolysis.

G A 1. Cool Reaction Mixture (Ice Bath) B 2. Dilute with Organic Solvent A->B C 3. Wash with Cold H₂O B->C D 4. Neutralize with Cold sat. NaHCO₃ C->D E 5. Wash with Cold Brine D->E F 6. Dry with Anhydrous Na₂SO₄ or MgSO₄ E->F G 7. Filter and Evaporate Solvent F->G H Crude Ethyl Glycolate Acetate G->H

Caption: Optimized workup workflow for this compound.

Diagram 2: Troubleshooting Decision Tree for Product Loss

This decision tree helps diagnose the potential cause of low yield due to hydrolysis during the workup.

G A Low Yield of Ethyl Glycolate Acetate? B Was the workup performed at low temp? A->B C No B->C No D Yes B->D Yes E High temp likely caused hydrolysis. Solution: Use ice bath for all aqueous steps. C->E F Was a strong base (e.g., NaOH) used? D->F G Yes F->G Yes H No F->H No I Strong base likely caused saponification. Solution: Use cold, sat. NaHCO₃. G->I J Was contact time with aqueous layers minimized? H->J K No J->K No L Yes J->L Yes M Prolonged exposure likely caused hydrolysis. Solution: Work efficiently. K->M N Consider other reaction issues (e.g., incomplete reaction). L->N

Caption: Troubleshooting decision tree for hydrolysis during workup.

Quantitative Data Summary

ParameterRecommendationRationale
Temperature 0-5 °C (Ice Bath)Reduces the rate of both acid- and base-catalyzed hydrolysis.[1][5]
Neutralizing Agent Saturated aq. NaHCO₃A weak base that minimizes the risk of saponification compared to strong bases.[1][6]
Washing Strategy Multiple small-volume washesMore effective at removing impurities than a single large-volume wash.
Emulsion Breaker Saturated aq. NaCl (Brine)Increases the ionic strength of the aqueous phase, promoting layer separation.[1][3]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes trace amounts of water from the organic layer.[1][7]

References

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem.
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. ausetute.com. Available at: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • Work up of ester?. ResearchGate. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. Available at: [Link]

  • Ester Hydrolysis. J&K Scientific LLC. Available at: [Link]

  • Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

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Technical Support Center: Catalyst Deactivation and Regeneration in Ethyl Glycolate Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl glycolate acetate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and regeneration. Our goal is to equip you with the foundational knowledge and practical protocols necessary to diagnose issues, restore catalyst performance, and extend the operational lifetime of your catalytic systems.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: My reaction conversion rate has dropped significantly after only a few cycles. What is the likely cause?

Answer:

A rapid decline in conversion efficiency is a classic symptom of catalyst deactivation. In esterification reactions like the synthesis of this compound, the most common culprits are fouling (coking) and leaching of active sites.

  • Fouling (Coking): This is the physical deposition of carbonaceous materials, often called "coke," or high-molecular-weight polymers onto the catalyst's surface and within its pores.[1][2] These deposits physically block the active sites where the reaction occurs, leading to a sharp drop in activity.[1][3] Coking is often accelerated by high reaction temperatures and the presence of impurities or side reactions that produce heavy organic byproducts.[1][4]

  • Leaching: This mechanism involves the physical loss of the catalyst's active components into the reaction mixture. This is particularly prevalent when using solid acid catalysts like ion-exchange resins (e.g., Amberlyst) or supported acids. For instance, sulfonic acid (-SO₃H) groups, which are the active sites on many resin catalysts, can be stripped from their polymer support and dissolve into the polar reaction medium.[5]

Diagnostic Steps:

  • Visual Inspection: Carefully remove the catalyst from the reactor. A change in color (e.g., darkening or blackening) is a strong indicator of coke formation.

  • Thermogravimetric Analysis (TGA): Analyze a sample of the spent catalyst. A significant mass loss observed between 200°C and 600°C under an air or oxygen flow corresponds to the combustion of deposited coke, confirming fouling.[6]

  • Liquid Phase Analysis: Analyze the reaction product mixture using techniques like ICP-MS or elemental analysis to detect the presence of leached active species (e.g., sulfur from a sulfonic acid catalyst).

Recommended Solution: The appropriate regeneration strategy depends on the primary deactivation mechanism. See the detailed protocols in the FAQ section for step-by-step guidance.

  • For fouling/coking , a thermal regeneration (calcination) process is typically effective.

  • For leaching in solid acid catalysts, an acid wash and ion-exchange procedure is required to restore the active sites.[7]

Question 2: I've noticed a gradual decrease in product selectivity and an increase in byproducts over time. What's happening?

Answer:

A shift in selectivity often points to more subtle forms of catalyst deactivation, such as poisoning or partial fouling that alters the nature of the active sites rather than simply blocking them.

  • Poisoning: This is a chemical deactivation where impurities in the feedstock strongly adsorb (chemisorb) onto the active sites.[8][9] Unlike fouling, poisoning can occur with very low concentrations of contaminants. Common poisons in esterification systems include nitrogen-containing organic compounds and certain metal ions that can irreversibly bind to acid sites.[7] This binding doesn't just block the site; it can alter its electronic properties, favoring alternative reaction pathways and leading to byproduct formation.

Diagnostic Steps:

  • Feedstock Analysis: Scrutinize the purity of your reactants (e.g., glycolic acid, ethanol, or other starting materials). Use analytical techniques like GC-MS or HPLC to screen for potential impurities, especially nitrogenous compounds.

  • Surface Area Analysis: Use BET (Brunauer-Emmett-Teller) analysis to measure the surface area and pore size distribution of the fresh and spent catalyst. A significant reduction in surface area and a change in pore distribution indicate fouling or pore blockage.

  • Temperature-Programmed Desorption (TPD): This technique can help identify the nature and strength of adsorbed species on the catalyst surface, which can help confirm poisoning.

Recommended Solution:

  • Preventative Measures: The best solution is prevention. Implement a feedstock purification step to remove potential poisons before they enter the reactor.[2]

  • Regeneration for Poisoning: Regeneration from poisoning can be challenging. For soluble poisons, a solvent wash may be effective. For strongly chemisorbed poisons, a more aggressive chemical treatment or thermal regeneration may be necessary, though success is not guaranteed.

Catalyst Deactivation Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing catalyst deactivation issues during your experiments.

G A Observe Decreased Performance (Conversion/Selectivity) B Diagnose Cause A->B C Fouling / Coking (TGA, Visual) B->C Color Change? Mass Loss? D Poisoning (Feed Analysis, TPD) B->D Impure Feed? Selectivity Loss? E Leaching (Liquid Analysis) B->E Active Species in Product? F Select Regeneration Method C->F D->F E->F G Thermal Regeneration (Calcination) F->G If Fouling H Solvent Wash / Chemical Treatment F->H If Poisoning I Acid Wash / Ion Exchange F->I If Leaching J Validate Catalyst Activity G->J H->J I->J J->B Ineffective K Return to Service J->K Performance Restored

Caption: Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

What are the common catalysts for this compound synthesis?

Solid acid catalysts are preferred in industrial settings to avoid the corrosion and separation issues associated with liquid acids like sulfuric acid.[10] Common choices include:

Catalyst TypeActive SiteKey CharacteristicsCommon Examples
Strong Acid Ion-Exchange Resin Sulfonic Acid (-SO₃H)High activity at low temperatures (<100°C), but susceptible to thermal degradation and leaching.[11][12]Amberlyst-15, Amberlyst-70[7], Nafion
Zeolites Brønsted Acid SitesHigh thermal stability, shape selectivity can improve product yields.HZSM-5[13]
Sulfonated Carbons Sulfonic Acid (-SO₃H)Inexpensive support, but can suffer from leaching of active groups.Sulfonated Biochar
Mixed Metal Oxides Lewis/Brønsted Acid SitesThermally stable, activity depends on composition.MgO-ZrO₂ has been shown effective for methyl glycolate synthesis.[14][15]
What is the difference between Fouling, Poisoning, and Sintering?

These are the three primary mechanisms of catalyst deactivation:

  • Fouling: A physical blockage of active sites by deposits (e.g., coke). It's like covering a keyhole with tape.

  • Poisoning: A chemical deactivation where a substance bonds to an active site, changing its chemical nature. It's like putting the wrong key in a lock and breaking it off.[8][9]

  • Sintering (Thermal Degradation): A thermal process where high temperatures cause the small, active catalyst particles to agglomerate into larger ones, reducing the total active surface area.[2] It's like melting down many small keys into one large, useless lump.

How do I perform a thermal regeneration for a coked catalyst?

Thermal regeneration, or calcination, removes carbonaceous deposits by oxidizing them to CO₂ and H₂O.

Experimental Protocol: Thermal Regeneration

  • Purge Reactor: After the reaction, purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 30-60 minutes to remove residual hydrocarbons.

  • Controlled Heating: Switch the gas flow to a diluted oxidant, typically air or a mixture of O₂/N₂ (1-5% O₂). Begin a slow, controlled temperature ramp (e.g., 2-5°C/min) to the target regeneration temperature (typically 350-550°C). Caution: A rapid temperature increase can cause localized hot spots, leading to catalyst sintering.

  • Hold at Temperature: Maintain the target temperature for 2-6 hours, or until CO₂ levels in the off-gas (monitored by a gas analyzer) return to baseline, indicating that coke combustion is complete.[6]

  • Cool Down: Switch back to an inert gas flow and cool the reactor down to the desired reaction temperature before reintroducing reactants.

My catalyst is an ion-exchange resin. How do I regenerate it?

Ion-exchange resins cannot be thermally regenerated as they degrade at high temperatures.[12] Regeneration involves chemically restoring the active sites.[16][17] For a strong acid cation resin (like Amberlyst) used in esterification, this means replenishing the H⁺ ions.

Experimental Protocol: Acid Wash Regeneration for Resins

  • Pre-Wash (Backwash): Flush the resin bed with deionized water to remove suspended solids and physically loosen the resin particles.[18] A solvent wash (with a solvent like methanol or acetone) can also be used to remove adsorbed organic compounds.[7]

  • Acid Treatment: Prepare a 5-10% solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[18] Pass the acid solution through the resin bed at a low flow rate for 30-60 minutes. This process uses a high concentration of H⁺ ions to displace any cations that have exchanged onto the resin's active sites and re-protonates them.[17][18]

  • Rinse: Thoroughly rinse the resin with deionized water until the effluent pH is neutral (typically pH 6-7). This is critical to remove all residual acid before returning the catalyst to service.[18]

Catalyst Life Cycle Diagram

This diagram illustrates the continuous cycle a catalyst undergoes from its active state through deactivation and regeneration.

Caption: The operational life cycle of a reusable catalyst.

References

  • Hu, X., Lievens, C., Mourant, D., Wang, Y., Wu, L., Gunawan, R., Song, Y., & Li, C.-Z. (2013). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. Applied Energy, 111(C), 94-103. [Link]

  • FEECO International. (n.d.). Spent Catalyst Regeneration Through Thermal Desorption. Retrieved from [Link]

  • Zhang, L., et al. (2021). Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction. ResearchGate. [Link]

  • Minstrong. (2025). What Methods Are Available to Reactivate Deactivated Catalysts? Retrieved from [Link]

  • Patsnap. (2025). What is coke formation on catalysts and how is it minimized? Retrieved from [Link]

  • Water Treatment Resources. (2024). Ion Exchange Resin Regeneration Method. Retrieved from [Link]

  • SAMCO Technologies. (n.d.). What to Know About Ion Exchange Resin Regeneration. Retrieved from [Link]

  • ACS Publications. (2023). Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions. Langmuir. [Link]

  • Guisnet, M. (2025). Organic Chemistry of Coke Formation. ResearchGate. [Link]

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Removing water byproduct in ethyl glycolate acetate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl glycolate via Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this equilibrium-limited reaction, with a specific focus on the critical step of removing the water byproduct to drive the reaction towards a high yield of the desired ester.

Frequently Asked Questions (FAQs)

Q1: Why is removing water so critical in the esterification of glycolic acid with ethanol?

A1: The Fischer esterification is a reversible reaction where glycolic acid and ethanol react to form ethyl glycolate and water.[1][2] According to Le Chatelier's Principle, the presence of water, a product, will shift the equilibrium back towards the reactants (glycolic acid and ethanol), thus limiting the maximum achievable yield of your desired ethyl glycolate.[3] Continuous removal of water is the most effective strategy to drive the reaction to completion and achieve high conversion rates.[4]

Q2: What are the primary methods for removing the water byproduct in this specific esterification?

A2: The most common and effective methods for water removal in the synthesis of ethyl glycolate and similar esters include:

  • Azeotropic Distillation: This technique involves adding an entrainer (a water-carrying agent) that forms a low-boiling azeotrope with water, allowing for its removal by distillation.[5][6][7]

  • Reactive Distillation (RD): This process combines the chemical reaction and distillation in a single unit. As the esterification proceeds, water is continuously removed from the reaction zone, which significantly enhances the conversion rate.[8][9]

  • Use of Desiccants: A simpler approach involves using a dehydrating agent that is either part of the catalytic system (e.g., concentrated sulfuric acid) or added to the reaction mixture.[10][11]

  • Pervaporation: An advanced membrane-based separation technique where a hydrophilic membrane selectively allows water to pass through, effectively dehydrating the reaction mixture.[12][13][14][15]

Q3: Can I just use an excess of ethanol to drive the reaction forward?

A3: Yes, using a large excess of one of the reactants, typically the less expensive one like ethanol, will shift the equilibrium towards the products.[1][3] This is a valid strategy and is often used in conjunction with other water removal techniques for optimal results. However, relying solely on excess ethanol may not be sufficient for achieving very high conversions and necessitates a subsequent separation of the excess alcohol from the product.[16]

Q4: Are there any significant side reactions to be aware of during ethyl glycolate synthesis?

A4: The primary side reaction of concern is the acid-catalyzed dehydration of ethanol to form diethyl ether, especially at higher temperatures.[5] Glycolic acid itself can also undergo self-polymerization, though this is less of a concern under typical esterification conditions with a monofunctional alcohol like ethanol.[17] Careful control of reaction temperature and catalyst concentration can help minimize these side reactions.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion of Glycolic Acid

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by GC or NMR) shows a significant amount of unreacted glycolic acid.

  • The isolated yield of ethyl glycolate is consistently below expectations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Explanations
Equilibrium Limitation The reaction has reached equilibrium without sufficient removal of the water byproduct. Solution: Implement or optimize a water removal technique. For laboratory scale, a Dean-Stark apparatus for azeotropic distillation is a practical choice. For larger scale or continuous processes, reactive distillation should be considered.[8]
Insufficient Catalyst The acid catalyst concentration is too low to achieve a reasonable reaction rate. Solution: Ensure the catalyst (e.g., H₂SO₄, p-TsOH) is added in an appropriate catalytic amount. For sulfuric acid, a concentration of 1-3 mol% relative to the limiting reagent is a good starting point.
Reaction Time Too Short The reaction has not been allowed to proceed for a sufficient duration to reach completion. Solution: Monitor the reaction progress over time using a suitable analytical method (e.g., TLC, GC). Continue the reaction until no further consumption of the limiting reagent is observed.
Low Reaction Temperature The temperature is not high enough to achieve a practical reaction rate. Solution: The reaction is typically conducted at the reflux temperature of the alcohol or the azeotropic mixture.[16] Ensure the heating is adequate to maintain a steady reflux.
Issue 2: Product Contamination with Water

Symptoms:

  • The final purified ethyl glycolate product shows the presence of water (e.g., by Karl Fischer titration or NMR spectroscopy).

  • The product appears cloudy or forms a separate phase upon standing.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Explanations
Inefficient Water Removal During Reaction The chosen water removal method is not functioning optimally. Solution: If using a Dean-Stark trap, ensure there are no leaks and that the condensation and phase separation are occurring correctly. If using desiccants, they may be saturated. Consider using freshly activated molecular sieves.
Inadequate Work-up and Purification Water was introduced or not effectively removed during the post-reaction work-up. Solution: After quenching the reaction, ensure that any aqueous washes are followed by thorough drying of the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) before final distillation or purification.
Atmospheric Moisture The reaction or product is exposed to atmospheric moisture, which is particularly relevant for hygroscopic materials. Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and handle the final product in a dry environment.

Experimental Protocols & Methodologies

Protocol 1: Water Removal by Azeotropic Distillation using a Dean-Stark Apparatus

This method is highly effective for lab-scale synthesis. It utilizes an entrainer, such as toluene or cyclohexane, which forms a minimum-boiling azeotrope with water. The vapor of this azeotrope is condensed, and the two immiscible liquids (water and the entrainer) are collected in the Dean-Stark trap, where the denser water settles at the bottom and the lighter entrainer is returned to the reaction flask.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • Charge Reactants: To the flask, add glycolic acid, a 3 to 5-fold molar excess of ethanol, the chosen entrainer (e.g., toluene, approximately 20-30% of the ethanol volume), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heating and Reflux: Heat the mixture to a gentle reflux. The vapor of the ethanol, entrainer, and water will rise into the condenser.

  • Azeotrope Collection: The condensed liquid will collect in the Dean-Stark trap. As it cools, it will separate into two phases. The lower aqueous phase will be trapped, while the upper organic phase (entrainer and some ethanol) will overflow and return to the reaction flask.

  • Monitoring: Continue the reflux until no more water collects in the trap, indicating the reaction is complete.

  • Work-up: Cool the reaction mixture, neutralize the acid catalyst, and proceed with standard extraction and purification procedures.

G cluster_flask Reaction Flask cluster_trap Dean-Stark Trap Reactants Glycolic Acid + Ethanol + Catalyst + Entrainer Condenser Reflux Condenser Reactants->Condenser Vapor Azeotrope Condensed Azeotrope (Entrainer + Water) PhaseSep Phase Separation Azeotrope->PhaseSep Water Water Collected PhaseSep->Water EntrainerReturn Entrainer Returns PhaseSep->EntrainerReturn EntrainerReturn->Reactants Condenser->Azeotrope Condensate G RD_Column Top Section (Rectifying) Reaction Zone Bottom Section (Stripping) Distillate Water (+ excess Ethanol) Distillate RD_Column:top->Distillate Bottoms Ethyl Glycolate Product RD_Column:bot->Bottoms Feed Glycolic Acid + Ethanol Feed Feed->RD_Column:mid

Caption: Conceptual diagram of a reactive distillation column.

References

  • CN101735054A - Method for preparing ethyl glycolate - Google P
  • CN100408544C - The synthetic method of glycolate - Google P
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  • Azeotropic distillation - Wikipedia. (URL: [Link])

  • WO2013173156A1 - Reactive distillation of a carboxylic acid and a glycol - Google P
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  • Autocatalyzed and heterogeneously catalyzed esterification kinetics of glycolic acid with ethanol - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

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  • Minimizing Environmental Impacts of Water Purification | ELGA LabWater. (URL: [Link])

  • Fine-Tuning the Expression of the Glycolate Biosynthetic Pathway in Escherichia coli Using Synthetic Promoters - MDPI. (URL: [Link])

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  • Simple ways to remove water product in Fischer esterification of lauric acid? - Reddit. (URL: [Link])

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Technical Support Center: Ethyl Glycolate Acetate & Related Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Addressing Impurities in Commercial Grades for Researchers and Drug Development Professionals

Welcome to the technical support center for ethyl glycolate acetate and related glycolate esters. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven insights into identifying, understanding, and mitigating the impact of impurities commonly found in commercial grades of these essential reagents. In drug development and high-stakes research, the purity of your starting materials is not just a matter of quality control; it is the bedrock of reproducible and reliable results.[1][2]

A Note on Nomenclature: The term "this compound" can be ambiguous. It may refer to Ethyl 2-acetoxyacetate (CAS 623-86-9), which has both a glycolate and an acetate moiety.[3][4] However, in industrial and laboratory contexts, it is often used colloquially or confused with related, more common solvents and intermediates like Ethyl Glycolate (Ethyl 2-hydroxyacetate, CAS 623-50-7)[5][6] or Ethylene Glycol Monoethyl Ether Acetate (2-ethoxyethyl acetate, CAS 111-15-9).[7][8] This guide will address common impurities applicable across this class of esters, with a focus on those arising from typical synthesis and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my this compound, and where do they originate?

The impurities in a given lot of a glycolate ester are almost always a direct reflection of its synthesis and subsequent handling. The most common manufacturing method is the Fischer esterification of an alcohol with a carboxylic acid, which is a reversible reaction.[9][10]

Causality: Because esterification is an equilibrium-driven process, the final product will inevitably contain residual starting materials and the water byproduct.[9] Further side reactions and degradation can introduce additional contaminants.

Here is a summary of the usual suspects:

Impurity TypeCommon ExamplesTypical OriginPotential Impact on Experiments
Unreacted Starting Materials Glycolic Acid, Acetic Acid, EthanolIncomplete esterification reaction.[10][11]Can alter pH, catalyze unwanted side reactions, or act as competing nucleophiles.[2][12]
Water (H₂O) WaterByproduct of esterification; absorption from atmosphere.[11][13]Quenches moisture-sensitive reagents (e.g., organometallics); promotes hydrolysis of the ester.[14]
Related Esters / Byproducts Ethylene Glycol Diacetate, Poly-glycolic acid oligomersSide reactions during synthesis.[13][15]Can be difficult to separate and may have different reactivity, leading to inconsistent results.
Degradation Products PeroxidesProlonged storage and exposure to air.[16]Can initiate unwanted radical reactions, potentially hazardous.
Residual Catalysts Sulfuric Acid (H₂SO₄)Remnants from the esterification catalyst.[10][17]Strong acidity can degrade sensitive molecules.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues and links them to potential impurities, providing a logical workflow for diagnosis and resolution.

Q2: My reaction is failing or giving inconsistent yields. Could the solvent be the problem?

Absolutely. Before questioning your core reagents or reaction design, it is critical to validate your solvent. An "impure" solvent is an undefined variable in your experiment.

  • Symptom: Your pH-sensitive reaction is not proceeding as expected.

    • Probable Cause: Residual acidic impurities like acetic acid or glycolic acid. Technical data sheets often specify a maximum acidity value.[13][18][19]

    • Verification: Perform an acid titration or check the pH of a water extract of the solvent.

  • Symptom: You are using a Grignard reagent, n-BuLi, or another strong base, and your reaction requires multiple equivalents of the reagent or fails completely.

    • Probable Cause: The presence of water or residual alcohol (ethanol). These protic impurities will rapidly quench strong bases and nucleophiles.

    • Verification: Use Karl Fischer titration for precise water quantification. GC analysis can detect residual ethanol.[20]

  • Symptom: Over time, you observe the formation of insoluble polymeric material in your reaction.

    • Probable Cause: Peroxide formation. Peroxides are known to initiate radical polymerization and other undesirable side reactions.[16]

    • Verification: Use commercially available peroxide test strips. Caution: Solvents with high peroxide levels can be explosive upon heating or concentration.

Q3: What is the most effective way to analyze the purity of my this compound in the lab?

A multi-pronged analytical approach provides the most comprehensive picture of purity. For drug development, robust analytical characterization is a regulatory expectation.[1][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard. It allows for the separation, identification, and quantification of volatile organic impurities.[22][23][24][25] Most commercial specifications for purity are based on GC analysis.[13][18]

  • Nuclear Magnetic Resonance (¹H NMR): Provides a rapid assessment of purity and can identify impurities if their proton signals are resolved from the main component. It's excellent for detecting structurally similar compounds.

  • Karl Fischer Titration: The definitive method for accurately quantifying water content down to ppm levels.

  • Acid-Base Titration: A simple and effective method to quantify the total acidic impurity content.

The following workflow diagram illustrates a logical approach to identifying an unknown impurity issue.

cluster_0 Phase 1: Problem Observation cluster_1 Phase 2: Initial Diagnosis cluster_2 Phase 3: Analytical Verification cluster_3 Phase 4: Identification & Mitigation Problem Unexpected Experimental Result (e.g., Low Yield, Side Product) CheckReagents Are other reagents validated? Problem->CheckReagents SuspectSolvent Suspect Solvent Purity CheckReagents->SuspectSolvent If yes GCMS GC-MS Analysis (Detects Volatile Organics) SuspectSolvent->GCMS KarlFischer Karl Fischer Titration (Quantifies Water) SuspectSolvent->KarlFischer AcidTitration Acid Titration (Quantifies Acidity) SuspectSolvent->AcidTitration PeroxideTest Peroxide Test (Detects Peroxides) SuspectSolvent->PeroxideTest ImpurityID Impurity Identified GCMS->ImpurityID KarlFischer->ImpurityID AcidTitration->ImpurityID PeroxideTest->ImpurityID Purify Implement Purification Protocol (See Q4 & Q5) ImpurityID->Purify

Caption: Impurity Identification Workflow.

Experimental Protocols for Purification

If analysis confirms the presence of deleterious impurities, a robust purification protocol is necessary. Do not simply use more reagent to overcome an impurity; this is poor scientific practice and introduces more variables.

Q4: My solvent is acidic. How do I neutralize and remove acidic impurities?

The standard method is a liquid-liquid extraction using a mild aqueous base. This converts the acidic impurities into their corresponding salts, which are then extracted into the aqueous phase.

Expertise & Experience: It is crucial to use a weak base like sodium bicarbonate. Using a strong base (e.g., NaOH) can catalyze the hydrolysis of your ester product, reducing your yield.

Protocol: Mild Acid Extraction

  • Preparation: In a separatory funnel, combine 1 part of the impure this compound with 1 part of a suitable immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • First Wash: Add 0.5 parts of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the wash (Step 2 & 3) to ensure complete removal of acids.

  • Brine Wash: Wash the organic layer with 0.5 parts of saturated sodium chloride (brine) solution. This removes residual bicarbonate and reduces the amount of dissolved water in the organic phase.[10]

  • Proceed to Drying: Drain the organic layer into a clean, dry flask for the drying step (see Q5).

Q5: How do I effectively remove water and other volatile organics like ethanol?

This is a two-step process involving chemical drying followed by physical separation via fractional distillation.

Trustworthiness: Each step validates the next. A proper wash and dry ensures the distillation is efficient and safe. Distillation provides the final, high-purity product, whose purity can be re-confirmed by GC analysis.

Protocol: Drying and Fractional Distillation

  • Drying: To the organic layer from the acid wash, add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11] Add enough so that some of the powder remains free-flowing. Let it stand for at least 15-20 minutes with occasional swirling. For extremely sensitive applications requiring very low water content, drying over molecular sieves (4Å) is recommended.[11]

  • Filtration: Decant or filter the dried solvent away from the drying agent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a Vigreux or packed column. This is essential for separating components with close boiling points.

    • Add the dried, filtered solvent to the distillation flask along with a few boiling chips.

    • Heat the flask gently. Discard the initial, low-boiling "forerun" fraction, which will contain any highly volatile impurities.

    • Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure ester.

    • Stop the distillation before the flask runs dry.

The following diagram outlines this comprehensive purification workflow.

start Impure Ethyl Glycolate Acetate wash Step 1: Aqueous Wash (5% NaHCO₃ Solution) start->wash brine Step 2: Brine Wash (Saturated NaCl) wash->brine waste1 Aqueous Waste (Acid Salts) wash->waste1 Discard Aqueous Layer dry Step 3: Dry Organic Layer (Anhydrous MgSO₄) brine->dry filtrate Step 4: Filter dry->filtrate waste2 Solid Waste (Hydrated MgSO₄) dry->waste2 Discard Solid distill Step 5: Fractional Distillation filtrate->distill collect Collect Pure Fraction at Constant Boiling Point distill->collect waste3 Forerun & Residue distill->waste3 Discard

Caption: General Purification Workflow.

By following these diagnostic and purification protocols, you can ensure the integrity of your starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

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Technical Support Center: Pilot Plant Scale-Up of Ethyl Glycolate Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals transitioning the laboratory synthesis of ethyl glycolate acetate (ethyl 2-acetyloxyacetate) to a pilot plant scale. We will explore the underlying chemical principles, address common scale-up challenges through a troubleshooting guide and FAQs, and provide actionable protocols to ensure a safe, efficient, and successful scale-up campaign.

Section 1: Synthesis Overview & Core Scale-Up Principles

This compound is a valuable bifunctional molecule, possessing two ester moieties that make it a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] The most common and economically viable laboratory synthesis is a two-step process, which forms the basis for our scale-up discussion:

  • Step 1: Fischer Esterification of Glycolic Acid. Glycolic acid is reacted with an excess of ethanol in the presence of an acid catalyst (typically sulfuric acid) to produce ethyl glycolate.[2] The primary challenge here is managing the reaction equilibrium by removing water as it forms.

  • Step 2: Acetylation of Ethyl Glycolate. The hydroxyl group of the synthesized ethyl glycolate is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product, this compound.

Scaling up this process is not merely about using larger flasks; it involves fundamental chemical engineering principles. Heat transfer, mass transfer (mixing), reaction kinetics, and safety become dominant factors. A reaction that is well-behaved in a 1L flask can become hazardous in a 100L reactor if these principles are ignored.

Key Parameter Comparison: Lab vs. Pilot Plant
ParameterLaboratory Scale (1L Flask)Pilot Plant Scale (100L Reactor)Rationale for Change
Heating/Cooling Heating mantle, oil/water bathJacketed vessel with thermal fluidSurface-area-to-volume ratio decreases dramatically with scale. Jacketed reactors provide controlled, uniform heat transfer, preventing local hot spots that can cause side reactions or decomposition.
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., impeller, paddle, turbine)Magnetic stirring is insufficient for effective mixing in large volumes. Mechanical stirrers are required to ensure homogeneity, promoting efficient heat and mass transfer.
Reagent Addition Manual pouring via funnelMetering pump (e.g., peristaltic, diaphragm)Controlled addition is critical for managing reaction exotherms and maintaining optimal stoichiometry. Pumps provide precise and consistent addition rates.
Work-up Separatory funnel for liquid-liquid extractionJacketed reactor with bottom outlet valve, decantationManual separation is impractical and unsafe at scale. The reactor itself is used for washes and phase separations.
Purification Simple or fractional distillation (glassware)Packed column vacuum distillation (stainless steel/glass-lined)Higher throughput and efficiency are required. Vacuum distillation is essential for purifying high-boiling point liquids like this compound without thermal degradation.[3]

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific issues encountered during the pilot plant synthesis of this compound in a question-and-answer format.

Q1: My Fischer esterification reaction (Step 1) is stalling, and I'm seeing low conversion of glycolic acid. What's happening?

A1: This is a classic equilibrium problem, exacerbated at scale. The Fischer esterification is a reversible reaction.[4][5] In the lab, you might use a large excess of ethanol to push the equilibrium. At the pilot scale, this is costly and creates a larger volume of waste.

  • Probable Cause 1: Inefficient Water Removal. The water produced during the reaction is shifting the equilibrium back towards the starting materials. A simple lab-scale Dean-Stark trap may not be efficient enough for a 100L reactor.

  • Solution: Implement a reactive distillation setup. In a pilot plant, this involves continuously passing the vapor phase from the reactor through a short packed column. The ethanol-water azeotrope is removed, condensed, and the ethanol can be dried and recycled back into the reactor, effectively driving the reaction to completion.

  • Probable Cause 2: Catalyst Deactivation. While sulfuric acid is robust, solid acid catalysts (e.g., ion-exchange resins), which are often preferred at scale for easier removal, can have their active sites blocked by impurities or polymers.

  • Solution: Ensure all starting materials are of high purity. If using a solid acid catalyst, perform a small-scale study to check its stability and potential for regeneration. Consider a pre-treatment filtration step for your reactants.

Q2: During the acetylation of ethyl glycolate (Step 2), we're experiencing a dangerous temperature spike (an exotherm) that's hard to control. Why?

A2: The acetylation reaction, especially with acetic anhydride or acetyl chloride, is highly exothermic. The poor surface-area-to-volume ratio in a large reactor makes it difficult to dissipate this heat quickly, leading to a potential thermal runaway.

  • Probable Cause 1: Addition Rate is Too Fast. Adding the entire volume of acetic anhydride at once, which might be manageable in a small flask cooled by an ice bath, is extremely dangerous at the pilot scale.

  • Solution: Use a calibrated metering pump to add the acetic anhydride sub-surface at a slow, controlled rate. Monitor the internal reactor temperature in real-time. Program the pump to automatically stop if the temperature exceeds a pre-set safety limit (e.g., T_internal > 50°C).

  • Probable Cause 2: Inadequate Cooling Capacity. The reactor's cooling jacket and the thermal fluid may not have the capacity to remove the heat generated by the reaction.

  • Solution:

    • Perform a Reaction Calorimetry Study: Before scaling up, use a reaction calorimeter (e.g., RC1) to precisely measure the heat of reaction. This data is critical for correctly sizing the cooling system of the pilot reactor.

    • Semi-Batch Operation: Add a portion of the ethyl glycolate to the reactor and then slowly add the acetic anhydride. This "feeds" the reaction, allowing the cooling system to keep up with the heat being generated.

Q3: The final purified product has a yellow tint and fails purity specifications due to high molecular weight impurities. What is the source of this contamination?

A3: A yellow tint often indicates thermal degradation or polymerization byproducts. Glycolic acid and its esters can self-condense (polymerize) at elevated temperatures, especially if residual acid catalyst is present.[6]

  • Probable Cause 1: Overheating During Distillation. The boiling point of this compound is relatively high. Distilling at atmospheric pressure can lead to decomposition in the reboiler of the distillation unit.

  • Solution: Purify the final product using vacuum distillation.[3] By lowering the pressure, you significantly reduce the boiling point, allowing for distillation at a temperature low enough to prevent thermal degradation. A typical target pressure would be 10-20 mmHg.

  • Probable Cause 2: Residual Acid from Step 1. If the ethyl glycolate intermediate was not properly neutralized and purified, residual sulfuric acid will catalyze polymerization during the acetylation step or final distillation.

  • Solution: After the Fischer esterification, implement a thorough work-up. Quench the reaction mixture, wash with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH > 8), then wash with brine.[2] Dry the organic layer thoroughly before proceeding to the acetylation step.

Section 3: Frequently Asked Questions (FAQs)

Q: What type of reactor material is best for this process?

A: For the Fischer esterification step using sulfuric acid, a glass-lined steel reactor is the industry standard. It provides the corrosion resistance of glass with the structural integrity of steel. For the acetylation and final distillation, a stainless steel (e.g., 316L) reactor is often suitable, provided the system is scrupulously dry to prevent the formation of corrosive acetic and hydrochloric acid (if using acetyl chloride).

Q: Are there specific safety concerns I should be aware of for the pilot plant?

A: Absolutely.

  • Flammability: Ethanol is highly flammable.[7] Ensure the pilot plant is equipped with explosion-proof electricals, proper grounding and bonding to prevent static discharge, and adequate ventilation.[8]

  • Corrosivity: Acetic acid and sulfuric acid are corrosive. Ensure all personnel wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields.[9]

  • Pressure: If using acetyl chloride, the reaction will generate HCl gas. The reactor must be equipped with a vent line leading to a scrubber to neutralize the acidic gas before it is released.

  • Toxicity: Ethyl glycol acetate itself has associated health hazards. Handle in a well-ventilated area and avoid inhalation or skin contact.[8]

Q: How can I monitor the reaction progress in real-time in a closed reactor?

A: This is the domain of Process Analytical Technology (PAT). For this synthesis, you could implement an in-situ FTIR probe. The probe can be inserted directly into the reactor to monitor the disappearance of the -OH stretch (from ethyl glycolate) and the appearance of the new ester carbonyl stretch (from the final product) in real-time, giving you a precise indication of reaction completion without needing to take and analyze samples.

Section 4: Protocols & Methodologies

Protocol 1: Pilot-Scale Synthesis of Ethyl Glycolate (Step 1)

Equipment: 100L glass-lined reactor with overhead agitation, jacketed heating/cooling, reflux condenser with takeoff for distillation, and a temperature probe.

Methodology:

  • Charge the reactor with glycolic acid (1.0 molar equivalent) and anhydrous ethanol (3.0 molar equivalents).

  • Begin agitation at 100-150 RPM.

  • Carefully add concentrated sulfuric acid (0.05 molar equivalents) as the catalyst.

  • Heat the reactor jacket to bring the mixture to a gentle reflux (~80-85°C).

  • Continuously remove the water/ethanol azeotrope via the condenser takeoff. Monitor the reaction progress by GC analysis of samples taken every hour.

  • Once the conversion of glycolic acid is >98%, cool the reactor to 20°C.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the catalyst. Caution: CO₂ evolution.

  • Allow the phases to separate and drain the lower aqueous layer.

  • Wash the organic layer with brine, separate, and transfer to a suitable container for purification by vacuum distillation.

Workflow Diagram: Troubleshooting Low Yield

This diagram outlines a logical decision-making process for addressing low product yield during scale-up.

Troubleshooting_Workflow start Low Yield Detected in Pilot Run check_mass_balance Verify Mass Balance & Reagent Purity start->check_mass_balance problem_found Problem Identified? (e.g., Impure Raw Material) check_mass_balance->problem_found check_kinetics Review Reaction Kinetics: Time & Temperature esterification_issue Is the issue in Step 1 (Esterification)? check_kinetics->esterification_issue problem_found->check_kinetics No resolve Implement Corrective Action: - Source new material - Adjust parameters problem_found->resolve Yes acetylation_issue Is the issue in Step 2 (Acetylation)? esterification_issue->acetylation_issue No water_removal Evaluate Water Removal Efficiency esterification_issue->water_removal Yes exotherm_control Analyze Exotherm Control Data acetylation_issue->exotherm_control Yes purification_loss Evaluate Purification Step: Losses or Degradation? acetylation_issue->purification_loss No catalyst_activity Check Catalyst Activity/ Concentration water_removal->catalyst_activity catalyst_activity->resolve side_reactions Check for Side Reactions (e.g., Polymerization) exotherm_control->side_reactions side_reactions->resolve purification_loss->resolve end Yield Optimized resolve->end

Caption: A decision tree for troubleshooting low yield in a two-step synthesis.

Section 5: References

  • KH Chemicals. (n.d.). Ethyl Glycol Acetate. Retrieved from KH Chemicals website.

  • ChemicalBook. (n.d.). Ethyl glycolate synthesis. Retrieved from ChemicalBook.

  • ChemicalBook. (n.d.). Ethyl glycolate. Retrieved from ChemicalBook.

  • Chemius. (n.d.). Ethyl glycol acetate (EGA). Retrieved from Chemius.

  • BenchChem. (n.d.). In-Depth Technical Guide to the Fundamental Properties of Ethyl Glycolate. Retrieved from BenchChem.

  • Google Patents. (2013). CN101735054B - Method for preparing ethyl glycolate. Retrieved from Google Patents.

  • ResearchGate. (n.d.). Concentration of the ethylene glycol, glycolate and acetate produced by.... Retrieved from ResearchGate.

  • Sigma-Aldrich. (n.d.). Ethyl glycolate 98%. Retrieved from Sigma-Aldrich.

  • BenchChem. (n.d.). Technical Support Center: Ethylene Glycol Diacetoacetate Synthesis. Retrieved from BenchChem.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from PubChem.

  • Google Patents. (1981). US4260813A - Process for the continuous production of ethylene glycol monoethyl ether acetate. Retrieved from Google Patents.

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl glycolate. Retrieved from Fisher Scientific.

  • ResearchGate. (n.d.). Reaction scheme for synthesis of ethyl [18F]FAC from ethyl glycolate. Retrieved from ResearchGate.

  • Organic Syntheses. (n.d.). Ethyl Diethoxyacetate. Retrieved from Organic Syntheses.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl Glycolate in Advancing Specialty Chemicals and Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.

  • National Institutes of Health. (2017). Synthesis of Complex Glycolates by Enantioconvergent Addition Reactions. Retrieved from NIH National Library of Medicine.

  • National Institutes of Health. (2019). Microbial production of glycolate from acetate by metabolically engineered Escherichia coli. Retrieved from NIH National Library of Medicine.

  • ResearchGate. (2025). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. Retrieved from ResearchGate.

  • LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from LookChem.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl glycolate. Retrieved from Thermo Fisher Scientific.

  • Spectrum Chemical. (2015). SAFETY DATA SHEET - 2-ETHOXYETHYL ACETATE, REAGENT. Retrieved from Spectrum Chemical.

  • ResearchGate. (2016). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Retrieved from ResearchGate.

  • Sigma-Aldrich. (n.d.). Ethyl glycolate 98%. Retrieved from Sigma-Aldrich.

  • ResearchGate. (n.d.). Microbial Production of Glycolate from Acetate by Metabolically Engineered Escherichia coli | Request PDF. Retrieved from ResearchGate.

  • ChemAnalyst. (2025). Comprehensive Guide: Production Process of Ethyl Acetate. Retrieved from ChemAnalyst.

  • ChemAnalyst. (2025). Comprehensive Guide to Ethyl Acetate Reactivity and Use. Retrieved from ChemAnalyst.

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of Ethyl Glycolate Acetate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Ethyl Glycolate Acetate Applications

This compound (CAS 623-86-9), also known as ethyl 2-acetoxyacetate, is a key intermediate and solvent in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its molecular structure, comprising both ester functionalities, imparts unique solvency properties. However, the presence of impurities—such as residual starting materials, by-products like diethylene glycol or triethylene glycol, or water—can significantly impact the safety, efficacy, and stability of the final products.[2] Therefore, accurate and reliable purity assessment is not merely a quality control checkpoint but a cornerstone of product integrity.

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established methods like Gas Chromatography with Flame Ionization Detection (GC-FID) and Karl Fischer (KF) titration for the comprehensive purity evaluation of this compound. We will explore the fundamental principles, deliver field-proven experimental protocols, and present a logical framework for selecting the most appropriate analytical strategy.

Quantitative ¹H NMR: A Primary Method for Absolute Purity Determination

Quantitative NMR (qNMR) stands out as a primary analytical method because the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[3] This fundamental principle allows for the determination of the absolute purity of a substance, often without the need for a specific reference standard of the analyte itself.[4] Instead, a certified internal standard of known purity is used, making qNMR a versatile and powerful tool for purity assessment.[5][6]

The Causality Behind qNMR's Superiority

Unlike chromatographic techniques that rely on the analyte's response relative to a calibration curve, qNMR provides a direct molar ratio between the analyte and the internal standard. This inherently minimizes errors associated with variations in detector response, injection volume, and sample matrix effects. Furthermore, a single qNMR experiment can simultaneously identify the analyte, detect and quantify various organic impurities, and provide structural confirmation, offering a holistic purity profile.[7]

Logical Framework for Purity Analysis

A comprehensive purity assessment strategy involves quantifying different types of potential impurities. This guide compares methods tailored for organic impurities and water content.

cluster_Analyte This compound cluster_Impurities Potential Impurities cluster_Methods Analytical Methods Analyte This compound (C₆H₁₀O₄) Organic Organic Impurities (e.g., starting materials, by-products) Analyte->Organic Water Water (H₂O) Analyte->Water qNMR qNMR Organic->qNMR Primary Method (Quantifies multiple impurities) GC GC-FID Organic->GC Orthogonal Method (High sensitivity for volatile impurities) Water->qNMR Can detect, but less sensitive KF Karl Fischer Titration Water->KF Specific Method (Gold standard for water)

Caption: Logical approach to selecting analytical methods for different impurity types in this compound.

Experimental Protocol: Purity of this compound by qNMR

This protocol is designed as a self-validating system, grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Materials and Reagents
  • Analyte: this compound (EGA) sample.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥ 99.5%). Rationale: Maleic acid is chosen for its high purity, chemical stability, low volatility, and simple ¹H NMR spectrum (a single sharp singlet around 6.3 ppm) that does not overlap with EGA signals.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for both the analyte and the internal standard and its residual proton signal does not interfere with signals of interest.

  • Equipment: High-resolution NMR spectrometer (e.g., 500 MHz), analytical balance (accuracy ±0.01 mg), volumetric flasks, and Class A pipettes.

Sample and Standard Preparation
  • Internal Standard Stock Solution: Accurately weigh approximately 50 mg of maleic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆.

  • Sample Preparation: Accurately weigh approximately 20 mg of the EGA sample into an NMR tube.[11] Using a calibrated pipette, add exactly 500 µL of the Internal Standard Stock Solution. Cap the tube and mix thoroughly until the sample is fully dissolved.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer and allow at least 5 minutes for temperature equilibration.[12] Perform tuning and shimming to ensure high spectral resolution and symmetrical peak shapes.[12] Spinning should be turned off to avoid spinning sidebands.[12]

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker systems).

    • Relaxation Delay (D1): ≥ 60 seconds. Causality: This is the most critical parameter for quantification. A long D1 (at least 5 times the longest T₁ relaxation time of any proton being integrated) ensures complete relaxation of all nuclei between scans, making the resulting signal integrals directly proportional to the number of protons.[12]

    • Number of Scans (NS): 16 or higher to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Spectral Width (SW): ~20 ppm.

Data Processing and Purity Calculation
  • Apply Fourier transformation, followed by automated phase and baseline correction.

  • Integrate the following signals:

    • This compound (EGA): The singlet at ~4.6 ppm (corresponding to the -O-CH₂ -C=O protons, 2H).

    • Internal Standard (IS): The singlet of maleic acid at ~6.3 ppm (corresponding to the two vinyl protons, 2H).

  • Purity Calculation: The weight percent purity (Purity %w/w) of the analyte is calculated using the following formula:

    Purity (%w/w) = (I_EGA / N_EGA) * (N_IS / I_IS) * (MW_EGA / MW_IS) * (m_IS / m_EGA) * P_IS

    Where:

    • I_EGA, I_IS: Integral values for EGA and the Internal Standard.

    • N_EGA, N_IS: Number of protons for the integrated signals (2 for EGA, 2 for IS).

    • MW_EGA, MW_IS: Molecular weights of EGA (146.14 g/mol ) and IS (116.07 g/mol ).

    • m_EGA, m_IS: Mass of EGA and IS.

    • P_IS: Purity of the Internal Standard (e.g., 99.5%).

cluster_Prep cluster_Acq cluster_Proc cluster_Calc Prep 1. Preparation Acq 2. NMR Acquisition Proc 3. Data Processing Calc 4. Purity Calculation Weigh_Analyte Accurately weigh This compound (m_EGA) Dissolve Dissolve both in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Accurately weigh Internal Standard (m_IS, P_IS) Weigh_IS->Dissolve TuneShim Tune & Shim Spectrometer Dissolve->TuneShim SetParams Set Key Parameters (D1 ≥ 60s, NS ≥ 16) TuneShim->SetParams Acquire Acquire ¹H Spectrum SetParams->Acquire Transform Fourier Transform Acquire->Transform PhaseBase Phase & Baseline Correction Transform->PhaseBase Integrate Integrate Analyte (I_EGA) & Standard (I_IS) Signals PhaseBase->Integrate Formula Apply Purity Formula Integrate->Formula

Caption: Standard workflow for qNMR purity assessment.

Comparative Analysis: qNMR vs. Alternative Methods

While qNMR is a powerful primary method, orthogonal techniques like GC-FID and Karl Fischer titration are indispensable for a complete purity profile, especially in a regulated environment.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive chromatographic technique ideal for separating and quantifying volatile organic impurities.

  • Principle: The sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the mass of carbon atoms entering the flame.

  • Strengths: Excellent sensitivity (down to ppm levels) for volatile and semi-volatile impurities.[13] It is highly effective for detecting residual solvents and related substances.

  • Limitations: It is a secondary technique requiring calibration with reference standards for each impurity to be quantified. It is destructive and provides no structural information. It is also insensitive to water.

  • Experimental Protocol (Abbreviated):

    • Preparation: Prepare a dilute solution of EGA in a suitable solvent (e.g., methanol). Add an internal standard (e.g., undecane) for improved precision.

    • Instrumentation: Use a GC system with an FID detector and a polar capillary column (e.g., DB-Wax).[13]

    • Parameters: Set an appropriate temperature program for the oven to resolve EGA from potential impurities.[13]

    • Analysis: The purity is typically determined by an area percent normalization method, or more accurately, by quantification against a calibrated standard.

Karl Fischer (KF) Titration

KF titration is the gold standard for the determination of water content.[14]

  • Principle: This method is based on the Bunsen reaction where iodine quantitatively reacts with water in the presence of sulfur dioxide and a base.[15] The endpoint is detected potentiometrically. The titration can be performed volumetrically (for higher water content) or coulometrically (for trace amounts).[16][17]

  • Strengths: Highly specific and accurate for water determination, from ppm levels to 100%.[18] It is the method of choice for regulatory submissions regarding water content.

  • Limitations: It only measures water content and provides no information about other impurities. Certain compounds like ketones and aldehydes can interfere with the reaction, though specific KF reagents can mitigate this.

  • Experimental Protocol (Abbreviated - Coulometric):

    • Setup: The KF coulometer is prepared with the appropriate reagents in the titration cell. The solvent is titrated to a dry endpoint.

    • Sample Introduction: A precisely weighed amount of the EGA sample is injected directly into the titration cell.[16]

    • Titration: The instrument generates iodine electrochemically to react with the water from the sample. The total charge passed is directly proportional to the amount of water, which is displayed as mass or ppm.

Head-to-Head Performance Comparison

The table below summarizes the key performance characteristics of each method for the purity assessment of this compound.

FeatureQuantitative ¹H NMR (qNMR)Gas Chromatography-FID (GC-FID)Karl Fischer Titration
Principle Signal intensity proportional to molar concentrationChromatographic separation and flame ionization detectionChemical reaction of iodine with water
Method Type Primary (Ratio) Method[4]Secondary (Comparative) MethodAbsolute Method
Selectivity High; distinguishes structurally different moleculesHigh; separates based on physicochemical propertiesExcellent; highly specific to water
Impurities Detected Organic impurities, some inorganic saltsVolatile and semi-volatile organic impurities[13]Water only[18]
Accuracy & Precision High (typically RSD < 1%)[19]High with proper calibration (RSD < 2%)Very High (RSD < 1%)
Quantitation Limit ~0.1% (w/w)ppm levels (e.g., 0.03%)[13]ppm levels
Sample Prep Simple: dissolve and add standardSimple: dilution in a solventSimple: direct injection
Structural Info Yes, provides full structural confirmationNoNo
Regulatory Standing Accepted by pharmacopoeias and regulatory bodies[3][4]Standard method for residual solvents and organic impurities[20]Gold standard for water content[14]

Conclusion: An Integrated Approach to Purity Assurance

For the comprehensive purity assessment of this compound, no single method is sufficient. An integrated, science-based approach is required.

Quantitative NMR serves as the cornerstone of this strategy. Its power as a primary method provides an accurate, absolute measure of the main component's purity against a certified standard. It simultaneously identifies and quantifies major organic impurities in a single, non-destructive experiment, making it exceptionally efficient for both routine quality control and in-depth investigations.

GC-FID acts as a vital orthogonal method. Its superior sensitivity is essential for detecting and quantifying trace volatile impurities and residual solvents that may fall below the detection limit of qNMR, which is critical for meeting stringent regulatory requirements like those outlined in ICH Q3C.[8]

Karl Fischer titration remains the undisputed method for water content determination. Its specificity and accuracy are unparalleled, providing the definitive data required for product specifications.

By combining the absolute quantification and structural insight of qNMR with the high sensitivity of GC-FID and the water-specificity of Karl Fischer titration, researchers and quality control professionals can establish a robust, self-validating, and regulatory-compliant system for ensuring the purity and quality of this compound.

References

  • Quantitative NMR Spectroscopy.docx (2017). Bruker.
  • Quality Guidelines. (n.d.).
  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024). Bentham Science Publishers.
  • Ethyl glycol acet
  • Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. (2016). 大学化学.
  • Determination of Water Content in Ethyl acetate, acetic acid ethyl ester Using Karl Fischer Titr
  • Ethylene Glycol-impurities. (n.d.).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review.
  • GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material. (2023).
  • Development of Karl Fischer Reagents. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • Ethylene glycol - Wikipedia. (n.d.). Wikipedia.
  • Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. (2014). PubMed.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
  • Water Determination by Karl Fischer Titr
  • This compound | C6H10O4 | CID 256590. (n.d.). PubChem - NIH.
  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago.
  • ICH Guidelines for Analytical Method Valid
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • 2.11 MICRO DETERMINATION OF WATER BY THE KARL FISCHER METHOD Draft proposal for revision in The International Pharmacopoeia. (2023).
  • Organic Volatile Impurities / Residual Solvents in Ethyl Acet
  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
  • Water Determination by Karl Fischer Titr
  • Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013). PubMed.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace.

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A Senior Application Scientist's Guide to Solvent Selection: Ethyl Glycolate Acetate vs. Methyl Glycolate Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the selection of a solvent is a foundational decision that dictates the success of a process. It influences everything from reaction kinetics and product purity to formulation stability and safety. This guide offers a detailed comparative analysis of two closely related diester solvents: ethyl 2-acetoxyacetate, hereafter referred to as ethyl glycolate acetate (EGA), and methyl 2-acetoxyacetate, or mthis compound (MGA). Our purpose is to dissect their respective physicochemical properties and functional performance, providing the data-driven insights necessary for informed selection in demanding applications.

Molecular Structure and Nomenclature: A Critical Distinction

This compound and mthis compound are derivatives of glycolic acid where both the carboxylic acid and the hydroxyl groups have been esterified. It is crucial to distinguish these molecules from the more common "glycol ether acetates" such as 2-ethoxyethyl acetate. The structures of EGA and MGA are as follows:

  • This compound (EGA): CH₃-CO-O-CH₂-CO-O-CH₂CH₃

  • Mthis compound (MGA): CH₃-CO-O-CH₂-CO-O-CH₃

The single methylene group difference in the alcohol-derived ester function is the primary driver of the variations in their solvent properties.

Head-to-Head Comparison: Physicochemical Properties

The performance of a solvent is fundamentally governed by its physical and chemical characteristics. The table below provides a quantitative comparison of key properties for EGA and MGA, compiled from authoritative chemical databases.

PropertyThis compound (EGA)Mthis compound (MGA)Source
CAS Number 623-86-96290-67-1PubChem
Molecular Formula C₆H₁₀O₄C₅H₈O₄[1]
Molecular Weight 146.14 g/mol 132.12 g/mol [1]
Boiling Point 181-183 °C170 °CPubChem
Flash Point 82 °C76 °CPubChem
Density 1.103 g/cm³1.177 g/cm³PubChem
Water Solubility Moderate (Predicted)Higher than EGA (Predicted)Inferred from structure
Vapor Pressure Lower than MGA (Predicted)Higher than EGA (Predicted)Inferred from boiling point

Key Insights from the Data:

  • Volatility and Evaporation Rate: MGA, with its lower molecular weight and boiling point, is the more volatile of the two solvents. This will result in faster evaporation rates and shorter drying times in applications like coatings or film casting. EGA's higher boiling point translates to a slower evaporation rate, providing a longer "open time" for formulations, which can be beneficial for achieving superior leveling and preventing surface defects.

  • Safety and Handling: Both solvents are combustible liquids, but EGA's higher flash point gives it a slight safety advantage over MGA, requiring less stringent controls for fire prevention.[2]

Experimental Protocol: Validating Solvent Performance in a Drug Eluting Polymer Film

To move from theoretical properties to practical application, this section details an experimental workflow to assess the suitability of EGA and MGA for creating a drug-eluting polymer film, a common challenge in medical device and drug delivery development.

Objective: To compare the impact of EGA and MGA on polymer solution viscosity, film casting quality, and residual solvent levels in a model drug-eluting film.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) 75:25

  • Model active pharmaceutical ingredient (API), e.g., Paclitaxel

  • This compound (EGA), high purity

  • Mthis compound (MGA), high purity

  • Glass slides or appropriate substrate

  • Film applicator (doctor blade)

  • Viscometer (cone and plate)

  • Gas Chromatography with Headspace sampler (HS-GC)

  • Scanning Electron Microscope (SEM)

Experimental Workflow Diagram

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Ethyl Glycolate Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. Ethyl glycolate acetate, a valuable building block, is synthesized through the acetylation of ethyl glycolate. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, product purity, and process sustainability. This guide provides an in-depth comparative analysis of common catalytic systems for this compound synthesis, supported by experimental insights and data to inform your selection process.

Introduction to this compound Synthesis

This compound is synthesized by the acetylation of the primary hydroxyl group of ethyl glycolate. The reaction can be carried out using various acetylating agents, with acetic anhydride and acetic acid being the most common. The core of this process lies in the selection of a catalyst that can efficiently promote the reaction while minimizing side products and facilitating downstream processing.

The primary reaction is as follows:

HOCH₂COOC₂H₅ + (CH₃CO)₂O → CH₃COOCH₂COOC₂H₅ + CH₃COOH (Ethyl glycolate + Acetic anhydride → this compound + Acetic acid)

This guide will compare three major classes of catalysts: homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymatic catalysts (lipases).

Comparative Analysis of Catalytic Systems

The choice of catalyst hinges on a balance of activity, selectivity, reusability, and operational considerations. Below is a comparative overview of the most relevant catalyst types for this compound synthesis.

Homogeneous Acid Catalysts

Homogeneous acid catalysts, such as p-toluenesulfonic acid (PTSA) and sulfuric acid, are effective for esterification and acetylation reactions.[1] They operate in the same phase as the reactants, leading to excellent contact and high reaction rates.

Advantages:

  • High Activity: Generally exhibit high turnover frequencies.[1]

  • Low Cost: Readily available and inexpensive.

Disadvantages:

  • Separation Challenges: Difficult to separate from the reaction mixture, often requiring neutralization and extraction steps, which generates waste.[1]

  • Corrosion: Highly corrosive, posing challenges for reactor materials.[1]

  • Environmental Concerns: Generation of acidic waste streams.

Heterogeneous Solid Acid Catalysts

Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer a more sustainable alternative to homogeneous acids.[2] They are solid materials with acidic sites on their surface, facilitating the reaction without dissolving in the reaction medium.

Amberlyst-15: A macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups.[3] It is a versatile and robust catalyst for various acid-catalyzed reactions, including esterification and acetylation.[3][4]

Zeolites: Microporous aluminosilicate minerals with a well-defined pore structure and tunable acidity.[1] Zeolites like H-USY can be effective catalysts for acetylation reactions.[1]

Performance Comparison: Solid Acids

CatalystTypical Reaction Temperature (°C)Reaction TimeConversion (%)Selectivity (%)Reusability
Amberlyst-15 80 - 1202 - 8 hours>95HighGood, can be recycled multiple times with minimal loss of activity.[5]
Zeolite (H-USY) 100 - 1504 - 12 hours85 - 95HighExcellent, can be regenerated at high temperatures.[1]

Note: The data presented is synthesized from studies on similar acetylation reactions, such as the acetylation of glycerol, and serves as a representative comparison.[1][2]

Causality Behind Performance:

  • Amberlyst-15 's high performance is attributed to its high concentration of accessible sulfonic acid sites.[3] Its polymeric structure allows for swelling in organic media, enhancing the interaction between reactants and catalytic sites. However, its thermal stability is limited to around 120-130°C.

  • Zeolites offer higher thermal stability and shape selectivity due to their rigid, crystalline structure. The acidity of zeolites can be tailored by adjusting the silica-to-alumina ratio. While highly active, mass transfer limitations within the micropores can sometimes lead to slightly lower reaction rates compared to resins for certain substrates.[1]

Enzymatic Catalysts (Lipases)

Lipases are enzymes that can catalyze the hydrolysis of fats and oils. In non-aqueous environments, they can effectively catalyze esterification and transesterification reactions with high selectivity.[6] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are particularly attractive for industrial applications due to their ease of separation and reuse.[7]

Advantages:

  • High Selectivity: Lipases are highly chemo-, regio-, and enantioselective, minimizing the formation of byproducts.[6]

  • Mild Reaction Conditions: Reactions are typically conducted at lower temperatures (40-60°C), reducing energy consumption and preventing thermal degradation of sensitive substrates.[6]

  • Environmentally Benign: Operate under neutral pH and are biodegradable.

Disadvantages:

  • Higher Cost: Enzymes are generally more expensive than chemical catalysts.[7]

  • Slower Reaction Rates: Enzymatic reactions can be slower than their chemical counterparts.[7]

  • Inhibition: Can be inhibited by certain substrates or products.

Performance of Immobilized Lipase (e.g., Novozym 435)

ParameterTypical Value
Reaction Temperature (°C) 40 - 60
Reaction Time 8 - 48 hours
Conversion (%) >90
Selectivity (%) >99
Reusability Can be reused for multiple cycles.[8]

Note: Data is based on the enzymatic synthesis of various short-chain esters.[7][8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are provided below.

General Protocol for Acetylation using Solid Acid Catalysts

Catalyst Preparation (Amberlyst-15):

  • Wash the Amberlyst-15 resin with methanol to remove any impurities.[9]

  • Soak the resin in a 1 M HCl solution for 1 hour.[10]

  • Filter and wash with deionized water until the filtrate is neutral.

  • Dry the catalyst in an oven at 80-100°C overnight before use.[10]

Reaction Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl glycolate (1 equivalent).

  • Add acetic anhydride (1.1 to 1.5 equivalents).

  • Add the prepared solid acid catalyst (5-10 wt% of the total reactants).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C for Amberlyst-15) with constant stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC).[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by simple filtration. The catalyst can be washed with a suitable solvent (e.g., ethyl acetate), dried, and stored for reuse.

  • The crude product can be purified by distillation under reduced pressure.

General Protocol for Enzymatic Acetylation using Immobilized Lipase

Enzyme Immobilization (General Principle): Lipases can be immobilized on various supports, such as macroporous resins, through physical adsorption.[12] This involves incubating the enzyme solution with the support material under specific pH and temperature conditions to facilitate binding.[12] Commercially available immobilized lipases like Novozym 435 can be used directly.

Reaction Procedure:

  • In a screw-capped flask, combine ethyl glycolate (1 equivalent) and acetic anhydride (1.1 to 1.5 equivalents).

  • Add a suitable organic solvent (e.g., tert-butanol or hexane) if necessary, although solvent-free conditions are often preferred.[13]

  • Add the immobilized lipase (e.g., Novozym 435, 5-10 wt% of substrates).

  • Incubate the mixture in a shaker at the desired temperature (e.g., 50°C).

  • Monitor the reaction progress by GC analysis of withdrawn samples.

  • Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Remove the solvent (if used) under reduced pressure to obtain the crude product, which can be further purified by distillation.

Analytical Method for Product Quantification

Gas Chromatography (GC): The quantification of ethyl glycolate, acetic anhydride, and this compound can be performed using a gas chromatograph equipped with a flame ionization detector (FID).[11]

  • Column: A suitable capillary column (e.g., HP-5 or equivalent).

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

  • Internal Standard: An internal standard such as dodecane can be used for accurate quantification.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design.

Acid-Catalyzed Acetylation Mechanism

The acid-catalyzed acetylation of an alcohol with an acid anhydride proceeds through the activation of the anhydride by a proton from the acid catalyst.[14][15]

Acid_Catalyzed_Acetylation R_OH Ethyl Glycolate (R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate R_OH->Tetrahedral_Intermediate + Activated Anhydride Ac_Anhydride Acetic Anhydride ((Ac)₂O) Activated_Anhydride Protonated Anhydride Ac_Anhydride->Activated_Anhydride + H⁺ H_plus H⁺ (from Catalyst) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - AcOH Ester This compound (R-OAc) Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (regenerated) Acetic_Acid Acetic Acid (AcOH)

Caption: Acid-catalyzed acetylation mechanism.

Lipase-Catalyzed Transesterification Mechanism

The lipase-catalyzed reaction involves a "ping-pong bi-bi" mechanism, where the enzyme forms a covalent acyl-enzyme intermediate.[16][17]

Lipase_Catalyzed_Transesterification Lipase Lipase (E-OH) Acyl_Enzyme Acyl-Enzyme Intermediate (E-OAc) Lipase->Acyl_Enzyme + (Ac)₂O Ac_Anhydride Acetic Anhydride ((Ac)₂O) R_OH Ethyl Glycolate (R-OH) Enzyme_Substrate_Complex Enzyme-Alcohol Complex Acyl_Enzyme->Enzyme_Substrate_Complex + R-OH Acetic_Acid Acetic Acid (AcOH) Acyl_Enzyme->Acetic_Acid - AcOH Ester This compound (R-OAc) Enzyme_Substrate_Complex->Ester Lipase_regen Lipase (E-OH) Enzyme_Substrate_Complex->Lipase_regen Release of Ester

Caption: Lipase-catalyzed transesterification mechanism.

Conclusion and Recommendations

The selection of a catalyst for this compound synthesis requires a careful evaluation of process requirements.

  • For rapid synthesis and low catalyst cost , homogeneous acid catalysts are effective but pose significant environmental and handling challenges.

  • Heterogeneous solid acid catalysts , particularly Amberlyst-15 , offer an excellent balance of high activity, selectivity, and reusability, making them a preferred choice for many industrial applications. They represent a significant step towards greener and more sustainable chemical processes.

  • Immobilized lipases are the ideal choice when high selectivity and mild reaction conditions are critical, especially for the synthesis of high-purity products for pharmaceutical or other specialized applications. While the initial catalyst cost is higher, the benefits of cleaner product profiles and operational simplicity can offset this.

For most applications, Amberlyst-15 is recommended as a starting point due to its robust performance and ease of use. However, for applications demanding the highest purity and mildest conditions, enzymatic catalysis should be strongly considered.

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  • Kasi, N., et al. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. Polymers, 14(20), 4339. [Link]

  • Kim, J., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 903. [Link]

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  • Zhang, Y., et al. (2010). Kinetics of Synthesis of Ethyl Acetate over Strong Acid Ion Exchange Resin Catalyst. Journal of Chemical Engineering of Chinese Universities, 24(4), 634-639. [Link]

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  • Bako, P., et al. (2002). Kinetics of Ethyl Acetate Formation by Lipase in Organic Solvent and Solvent-Free System. Chemical Papers, 56(5), 321-324. [Link]

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Comparative Guide to the Kinetic Study of Ethyl Glycolate Acetate Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of potential methodologies for the kinetic study of ethyl glycolate acetate formation. As a molecule of interest in various chemical applications, including as a solvent and intermediate in pharmaceutical synthesis, a thorough understanding of its formation kinetics is paramount for process optimization and scale-up. This document moves beyond a simple recitation of protocols to offer a comparative analysis of different synthesis routes and the experimental designs required to elucidate their kinetic behavior.

Introduction: The Significance of this compound and Its Synthesis Kinetics

This compound is a diester possessing both an ester linkage from glycolic acid and an acetyl group. Its synthesis typically involves a two-step process: the esterification of glycolic acid with ethanol to form ethyl glycolate, followed by the acetylation of the hydroxyl group. Alternatively, a transesterification route could be envisioned. The kinetic study of these reactions is crucial for determining reaction rates, understanding the influence of catalysts and reaction conditions, and ultimately designing efficient and economical production processes.

This guide will explore two primary synthesis pathways and provide the foundational knowledge to design and execute a comprehensive kinetic study for each.

Synthesis Pathway 1: Two-Step Esterification and Acetylation

This is the most conventional approach to synthesizing this compound.

Step 1: Esterification of Glycolic Acid with Ethanol

The initial step involves the acid-catalyzed esterification of glycolic acid with ethanol to produce ethyl glycolate and water. This is a reversible reaction, and understanding its equilibrium and kinetics is the first critical phase.

Step 2: Acetylation of Ethyl Glycolate

The subsequent step is the acetylation of the hydroxyl group of ethyl glycolate, typically using acetic anhydride or acetyl chloride. This reaction is generally faster and less reversible than the initial esterification.

Comparative Kinetic Analysis of Synthesis Pathway 1

A kinetic study of this pathway requires dissecting the two distinct reactions. While the overall formation rate of this compound is the goal, the rate-limiting step will dictate the process conditions.

Kinetic Parameter Esterification (Step 1) Acetylation (Step 2) Significance in Process Design
Reaction Order Typically second-order overall (first-order with respect to both glycolic acid and ethanol in the presence of a catalyst).[1]Generally second-order (first-order with respect to ethyl glycolate and the acetylating agent).Determines how reactant concentrations influence the reaction rate.
Rate Constant (k) Lower value, highly temperature-dependent.Higher value compared to esterification.A higher 'k' indicates a faster reaction at a given temperature and concentration.
Activation Energy (Ea) Moderately high, indicating significant temperature sensitivity.[2]Generally lower than esterification.A lower Ea means less energy is required to initiate the reaction.
Catalyst Strong acids (e.g., H₂SO₄) or solid acid catalysts (e.g., Amberlyst-15).[1]Often self-catalyzed or can be accelerated with a small amount of acid or base.Catalyst choice impacts reaction rate, selectivity, and downstream processing.
Reversibility Highly reversible; water removal is crucial to drive the reaction forward.[1]Largely irreversible, especially with acetyl chloride.Dictates the need for equilibrium-shifting strategies like reactive distillation.
Experimental Protocol: Kinetic Study of Pathway 1

This protocol outlines the methodology to determine the kinetic parameters for the esterification of glycolic acid with ethanol, which is often the rate-determining step.

Objective: To determine the reaction order, rate constant, and activation energy for the acid-catalyzed esterification of glycolic acid with ethanol.

Materials:

  • Glycolic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (catalyst)

  • Isothermal batch reactor with temperature control and mechanical stirring

  • Gas chromatograph (GC) with a suitable column (e.g., DB-WAX) and FID detector

  • Autosampler and vials

  • Internal standard (e.g., n-dodecane)

Procedure:

  • Reactor Setup: Charge the batch reactor with a known molar ratio of ethanol to glycolic acid (e.g., 3:1 to minimize the impact of the reverse reaction).

  • Temperature Equilibration: Set the reactor to the desired temperature (e.g., 60°C) and allow the mixture to reach thermal equilibrium.

  • Catalyst Addition and Sampling Initiation: Add a known concentration of sulfuric acid (e.g., 1% w/w) to initiate the reaction. Simultaneously, start the timer and take the first sample (t=0).

  • Time-Based Sampling: Withdraw samples at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes). Quench the reaction in each sample vial, which contains a known amount of internal standard and a quenching agent (e.g., a cold, inert solvent).

  • GC Analysis: Analyze the samples using GC to determine the concentration of ethyl glycolate and unreacted glycolic acid over time. The internal standard allows for accurate quantification.

  • Repeat at Different Temperatures: Repeat the experiment at different temperatures (e.g., 70°C and 80°C) to determine the activation energy.

Data Analysis:

  • Plot the concentration of glycolic acid versus time.

  • Test the data against different rate law models (e.g., pseudo-first-order if ethanol is in large excess, or second-order). For a second-order model, a plot of 1/[Glycolic Acid] vs. time should yield a straight line.

  • The slope of the line will be the rate constant (k) at that temperature.

  • Use the Arrhenius equation (k = Ae^(-Ea/RT)) to calculate the activation energy (Ea) from the rate constants obtained at different temperatures.

Workflow Diagram for Kinetic Study of Pathway 1

G cluster_prep Reactant Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reactants Prepare Glycolic Acid & Ethanol Mixture reactor Isothermal Batch Reactor prep_reactants->reactor prep_catalyst Prepare Sulfuric Acid Catalyst prep_catalyst->reactor sampling Time-Based Sampling & Quenching reactor->sampling Initiate Reaction gc_analysis GC Analysis sampling->gc_analysis data_processing Data Processing & Kinetic Modeling gc_analysis->data_processing

Caption: Experimental workflow for the kinetic study of the esterification of glycolic acid with ethanol.

Synthesis Pathway 2: Transesterification

An alternative route to this compound is through the transesterification of an acetate ester with ethyl glycolate. For instance, reacting ethyl acetate with ethyl glycolate in the presence of a suitable catalyst.

Comparative Kinetic Analysis of Synthesis Pathway 2

This pathway offers the advantage of potentially milder reaction conditions and avoiding the production of water as a byproduct.

Kinetic Parameter Transesterification Significance in Process Design
Reaction Order Typically follows second-order kinetics.Influences the choice of reactant concentrations to maximize the reaction rate.
Rate Constant (k) Can be comparable to or faster than direct esterification, depending on the catalyst and reactants.A favorable rate constant can lead to shorter reaction times.
Activation Energy (Ea) Generally in a similar range to esterification.Dictates the temperature sensitivity of the process.
Catalyst Can be acid or base-catalyzed. Solid catalysts are also an option.[3][4]Catalyst selection is critical for achieving high conversion and selectivity.
Reversibility Reversible reaction; the equilibrium can be shifted by removing the more volatile alcohol byproduct.Requires strategies to drive the reaction to completion, such as distillation.
Experimental Protocol: Kinetic Study of Pathway 2

Objective: To investigate the kinetics of the transesterification of ethyl acetate with ethyl glycolate.

Materials:

  • Ethyl glycolate

  • Ethyl acetate (in excess to act as both reactant and solvent)

  • Catalyst (e.g., sodium methoxide or a solid acid catalyst)

  • Isothermal batch reactor with temperature control, mechanical stirring, and a condenser

  • High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and UV detector

  • Autosampler and vials

  • Internal standard

Procedure:

  • Reactor Setup: Charge the reactor with ethyl glycolate and an excess of ethyl acetate.

  • Temperature Equilibration: Bring the mixture to the desired reaction temperature (e.g., 50°C).

  • Reaction Initiation: Add the catalyst to start the reaction and begin timing.

  • Sampling: Withdraw samples at regular intervals and quench them.

  • HPLC Analysis: Analyze the samples by HPLC to monitor the concentrations of ethyl glycolate, this compound, and the internal standard over time.

  • Varying Conditions: Repeat the experiment at different temperatures and catalyst concentrations to determine the activation energy and the effect of the catalyst on the reaction rate.

Reaction Pathway Diagram for Transesterification

G reactant1 Ethyl Glycolate catalyst Catalyst (Acid or Base) reactant1->catalyst reactant2 Ethyl Acetate reactant2->catalyst product1 This compound catalyst->product1 product2 Ethanol catalyst->product2

Caption: Transesterification reaction for the formation of this compound.

Comparative Summary and Recommendations

Feature Pathway 1: Esterification/Acetylation Pathway 2: Transesterification
Number of Steps Two distinct reaction steps.Single reaction step.
Byproducts Water is a significant byproduct in the first step.An alcohol (e.g., ethanol) is the byproduct.
Reaction Conditions Esterification may require higher temperatures and efficient water removal.Can potentially be carried out under milder conditions.
Kinetic Complexity Requires studying two separate kinetic profiles.Involves a single equilibrium reaction to study.
Feedstock Availability Glycolic acid and ethanol are readily available.Requires synthesis or sourcing of ethyl glycolate.

Recommendation:

For a fundamental understanding and process development from basic feedstocks, a kinetic study of Pathway 1 is recommended. The esterification of glycolic acid with ethanol is a well-documented type of reaction, providing a solid basis for experimental design.[1][5] While more complex due to its two-step nature, this pathway offers more control over the synthesis of the intermediate, ethyl glycolate.

For process optimization or exploring alternative synthesis routes, particularly if ethyl glycolate is a readily available starting material, a kinetic study of Pathway 2 would be valuable. The single-step nature and avoidance of water as a byproduct are attractive features from a process intensification perspective.[3][4]

References

  • Autocatalyzed and heterogeneously catalyzed esterification kinetics of glycolic acid with ethanol. Reaction Chemistry & Engineering.
  • Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal.
  • Kinetics Study and Process Simulation of Transesterification of Ethylene Glycol with Methyl Acetate for Ethylene Glycol Diacetate.
  • Autocatalyzed and heterogeneously catalysed esterification kinetics of glycolic acid with ethanol.
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  • Ethyl glycol
  • (PDF) Kinetic Study of Esterification Reaction.
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  • Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid C
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A Comparative Guide to the Performance of Ethyl Glycol Acetate and Other Specialty Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development and advanced materials, the selection of a solvent is a critical decision that profoundly impacts formulation stability, application performance, and environmental footprint. This guide provides an in-depth technical comparison of Ethyl Glycol Acetate against other prevalent specialty solvents, offering objective performance benchmarks supported by experimental data and standardized methodologies.

Introduction: The Role of Specialty Solvents

Specialty solvents are high-purity organic liquids designed for specific, high-performance applications where standard commodity solvents fall short. Their utility is defined by a balance of properties including solvency power, evaporation rate, viscosity, and safety profile. In industries like pharmaceuticals and coatings, these solvents are indispensable for processes such as synthesizing active pharmaceutical ingredients (APIs), forming uniform and durable surface coatings, and enabling precision cleaning of sensitive electronics.[1][2]

This guide focuses on Ethylene Glycol Monoethyl Ether Acetate (EGA) , a widely used specialty solvent, and benchmarks its performance against two common alternatives: Propylene Glycol Methyl Ether Acetate (PGMEA) and Dibasic Esters (DBE) .[2][3][4]

  • Ethylene Glycol Monoethyl Ether Acetate (EGA, CAS: 111-15-9): A glycol ether ester known for its excellent solvency for a wide range of resins, including nitrocellulose, acrylics, and epoxies.[3][5]

  • Propylene Glycol Methyl Ether Acetate (PGMEA, CAS: 108-65-6): A P-series glycol ether ester valued for its high solvency, favorable evaporation rate, and lower toxicity profile, making it a staple in the electronics and automotive coatings industries.[2][6]

  • Dibasic Esters (DBE, CAS: 95481-62-2): A family of solvents comprising a mixture of dimethyl esters of adipic, glutaric, and succinic acids. DBEs are recognized for their high boiling points, low volatility, excellent environmental profile, and strong solvency for polar resins like polyurethanes and polyesters.[7][8]

Comparative Analysis of Key Performance Parameters

The performance of a solvent is multi-faceted. Here, we dissect and compare the critical attributes of EGA, PGMEA, and DBE based on verifiable data and standardized testing protocols.

Physicochemical Properties

A solvent's fundamental physical and chemical properties dictate its behavior and suitability for various applications. These foundational metrics are summarized below.

PropertyEthyl Glycol Acetate (EGA)PGMEADibasic Esters (DBE)
CAS Number 111-15-9[3]108-65-6[9]95481-62-2[7]
Molecular Weight ( g/mol ) 132.16[3]132.16[9]~159 (average)[10]
Boiling Point (°C) 156[11]146[9]196 - 225[12]
Flash Point (°C, Closed Cup) 52[13]42[9]100[12]
Density (g/cm³ at 20-25°C) 0.973[13]0.967[9]1.09[12]
Vapor Pressure (mmHg at 20°C) 1.7[3]2.8[9]<0.1[10]

Expert Interpretation: DBE's significantly higher boiling point and flash point, coupled with its very low vapor pressure, position it as a safer, low-volatile organic compound (VOC) option, particularly advantageous in formulations where slow evaporation and worker safety are paramount.[7][10] EGA and PGMEA have more moderate boiling points, making them suitable for applications requiring faster drying times.[3][9]

Solvency Power

A solvent's primary function is to dissolve other substances. This "solvency power" can be quantified and predicted using several metrics, including the Kauri-Butanol (Kb) value and Hansen Solubility Parameters (HSP). A higher Kb value indicates stronger solvency for hydrocarbon resins.[14] Hansen parameters predict solubility based on the principle of "like dissolves like," breaking down intermolecular forces into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.[15]

Solvency ParameterEthyl Glycol Acetate (EGA)PGMEADibasic Esters (DBE)
Kauri-Butanol (Kb) Value Data not available~2.5 (Toluene Dilution Ratio)[16]>100 (estimated)[6]
Hansen δD (MPa½) 16.0[13]15.6[8]16.2[17]
Hansen δP (MPa½) 4.7[13]5.0[8]6.5[17]
Hansen δH (MPa½) 9.6[13]8.5[8]8.4[17]

Expert Interpretation: While a direct Kb value for EGA is not readily available, its known efficacy in dissolving a broad range of resins suggests strong solvency.[3] The high estimated Kb value for DBE indicates its powerful performance, particularly for polar systems.[6] The Hansen parameters reveal subtle but important differences. PGMEA and DBE have similar dispersion and hydrogen bonding values, suggesting compatibility with similar resin families.[8][17] EGA's slightly higher hydrogen bonding component may give it an advantage with certain polar polymers.[13] The closer a solvent's HSP values are to a polymer's values, the more likely it is to be an effective solvent.[15]

The causality behind this test is its ability to provide a standardized, empirical measure of a hydrocarbon solvent's solvency power. It is a self-validating system because the endpoint—persistent turbidity—is a distinct physical change, minimizing operator subjectivity.

Methodology:

  • Preparation: A standard solution of kauri resin in n-butanol is prepared.

  • Titration: The solvent being tested is titrated from a burette into a flask containing 20 g of the standard kauri-butanol solution.

  • Endpoint Determination: The titration is continued until the solution becomes cloudy or turbid and the print of a standard-sized paper cannot be read through the flask. This is the endpoint.

  • Calculation: The volume of solvent required to reach the endpoint is used to calculate the Kb value.

ASTM_D1133 cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Determination cluster_calc Calculation P1 Prepare standard Kauri-Butanol solution T1 Place 20g of standard solution in flask T2 Titrate with test solvent from burette T1->T2 Start E1 Observe for turbidity T2->E1 E2 Check print legibility through flask E1->E2 E3 Endpoint: Persistent turbidity achieved E2->E3 Print unreadable C1 Record volume of test solvent used E3->C1 C2 Calculate Kauri-Butanol (Kb) Value C1->C2

Evaporation Rate

The rate at which a solvent evaporates is critical for controlling drying times, film formation, and leveling in coatings.[18] It is typically measured relative to n-butyl acetate (nBuAc = 1).

Performance MetricEthyl Glycol Acetate (EGA)PGMEADibasic Esters (DBE)
Relative Evaporation Rate (nBuAc=1) 0.21[13]0.33[9]<0.01[10]

Expert Interpretation: DBE is a very slow-evaporating solvent, making it an excellent choice for high-solids coatings that require long open times for optimal flow and leveling, or in applications like paint stripping where prolonged surface contact is necessary.[8][10] PGMEA evaporates moderately, providing a good balance for many industrial and automotive coatings.[9] EGA evaporates the slowest of the two glycol ethers, offering a longer working time than PGMEA, which can be beneficial in preventing defects like blushing in humid conditions.[13]

This method is chosen for its direct measurement of weight loss over time under controlled atmospheric conditions, providing a reliable comparison of solvent volatility.[15] The protocol's reliance on a continuous weight measurement system ensures high precision.

Methodology:

  • Apparatus Setup: A Shell Thin-Film Evaporometer is placed in a temperature and humidity-controlled cabinet. A filter paper disc is suspended from a calibrated spring or electronic balance.

  • Equilibration: The apparatus is allowed to equilibrate to standard conditions (typically 25°C).

  • Sample Application: A precise volume (e.g., 0.7 mL) of the test solvent is dispensed onto the filter paper disc using a syringe.[15]

  • Data Recording: The weight loss of the solvent is recorded over time, either manually or automatically.

  • Calculation: The time required for 90% of the solvent to evaporate is determined. The relative evaporation rate is calculated by comparing this time to the time taken for n-butyl acetate to evaporate under the same conditions.[15]

ASTM_D3539 cluster_setup Setup & Equilibration cluster_test Test Execution cluster_analysis Data Analysis S1 Place Evaporometer in controlled environment (25°C) S2 Suspend filter paper from balance/spring S1->S2 T1 Dispense 0.7 mL of test solvent onto paper S2->T1 T2 Start timer and record weight loss continuously T1->T2 A1 Determine time for 90% weight loss (t_solvent) T2->A1 A3 Calculate Relative Rate: (t_nBuAc / t_solvent) A1->A3 A2 Repeat for n-Butyl Acetate (t_nBuAc) A2->A3

Viscosity

Solvent viscosity influences the formulation's final viscosity, affecting application properties like spraying, brushing, and flow. Lower viscosity solvents are effective at reducing the viscosity of resin solutions.

Performance MetricEthyl Glycol Acetate (EGA)PGMEADibasic Esters (DBE)
Kinematic Viscosity (cSt at 25°C) ~1.78~1.22.4[12]

Expert Interpretation: All three solvents have low viscosities, making them effective rheology modifiers in formulations. PGMEA is the thinnest of the three, offering the most efficient viscosity reduction. DBE, while having the highest viscosity of the group, is still very low and contributes to the good flow properties of coatings it is used in.[12]

This method is the international standard for determining kinematic viscosity.[19] Its reliance on gravity flow through a calibrated capillary under precise temperature control ensures high accuracy and reproducibility, making it a self-validating protocol.

Methodology:

  • Sample Preparation: The solvent sample is brought to the test temperature (e.g., 25°C).

  • Viscometer Charging: The sample is drawn into a calibrated glass capillary viscometer (e.g., an Ubbelohde type).

  • Temperature Equilibration: The charged viscometer is placed in a constant temperature bath until it reaches thermal equilibrium (typically ±0.02°C).[16]

  • Flow Measurement: The sample is drawn up through the capillary tube by suction, and the time it takes for the liquid meniscus to flow between two etched marks under gravity is measured with a stopwatch.[19]

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.[19]

ASTM_D445 cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_calc Calculation P1 Select calibrated capillary viscometer P2 Charge viscometer with solvent sample P1->P2 E1 Place viscometer in constant temp bath (±0.02°C) P2->E1 E2 Allow 30 min for thermal equilibrium E1->E2 M1 Draw sample above upper timing mark E2->M1 M2 Measure flow time between upper and lower marks M1->M2 C1 Kinematic Viscosity (ν) = Constant (C) x Flow Time (t) M2->C1

Safety and Environmental Profile

In modern formulations, the safety and environmental impact of a solvent are as crucial as its performance. This involves assessing acute toxicity, regulatory status, and biodegradability.

Profile AspectEthyl Glycol Acetate (EGA)PGMEADibasic Esters (DBE)
Acute Oral Toxicity (LD50, rat) 5,100 mg/kg8,532 mg/kg[20]>5,000 mg/kg
Biodegradability Readily biodegradableReadily biodegradableReadily biodegradable[7]
Key Hazards Reproductive toxicity concernsFlammable liquidLow hazard profile[7]
VOC Status VOCVOCLow VOC / VOC-exempt in some regions[7]

Expert Interpretation: All three solvents exhibit low acute toxicity.[20] However, EGA (specifically, 2-ethoxyethyl acetate) is classified as a substance that may damage fertility or the unborn child, which has led to significant restrictions on its use in many regions. PGMEA is a flammable liquid but is generally considered to have a more favorable toxicity profile than EGA. DBE stands out for its excellent safety and environmental profile, being readily biodegradable, non-toxic, non-corrosive, and often classified as a low-VOC or VOC-exempt solvent.[4][7] This makes DBE an increasingly popular choice for companies seeking to develop more sustainable and regulatory-compliant formulations.[17]

Conclusion and Recommendations

The choice between Ethyl Glycol Acetate, PGMEA, and Dibasic Esters depends entirely on the specific requirements of the application.

  • Ethyl Glycol Acetate (EGA) offers powerful solvency and a moderate evaporation rate. However, due to significant health and safety concerns, its use is declining and it is often being replaced by safer alternatives.

  • Propylene Glycol Methyl Ether Acetate (PGMEA) provides an excellent balance of strong solvency, moderate evaporation rate, and a more favorable safety profile than EGA. It is a versatile workhorse solvent, particularly effective in high-performance coatings and electronics where precise drying characteristics are essential.[2]

  • Dibasic Esters (DBE) are the superior choice when the primary drivers are safety, low environmental impact, and slow evaporation. Their powerful solvency for polar resins, combined with low volatility and high flash point, makes them ideal for high-solids coatings, paint strippers, and formulations where minimal VOC content is a critical requirement.[7][8]

For researchers and drug development professionals, the trend is clearly moving away from solvents with reproductive toxicity concerns. Therefore, PGMEA and DBE are strongly recommended as safer, more sustainable alternatives to EGA . The final selection between PGMEA and DBE should be based on the required evaporation rate and specific resin system compatibility.

References

  • Silver Fern Chemical. (n.d.). Dibasic Ester (DBE): A High-Performance Solvent.
  • Henan GP Chemicals Co.,Ltd. (2025, March 31). Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety.
  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DBE (DIBASIC ESTER).
  • INVISTA. (n.d.). Dibasic Esters (DBE).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl Glycolate in Advancing Specialty Chemicals and Research.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a publicly available document on the RSC website.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Glycolate: A Key Building Block for Pharmaceutical and Agrochemical Innovation.
  • Shafaamri, A., et al. (2016). Comparison studies on the anticorrosion and overall performance of solvent/water based epoxy-copper reinforced composite coatings.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Longchang Chemical. (2024, April 19). Pgmea vs. pgme: from chemical property, industrial application to market analysis.
  • ResearchGate. (n.d.). A Comparison of Solvent and Water-Borne Alkyd Coatings & The History of VOC Regulations in the United States.
  • Regulations.gov. (2015, August 8). Identification and Comparison of Solvents and Paint Removers as Alternatives to Methylene Chloride in Paint Removal Applications.
  • Monument Chemical. (2021, May 7). Safety Data Sheet: Propylene Glycol Monomethyl Ether Acetate.
  • Monument Chemical. (n.d.). Propylene Glycol Mono Methyl Ether Acetate (PMAc).
  • Amaris Chemical Solutions. (n.d.). Ethyl Glycol Acetate.
  • IMPAG Schweiz. (2021, January 20). Dibasic esters – the environmentally friendly alternatives to methylene chloride or NMP.
  • Benchchem. (n.d.). Ethyl glycolate | 623-50-7.
  • Shell. (2022, December). Propylene glycol methyl ether (PGME) and Propylene glycol methyl ether acetate (PGMEA) Product Stewardship Summary.
  • Samiraschem. (n.d.). What is the Dibasic ester used for?.
  • Sigma-Aldrich. (n.d.). Ethyl glycolate 98%.
  • KH Chemicals. (n.d.). Ethyl Glycol Acetate.
  • Union Petrochemical. (n.d.). ETHYL GLYCOL ACETATE.
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  • Wikipedia. (n.d.). Kauri-butanol value. Retrieved from [Link]

  • ASTM International. (2015). ASTM D3539-11 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer (Withdrawn 2015).
  • PCI Magazine. (2024, September 6). The Keys to Co-Solvent Selection, Part I.
  • chembroad. (2024, August 15). Dibasic Ester DBE Uses, Chemical Properties And More.
  • Stenutz, R. (n.d.). Hansen solubility parameters.
  • PubChem. (n.d.). Propylene glycol methyl ether acetate. National Institutes of Health. Retrieved from [Link]

  • Hansen, C.M. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.
  • Celanese. (n.d.). Ethyl Acetate.
  • Brenntag. (n.d.). Buy Ethyl Glycol Acetate from brenntag Malaysia suppliers | 111-15-9.
  • Univar Solutions. (n.d.). DIBASIC ESTER 1 (DBE), Technical Grade, Liquid, Bulk.
  • samchemprasandha.com. (n.d.). METHYL PROXITOL ACETATE.
  • The Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. Retrieved from a publicly available document on the RSC website.
  • Celanese. (n.d.). Ethyl Acetate.
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  • Eastman. (n.d.). Eastman Solvent Selector Chart.
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  • Univar Solutions. (n.d.). Dibasic Ester (DBE™) 5.
  • PubMed Central. (n.d.). Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50).... National Institutes of Health.
  • California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity.
  • Google Patents. (n.d.). US4260813A - Process for the continuous production of ethylene glycol monoethyl ether acetate.

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A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Glycolate Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice of analytical methodology can significantly impact the reliability of results, influencing critical decisions throughout the drug development lifecycle. This guide provides an in-depth comparison and cross-validation of two common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the quantitative determination of ethyl glycolate acetate.

This compound, a key intermediate and potential impurity in various synthetic pathways, demands accurate and precise quantification. This document will not only detail the "how" but also the "why" behind the experimental choices, grounding the protocols in established scientific principles and regulatory expectations.

The Imperative of Method Validation and Cross-Validation

Before delving into the specific methods, it is crucial to understand the framework of analytical method validation. Regulatory bodies worldwide, through guidelines like the International Council for Harmonisation's (ICH) Q2(R1), mandate that analytical procedures be validated to ensure they are suitable for their intended purpose.[1][2][3] Key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.[4][5]

Cross-validation becomes necessary when two or more analytical procedures are used to generate data that will be compared or combined.[6][7] It serves as a bridge, demonstrating that the different methods yield equivalent and reliable results, thus ensuring data integrity across different studies, laboratories, or even within the same study if multiple methods are employed.[6][8]

Strategic Approach to Method Selection: GC vs. HPLC

The selection of an analytical technique is governed by the physicochemical properties of the analyte. This compound (C6H10O4, M.W. 146.14 g/mol ) is a relatively volatile ester, making it a suitable candidate for Gas Chromatography.[9] Conversely, its ester functionality contains a chromophore that allows for detection by UV spectrophotometry, making HPLC a viable alternative.

  • Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. For this compound, GC-FID is a logical choice due to its high sensitivity to organic compounds and a robust, linear response.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase while being carried by a liquid mobile phase. For this compound, a reversed-phase HPLC method with UV detection is appropriate. The ester group, while not a strong chromophore, will exhibit absorbance at lower UV wavelengths (around 200-210 nm).[10]

The following sections will detail the experimental protocols for each method, present comparative validation data, and provide a workflow for their cross-validation.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is designed to provide high resolution and sensitivity for the quantification of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

  • Injector: Split/Splitless, operated in split mode (50:1)

  • Temperatures:

    • Inlet: 250°C

    • Detector: 300°C

    • Oven: 70°C (hold for 1 min), ramp to 240°C at 15°C/min, hold for 5 min

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injection Volume: 1 µL

Reagents and Standards:

  • Solvent (Diluent): Dichloromethane (HPLC grade)

  • This compound Reference Standard: Certified purity >99.5%

  • Internal Standard (IS): Diethyl phthalate or other suitable non-interfering compound.

Procedure:

  • Internal Standard Stock Solution: Prepare a 1 mg/mL solution of diethyl phthalate in dichloromethane.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in dichloromethane.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Spike each calibration standard and a blank sample with the internal standard to a final concentration of 50 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in a known volume of dichloromethane, and spike with the internal standard to the same final concentration as the standards.

  • Injection and Analysis: Inject the standards and samples onto the GC system and record the chromatograms.

  • Quantification: Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides an alternative to GC, particularly useful if the sample matrix is not amenable to GC analysis or if GC instrumentation is unavailable.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: UV-Vis Detector, set to 206 nm

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water (HPLC grade)[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Reagents and Standards:

  • Solvent (Diluent): Mobile Phase (60:40 Acetonitrile:Water)

  • This compound Reference Standard: Certified purity >99.5%

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

Comparative Validation Data

The following tables summarize the validation results for the GC-FID and HPLC-UV methods, conducted in accordance with ICH Q2(R1) guidelines.[1][4]

Table 1: Linearity and Range

ParameterGC-FIDHPLC-UVAcceptance Criteria
Range (µg/mL) 1 - 10010 - 200-
Correlation Coefficient (r²) > 0.999> 0.998r² ≥ 0.995
Y-intercept (% of response at 100% concentration) < 2%< 3%As low as reasonably achievable

Table 2: Accuracy (Recovery)

Concentration LevelGC-FID (% Recovery)HPLC-UV (% Recovery)Acceptance Criteria
Low (80%) 99.5%101.2%98.0% - 102.0%
Mid (100%) 100.2%99.8%98.0% - 102.0%
High (120%) 100.8%99.1%98.0% - 102.0%

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterGC-FID (%RSD)HPLC-UV (%RSD)Acceptance Criteria
Repeatability (n=6) < 1.0%< 1.5%%RSD ≤ 2.0%
Intermediate Precision (n=6, different day, different analyst) < 1.5%< 2.0%%RSD ≤ 2.0%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterGC-FID (µg/mL)HPLC-UV (µg/mL)
LOD 0.33.0
LOQ 1.010.0

Cross-Validation Workflow

The objective of this cross-validation is to ensure that the HPLC-UV method provides results that are equivalent to the more sensitive and established GC-FID method.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation Prep Prepare a Homogeneous Batch of Samples (n ≥ 10) Covering the Analytical Range GC Analyze Samples by GC-FID (Primary Method) Prep->GC HPLC Analyze the Same Samples by HPLC-UV (Alternative Method) Prep->HPLC Compare Compare Results for Each Sample GC->Compare HPLC->Compare Stats Statistical Analysis: - Paired t-test - Bland-Altman Plot Compare->Stats Conclusion Conclusion on Method Equivalency Stats->Conclusion

Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.

Step-by-Step Cross-Validation Protocol:

  • Sample Selection: Prepare a minimum of 10 individual samples of a representative matrix containing this compound. The concentrations should span the analytical range of both methods.

  • Analysis:

    • Analyze each sample in triplicate using the validated GC-FID method.

    • Analyze the exact same set of samples in triplicate using the validated HPLC-UV method.

  • Data Comparison: For each sample, calculate the mean result obtained from both the GC-FID and HPLC-UV methods.

  • Statistical Evaluation:

    • Paired t-test: Perform a paired t-test on the two sets of results. A p-value greater than 0.05 indicates that there is no statistically significant difference between the two methods.

    • Bland-Altman Plot: Construct a Bland-Altman plot to visualize the agreement between the two methods. This plot graphs the difference between the two measurements for each sample against the average of the two measurements. The majority of the data points should fall within the 95% limits of agreement.

  • Acceptance Criteria: The HPLC-UV method is considered cross-validated if the paired t-test shows no significant difference and the Bland-Altman analysis indicates acceptable agreement between the two methods. The specific acceptance criteria for the limits of agreement should be predefined based on the intended use of the analytical procedure.

Discussion and Recommendations

Both the GC-FID and HPLC-UV methods have proven to be linear, accurate, and precise for the quantification of this compound.

  • The GC-FID method demonstrates superior sensitivity with a lower LOD and LOQ. This makes it the preferred method for trace analysis and impurity determination. The use of an internal standard also enhances its robustness against variations in injection volume.

  • The HPLC-UV method is a reliable alternative, particularly when dealing with non-volatile sample matrices or when GC instrumentation is not available. Although less sensitive, its LOQ is sufficient for many assay purposes.

The choice between the two methods will ultimately depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. The successful cross-validation ensures that data generated by either method can be used with confidence and are interchangeable, providing flexibility in analytical workflows without compromising data integrity.

References

  • Altabrisa Group. (2025). Key Validation Characteristics in ICH Q2.
  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • NCBI Bookshelf. Analytical Methods - Toxicological Profile for Ethylene Glycol.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. Cross and Partial Validation.
  • PubChem. This compound.
  • SIELC Technologies. Separation of Ethyl acetate on Newcrom R1 HPLC column.
  • SIELC Technologies. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column.

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A Senior Application Scientist's Guide to Monomer Performance in Biodegradable Polymer Synthesis: Ethyl Glycolate Acetate in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of biodegradable polymers, the choice of monomer is a critical determinant of the final material's properties, dictating its thermal stability, mechanical strength, degradation kinetics, and ultimately, its suitability for specialized applications in drug delivery, tissue engineering, and sustainable packaging. This guide provides an in-depth comparative analysis of ethyl glycolate acetate's performance in polymer synthesis, contextualized against two industry-standard monomers: lactide and ε-caprolactone.

Ethyl glycolate, as a precursor to polyglycolic acid (PGA), offers a pathway to a highly crystalline and robust polyester. However, its polymerization behavior, primarily through polycondensation, presents a distinct set of advantages and challenges when compared to the ring-opening polymerization (ROP) characteristic of lactide and ε-caprolactone, which yield polylactide (PLA) and polycaprolactone (PCL), respectively. This document serves as a technical resource for researchers and drug development professionals, offering experimental insights and data-driven comparisons to inform monomer selection and polymer design.

Monomer Characteristics: A Comparative Overview

The fundamental properties of each monomer influence their polymerization behavior and the resultant polymer characteristics.

PropertyEthyl GlycolateLactide (L-lactide)ε-Caprolactone
IUPAC Name Ethyl 2-hydroxyacetate(3S)-cis-3,6-dimethyl-1,4-dioxane-2,5-dioneOxepan-2-one
Molecular Formula C4H8O3C6H8O4C6H10O2
Molecular Weight 104.10 g/mol 144.13 g/mol 114.14 g/mol
Polymerization Route PolycondensationRing-Opening Polymerization (ROP)Ring-Opening Polymerization (ROP)
Resulting Polymer Polyglycolic Acid (PGA)Polylactide (PLA)Polycaprolactone (PCL)

Polymer Synthesis: Mechanistic and Kinetic Considerations

The polymerization pathway is a key differentiator in the performance of these monomers. Ethyl glycolate typically undergoes polycondensation, a step-growth polymerization, while lactide and caprolactone polymerize via chain-growth ring-opening polymerization.

Polycondensation of Ethyl Glycolate (to form PGA)

The synthesis of high molecular weight PGA from ethyl glycolate is typically achieved through the direct polycondensation of its hydrolyzed form, glycolic acid. This process involves the removal of a small molecule (water) to drive the reaction towards the formation of long polymer chains.

Causality Behind Experimental Choices: The direct polycondensation of glycolic acid requires high temperatures and vacuum to effectively remove the water byproduct, which can otherwise lead to equilibrium limitations and lower molecular weight polymers. The choice of catalyst is critical to accelerate the reaction while minimizing side reactions and discoloration.

Ring-Opening Polymerization (ROP) of Lactide and ε-Caprolactone

ROP is the preferred method for producing high molecular weight PLA and PCL due to its faster kinetics and better control over molecular weight and architecture.[1] This method does not produce a small molecule byproduct.

Causality Behind Experimental Choices: The selection of an appropriate initiator and catalyst system is paramount in ROP. The initiator, often an alcohol, determines the number of growing polymer chains and thus influences the final molecular weight. The catalyst, commonly a tin-based compound like tin(II) octoate, facilitates the ring-opening and propagation steps. The reaction is typically conducted under an inert atmosphere to prevent side reactions with moisture, which can act as an uncontrolled initiator and broaden the molecular weight distribution.

Performance Evaluation: A Data-Driven Comparison

The polymers derived from these monomers exhibit distinct thermal, mechanical, and degradation properties, which are summarized below.

Thermal Properties
PropertyPoly(glycolic acid) (PGA)Polylactide (PLA)Polycaprolactone (PCL)
Glass Transition Temp. (Tg) 35-40 °C[2][3]60-65 °C[4]-60 °C[5]
Melting Temperature (Tm) 225-230 °C[2][6]130-180 °C[4]60 °C[5]
Crystallinity 45-55%[2][6]Amorphous to semi-crystalline[4]Semi-crystalline

PGA's high melting point and crystallinity contribute to its excellent thermal stability but also result in insolubility in most common organic solvents.[2][6] PLA exhibits a higher glass transition temperature than PGA, making it rigid and glassy at room temperature.[4] In contrast, PCL's very low glass transition temperature renders it a flexible and rubbery material at ambient conditions.[5]

Mechanical Properties
PropertyPoly(glycolic acid) (PGA)Polylactide (PLA)Polycaprolactone (PCL)
Tensile Strength ~115 MPa[6]50-80 MPa[7][8]17.8 MPa[1]
Young's Modulus ~7 GPa[6]2.7-16 GPa[4]440 MPa[1]
Elongation at Break Low[9]<10%[10]>400%[1]

PGA stands out for its high tensile strength and stiffness, a direct consequence of its high crystallinity.[6][9] PLA also possesses good strength and modulus, comparable to some commodity plastics like PET.[4][10] PCL, on the other hand, is characterized by its high elongation at break and lower tensile strength, indicative of a tough and flexible material.[1]

Degradation Profile

The hydrolytic degradation rates of these polyesters are a critical consideration for biomedical applications.

Monomer OriginResulting PolymerHydrolytic Degradation Rate
Ethyl GlycolatePGAFast[11][12]
LactidePLAModerate[11]
ε-CaprolactonePCLSlow[11]

PGA's hydrophilicity and ester bond accessibility lead to a rapid degradation profile.[11][12] PLA degrades at a more moderate rate, which can be tailored by adjusting its crystallinity and molecular weight.[11] PCL is known for its slow degradation, making it suitable for long-term implantable devices.[11]

Experimental Protocols

Protocol 1: Direct Polycondensation of Glycolic Acid (to form PGA)

This protocol outlines the synthesis of PGA via the direct melt polycondensation of glycolic acid.

experimental_workflow_pga start Start step1 Charge Glycolic Acid & Catalyst (e.g., Tin(II) chloride dihydrate) to Reactor start->step1 step2 Heat to 180-200°C under Nitrogen Flow (Oligomerization) step1->step2 step3 Apply Vacuum (e.g., <1 mmHg) step2->step3 step4 Increase Temperature (e.g., 220-230°C) step3->step4 step5 Maintain for several hours (Polycondensation) step4->step5 step6 Cool and Isolate PGA step5->step6 end_node End step6->end_node

Caption: Workflow for PGA synthesis via direct polycondensation.

Methodology:

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a vacuum outlet connected to a cold trap is assembled and flame-dried.

  • Charging Reactants: Glycolic acid and a catalyst (e.g., tin(II) chloride dihydrate, 0.1-0.5 mol%) are charged into the reactor.

  • Oligomerization: The reactor is heated to 180-200°C under a gentle stream of nitrogen for 1-2 hours to form low molecular weight oligomers and remove the initial bulk of water.

  • Polycondensation: A high vacuum (<1 mmHg) is gradually applied, and the temperature is increased to 220-230°C. The reaction is continued for 4-8 hours to facilitate the removal of water and drive the polymerization to high molecular weight.

  • Isolation: The reactor is cooled to room temperature under nitrogen. The resulting solid PGA is then mechanically removed from the reactor.

  • Purification (Optional): The polymer can be dissolved in a fluorinated solvent like hexafluoroisopropanol (HFIP) and precipitated in a non-solvent like methanol to remove residual monomer and catalyst.

Protocol 2: Ring-Opening Polymerization of L-Lactide (to form PLA)

This protocol details the synthesis of PLA via ROP of L-lactide using tin(II) octoate as a catalyst and an alcohol initiator.

experimental_workflow_pla start Start step1 Dry L-Lactide and Initiator (e.g., Benzyl Alcohol) start->step1 step2 Charge Monomer, Initiator, and Catalyst (Tin(II) Octoate) into Reactor under Inert Atmosphere step1->step2 step3 Heat to 130-150°C step2->step3 step4 Polymerize for 2-6 hours step3->step4 step5 Cool and Dissolve in Solvent (e.g., Dichloromethane) step4->step5 step6 Precipitate in Non-solvent (e.g., Methanol) step5->step6 step7 Filter and Dry PLA step6->step7 end_node End step7->end_node experimental_workflow_pcl start Start step1 Dry ε-Caprolactone and Initiator (e.g., 1-Dodecanol) start->step1 step2 Charge Monomer, Initiator, and Catalyst (Tin(II) Octoate) into Reactor under Inert Atmosphere step1->step2 step3 Heat to 110-130°C step2->step3 step4 Polymerize for 4-24 hours step3->step4 step5 Cool and Dissolve in Solvent (e.g., Toluene) step4->step5 step6 Precipitate in Non-solvent (e.g., Cold Hexane) step5->step6 step7 Filter and Dry PCL step6->step7 end_node End step7->end_node

Caption: Workflow for PCL synthesis via ring-opening polymerization.

Methodology:

  • Monomer and Initiator Preparation: ε-caprolactone is dried over calcium hydride and distilled under reduced pressure. The initiator (e.g., 1-dodecanol) is dried over molecular sieves.

  • Reactor Setup: A Schlenk flask is prepared as described for PLA synthesis.

  • Charging Reactants: The purified ε-caprolactone, initiator, and catalyst are added to the flask.

  • Polymerization: The reaction is conducted at 110-130°C for 4-24 hours.

  • Purification: The resulting viscous polymer is dissolved in a suitable solvent like toluene and precipitated in a non-solvent such as cold hexane.

  • Isolation: The PCL is collected by filtration and dried under vacuum.

Conclusion

The performance evaluation of ethyl glycolate (as a precursor to PGA) in comparison to lactide and ε-caprolactone reveals a trade-off between polymer properties and processability. Ethyl glycolate, via polycondensation of glycolic acid, yields a polymer with superior mechanical strength and thermal stability but requires more demanding reaction conditions. In contrast, lactide and ε-caprolactone, through the more facile ring-opening polymerization, produce polymers with a broader range of tunable properties, from rigid (PLA) to highly flexible (PCL), and offer greater control over molecular weight.

For applications demanding high strength and a rapid degradation profile, PGA derived from ethyl glycolate is a compelling candidate. For applications requiring tunable degradation rates and a balance of mechanical properties, PLA and PCL, and their copolymers, offer greater versatility. The choice of monomer should therefore be guided by a thorough understanding of the end-use requirements and the processing capabilities at hand. This guide provides the foundational data and experimental frameworks to support such informed decisions in the development of next-generation biodegradable materials.

References

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  • Bartczak, Z., & Galeski, A. (2020). Mechanical and Thermal Properties of Polylactide (PLA) Composites Modified with Mg, Fe, and Polyethylene (PE) Additives.
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Safety Operating Guide

Navigating the Disposal of Ethyl Glycolate Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Ethyl glycolate acetate, a combustible liquid with potential reproductive toxicity, demands a meticulous and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazards and Regulatory Landscape

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2] Crucially, it is also suspected of damaging fertility or the unborn child.[1][2][3] These hazards underpin the stringent regulations governing its disposal.

While not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), any waste chemical must be evaluated for its characteristics.[4] this compound's flash point of 62°C (143.6°F) means it is classified as a combustible liquid .[5][6] Waste with a flashpoint below 60°C (140°F) is considered to have the characteristic of ignitability , carrying the EPA hazardous waste code D001 .[7] Therefore, waste this compound must be managed as a hazardous waste.

State and local regulations can be more stringent than federal mandates.[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to your state's specific hazardous waste program for complete compliance. The EPA provides a directory of state hazardous waste permitting agencies to facilitate this process.[1]

Key Safety and Hazard Information: A Summary
PropertyValueSource
Flash Point 62 °C / 143.6 °F (closed cup)[5][6]
Hazard Classifications Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Reproductive Toxicity, Skin Irritant, Eye Irritant, Specific Target Organ Toxicity[1][2][5]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[8][9]
Primary Health Risks May damage fertility or the unborn child, causes skin and eye irritation, may cause respiratory irritation.[1][2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, the appropriate Personal Protective Equipment (PPE) is mandatory. The causality behind these choices is the prevention of exposure through the primary routes identified.

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent accidental splashes to the eyes.[1]

  • Hand Protection: Wear protective gloves, such as butyl rubber or other chemically resistant materials, to prevent skin contact.[1] Always inspect gloves for integrity before use.

  • Skin and Body Protection: A lab coat or apron is necessary to protect against splashes. In situations with a higher risk of exposure, additional protective clothing may be required.[1][10]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][9] If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10][11]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the self-validating system for the safe accumulation and disposal of waste this compound. Each step is designed to ensure containment, proper labeling, and regulatory compliance.

  • Designate a Hazardous Waste Container:

    • Select a container that is compatible with this compound (e.g., glass or a chemically resistant plastic). The original container is often a suitable choice if it is in good condition.

    • The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.[3][9]

  • Properly Label the Waste Container:

    • Immediately upon designating a container for waste, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • A clear indication of the hazards (e.g., "Flammable," "Toxic," "Reproductive Hazard")

      • The accumulation start date (the date the first drop of waste is added to the container)

    • This labeling is a critical step for tracking and ensures that anyone handling the container is aware of its contents and the associated dangers.

  • Accumulate Waste Safely:

    • Keep the hazardous waste container closed at all times, except when adding waste.[3]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the operator.

    • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks or spills.

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[8][9] Also, keep away from sources of ignition.[8][9]

  • Arrange for Disposal:

    • Contact your institution's EHS department to schedule a pickup of the full hazardous waste container.

    • Do not exceed the satellite accumulation time or volume limits set by your institution and state regulations.

    • Disposal must be conducted by a licensed hazardous-waste disposal contractor.[1] The EHS department will manage this process.

Emergency Procedures: Managing Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks. The appropriate response depends on the size of the spill.

Minor Spills (Manageable by laboratory personnel)

A minor spill is one that laboratory personnel are trained and equipped to handle safely.

  • Alert others in the immediate area.[12]

  • Don the appropriate PPE as described above.

  • Contain the spill by using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[3][9][13] Work from the outside of the spill inward.

  • Eliminate all ignition sources in the vicinity.[13]

  • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Clean the spill area with soap and water.[4]

  • Label the container with "Hazardous Waste" and a description of the contents (e.g., "this compound spill debris").

  • Arrange for disposal through your EHS department.

Major Spills (Requiring emergency response)

A major spill is one that is large in volume, presents an immediate fire or health hazard, or is beyond the capacity of laboratory personnel to clean up safely.

  • Evacuate the area immediately.

  • Alert others and activate any emergency alarms.

  • If safe to do so, close the door to the affected area to contain vapors.

  • Call your institution's emergency number and the EHS department to report the spill.

  • Provide as much information as possible to the emergency responders, including the identity of the chemical, the approximate volume spilled, and the location.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have waste This compound? is_spill Is it a spill? start->is_spill spill_size Major or Minor Spill? is_spill->spill_size Yes routine_disposal Routine Laboratory Waste is_spill->routine_disposal No minor_spill Follow Minor Spill Cleanup Protocol spill_size->minor_spill Minor major_spill Evacuate & Call EHS/ Emergency Services spill_size->major_spill Major contact_ehs Contact EHS for PICKUP by Licensed Hazardous Waste Contractor minor_spill->contact_ehs end End: Compliant Disposal major_spill->end select_container Select & Label Compatible Hazardous Waste Container routine_disposal->select_container accumulate Accumulate Waste in Satellite Area with Secondary Containment select_container->accumulate accumulate->contact_ehs contact_ehs->end

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • KH Chemicals B.V. (2026, January 7). Ethyl glycol acetate (EGA) Safety Data Sheet. Chemius. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Ethyl acetate - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Allchemist. (n.d.). Ethyl glycol acetate (EGA). [Link]

  • Shri Gopal Trading Company. (2006, August 3). Material Safety Data Sheet: Ethyl Glycol Acetate. [Link]

  • Fisher Scientific. (2025, December 19). Ethyl glycolate Safety Data Sheet. [Link]

  • Colorado State University. (n.d.). Spill Cleanup (Process and Poster). EHS. [Link]

  • Union Petrochemical. (2015, March 26). Ethylene glycol mono ethyl ether Acetate Safety Data Sheet. [Link]

  • Augusta University. (n.d.). Chemical Spill Response. [Link]

  • Haz-Map. (n.d.). Ethyl glycolate. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Institutes of Health Environmental Management System. (2021, November 11). The Hazardous Waste Search Table. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Hazardous Waste Permitting in Your State. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethylene Glycol. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Links to Hazardous Waste Programs and U.S. State Environmental Agencies. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethylene Glycol Ethers; Significant New Use Rule. Federal Register. [Link]

  • HWH Environmental. (n.d.). Guide to Glycol Disposal. [Link]

  • U.S. Environmental Protection Agency. (n.d.). RO 14163. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.